2,3-Butanediol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
butane-2,3-diol | |
|---|---|---|
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InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
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InChI Key |
OWBTYPJTUOEWEK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C(C)O)O | |
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Molecular Formula |
C4H10O2 | |
| Record name | 2,3-Butanediol | |
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Related CAS |
34439-75-3 | |
| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID8041321 | |
| Record name | 2,3-Butanediol | |
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Molecular Weight |
90.12 g/mol | |
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Physical Description |
Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |
| Record name | 2,3-Butanediol | |
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Boiling Point |
BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |
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Flash Point |
85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |
| Record name | 2,3-Butanediol | |
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Solubility |
In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |
| Record name | 2,3-Butanediol | |
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Density |
1.045 at 20 °C/20 °C | |
| Record name | 2,3-Butanediol | |
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Vapor Density |
3.1 (Air = 1) | |
| Record name | 2,3-Butanediol | |
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Vapor Pressure |
0.24 [mmHg], 0.243 mm Hg at 25 °C | |
| Record name | 2,3-Butanediol | |
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Color/Form |
Nearly colorless, crystalline solid or liquid | |
CAS No. |
513-85-9, 35007-63-7 | |
| Record name | 2,3-Butanediol | |
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| Record name | Butane-2,3-diol | |
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Melting Point |
19 °C, 25 °C | |
| Record name | 2,3-Butanediol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanediol, a vicinal diol with the chemical formula C₄H₁₀O₂, is a molecule of significant interest in various scientific and industrial fields, including chemical synthesis, biofuel production, and the development of pharmaceuticals and cosmetics. Its structure contains two chiral centers at positions 2 and 3, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)-(-)-2,3-butanediol and (2S,3S)-(+)-2,3-butanediol, and an achiral meso compound, (2R,3S)-2,3-butanediol.[1] The stereochemistry of this compound profoundly influences its physical, chemical, and biological properties, making the understanding and selective synthesis of each stereoisomer crucial for its application.
This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physicochemical properties, synthesis, and characterization. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Stereoisomers of this compound
The three stereoisomers of this compound are depicted below. The (2R,3R) and (2S,3S) isomers are enantiomers, being non-superimposable mirror images of each other, and are optically active. The meso isomer possesses a plane of symmetry and is, therefore, optically inactive.
Physicochemical Properties
The distinct spatial arrangements of the hydroxyl and methyl groups in the stereoisomers of this compound lead to differences in their physical and chemical properties. A summary of these properties is presented in the table below.
| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol |
| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 |
| Molecular Weight ( g/mol ) | 90.12 | 90.12 | 90.12 |
| Appearance | Colorless liquid | Colorless liquid | Colorless hygroscopic crystals or liquid |
| Boiling Point (°C) | 179-182 | 179-182 | 183-184 |
| Melting Point (°C) | ~19 | ~20 | ~34 |
| Density (g/mL) | ~0.987 at 25°C | ~0.987 at 25°C | ~1.002 at 20°C |
| Refractive Index (n20/D) | ~1.433 | ~1.433 | ~1.433 |
| Specific Rotation [α]D (neat) | -13° | +13° | 0° |
Synthesis of this compound Stereoisomers
The stereoselective synthesis of this compound isomers can be achieved through both chemical and biological methods.
Chemical Synthesis
Chemical synthesis often involves the hydrolysis of 2,3-epoxybutane. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol.
This procedure outlines the acid-catalyzed hydrolysis of trans-2,3-epoxybutane, which yields a mixture of the racemic (2R,3R/2S,3S) and meso diols. A similar procedure using cis-2,3-epoxybutane would yield the same products but potentially in different ratios.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-2,3-epoxybutane (1.0 eq).
-
Solvent and Catalyst: Add a 1:1 mixture of water and a suitable organic co-solvent such as tetrahydrofuran (THF) to dissolve the epoxide. Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 M).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of (2R,3R/2S,3S)- and meso-2,3-butanediol.
-
Purification and Separation: The isomers can be separated by fractional distillation or column chromatography.
Biological Synthesis
Microbial fermentation is a prominent method for producing specific stereoisomers of this compound.[1] Different microorganisms possess distinct enzymes in the this compound synthesis pathway, leading to the production of different isomer ratios.
The biosynthesis of this compound in microorganisms typically starts from pyruvate, a key intermediate in glycolysis. The pathway involves three main enzymatic steps catalyzed by α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol dehydrogenase (BDH). The stereospecificity of the butanediol dehydrogenase is a key determinant of the final stereoisomer produced.
Experimental Protocols for Characterization and Separation
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of the stereoisomers of this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A common choice for the column is one coated with a cyclodextrin derivative, such as CP-Chirasil-DEX CB.[2]
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or ethyl acetate). If analyzing a fermentation broth, a liquid-liquid extraction may be necessary to isolate the butanediol.[2]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 180-200°C. The exact program may need to be optimized for the specific column and instrument.
-
-
Data Analysis: The retention times of the different stereoisomers will vary, allowing for their identification and quantification based on peak area.
Polarimetry
Polarimetry is used to measure the optical rotation of the chiral enantiomers of this compound.
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of the this compound enantiomer of a known concentration in a suitable solvent (e.g., water or ethanol).
-
Measurement:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the this compound stereoisomers. The different spatial arrangements of the methyl and hydroxyl groups result in distinct chemical shifts and coupling constants for each isomer.
-
Sample Preparation: Dissolve a small amount of the purified this compound isomer in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts of the methine (CH-OH) and methyl (CH₃) protons will differ between the meso and enantiomeric forms. The coupling constants between the two methine protons can also help distinguish between the diastereomers.
-
¹³C NMR: The chemical shifts of the C2/C3 and the methyl carbons will be different for the meso and enantiomeric isomers.
-
Biological Activity and Signaling
While not extensively characterized as a classical signaling molecule in mammalian systems for drug development, this compound stereoisomers have demonstrated biological activity, particularly in plant-microbe interactions. Certain isomers, when produced by root-associated bacteria, can elicit systemic defense responses in plants against pathogens.[3] For instance, acetic acid has been shown to act as a signaling molecule in a quorum sensing system that increases the production of this compound in Saccharomyces cerevisiae.[4][5] This suggests a role for this compound in microbial communication and environmental adaptation. In the context of drug development, its primary relevance currently lies in its use as a chiral building block for the synthesis of more complex pharmaceutical compounds. Further research may uncover direct pharmacological activities or signaling roles in higher organisms.
Conclusion
The stereoisomers of this compound represent a fascinating and important class of molecules with diverse properties and applications. The ability to selectively synthesize and characterize each isomer is paramount for harnessing their full potential in chemical synthesis, biotechnology, and potentially in the pharmaceutical industry. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in their work with these versatile chiral compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 3. Stereoisomers of the Bacterial Volatile Compound this compound Differently Elicit Systemic Defense Responses of Pepper against Multiple Viruses in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid acting as a signaling molecule in the quorum sensing system increases this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Microbial Pathways for 2,3-Butanediol Synthesis: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, pharmaceutical, and agricultural industries. Its microbial production offers a sustainable alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the core microbial pathways for 2,3-BDO synthesis, detailing the key enzymes, regulatory mechanisms, and metabolic engineering strategies for enhanced production. This document includes structured quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this knowledge.
Introduction
This compound (2,3-BDO) is a four-carbon diol with three stereoisomers: (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO. Each stereoisomer possesses unique physicochemical properties, making them suitable for a variety of industrial applications, including the production of synthetic rubber, solvents, and as a precursor for various high-value chemicals.[1] The microbial fermentation of renewable feedstocks presents an economically and environmentally sustainable alternative to the chemical synthesis of 2,3-BDO.[1] A diverse range of microorganisms, including bacteria such as Klebsiella pneumoniae, Enterobacter aerogenes, and Bacillus subtilis, as well as some yeasts, are capable of producing 2,3-BDO.[2][3]
The core of microbial 2,3-BDO production lies in a three-step enzymatic pathway that converts pyruvate, a central metabolite of glycolysis, into 2,3-BDO. The efficiency of this pathway is influenced by various factors, including the genetic background of the producer strain, fermentation conditions, and the presence of competing metabolic pathways. Consequently, significant research efforts have been directed towards the metabolic engineering of both native and non-native producers to enhance 2,3-BDO titers, yields, and productivities. This guide will delve into the technical details of these pathways and provide practical information for researchers in the field.
The Core this compound Synthesis Pathway
The central metabolic route for 2,3-BDO synthesis from glucose begins with glycolysis, which generates two molecules of pyruvate per molecule of glucose. Pyruvate is then channeled into the 2,3-BDO pathway, which consists of three key enzymatic reactions:
-
α-Acetolactate Synthase (ALS): This enzyme, also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is the first committed step in the 2,3-BDO synthesis pathway. In many bacteria, such as Klebsiella pneumoniae, the gene encoding this enzyme is designated as budB.[4]
-
α-Acetolactate Decarboxylase (ALDC): This enzyme catalyzes the decarboxylation of α-acetolactate to produce acetoin. The corresponding gene is often denoted as budA.[4]
-
This compound Dehydrogenase (BDH): Also known as acetoin reductase (AR), this enzyme catalyzes the final step, the reduction of acetoin to this compound, a reaction that consumes NADH. The gene for this enzyme is typically named budC.[4]
The genes encoding these three enzymes are often organized in a single operon, termed the bud operon, in many 2,3-BDO producing bacteria.[5] The regulation of this operon is crucial for controlling the flux towards 2,3-BDO production. For instance, in Bacillus subtilis, the expression of the alsSD operon (homologous to budBA) is regulated by the transcriptional regulator AlsR.[6]
Figure 1: The core enzymatic pathway for the synthesis of this compound from glucose.
Competing Metabolic Pathways and Metabolic Engineering Strategies
The efficiency of 2,3-BDO production is significantly impacted by competing metabolic pathways that also utilize pyruvate. These include pathways for the production of lactate, ethanol, and acetate. Therefore, a primary focus of metabolic engineering is to redirect carbon flux from these byproducts towards 2,3-BDO.
Key metabolic engineering strategies include:
-
Deletion of genes in competing pathways: Inactivation of genes such as lactate dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and alcohol dehydrogenase (adhE) has been shown to increase 2,3-BDO yield.
-
Overexpression of the bud operon: Increasing the expression of the core 2,3-BDO pathway enzymes can enhance the conversion of pyruvate to 2,3-BDO.
-
Cofactor engineering: The final step of 2,3-BDO synthesis is NADH-dependent. Modulating the intracellular NADH/NAD+ ratio can drive the reaction towards 2,3-BDO formation.
Figure 2: Key metabolic engineering strategies to enhance 2,3-BDO production by redirecting flux.
Quantitative Data on Microbial this compound Production
The following table summarizes key quantitative data for 2,3-BDO production in various microorganisms under different fermentation conditions.
| Microorganism | Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | SDM | Fed-batch | Glucose | 150 | - | 4.21 | [7][8] |
| Klebsiella pneumoniae | - | Fed-batch | Glucose | 113 | - | - | [9][10] |
| Enterobacter aerogenes | SUMI014 | Fed-batch | Glucose | 126.10 | 0.38 | 2.10 | [11] |
| Bacillus amyloliquefaciens | B10-127 | Batch | - | 62.7 | - | - | [12] |
| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | 0.33 | [13] |
| Saccharomyces cerevisiae | L7 | Fed-batch | Glucose | 144.5 | - | - | [14] |
Experimental Protocols
Quantification of this compound and its Stereoisomers
5.1.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of 2,3-BDO from other fermentation products based on its interaction with a stationary phase, followed by detection using a refractive index detector (RID).
-
Instrumentation: HPLC system equipped with an Aminex HPX-87H column and a refractive index detector.[15][16]
-
Flow Rate: 0.5 mL/min.[16]
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Generate a standard curve using known concentrations of 2,3-BDO. The linearity of the method is typically observed in the range of 0.125 to 7.5 g/L for the different isomers.[18][19]
5.1.2. Gas Chromatography (GC)
-
Principle: Separation of volatile 2,3-BDO isomers in the gas phase followed by detection with a flame ionization detector (FID). A chiral column is necessary for the separation of stereoisomers.
-
Instrumentation: Gas chromatograph with a chiral capillary column (e.g., CP-Chirasil-DEX CB) and a flame ionization detector.[20]
-
Sample Preparation: Extract the sample with a mixture of ethyl acetate and methanol (4:1). The extract can be purified using a solid-phase extraction device with a graphitization carbon black column.[20]
-
GC Conditions:
-
Injector Temperature: 260 °C
-
Oven Temperature Program: Hold at 40 °C for 1 min, then ramp at 10 °C/min to 200 °C and hold for 4 min.[21]
-
-
Quantification: External standard method using calibration curves for each isomer.[20]
Enzyme Assays
5.2.1. α-Acetolactate Synthase (ALS) Assay
-
Principle: The activity of ALS is determined by measuring the formation of its product, α-acetolactate. This is typically done by converting α-acetolactate to acetoin, which can then be quantified colorimetrically.
-
Procedure (Colorimetric Method):
-
Prepare cell-free extract by sonication or homogenization of microbial cells.[22]
-
Incubate the cell-free extract with pyruvate in an appropriate buffer at a controlled temperature (e.g., 37 °C).[22]
-
Stop the reaction and convert α-acetolactate to acetoin by adding acid (e.g., H2SO4) and heating.[23]
-
Add creatine and α-naphthol to develop a colored complex with acetoin.[23]
-
Measure the absorbance at 525 nm.[22]
-
Calculate enzyme activity based on a standard curve of acetoin.[22]
-
5.2.2. α-Acetolactate Decarboxylase (ALDC) Assay
-
Principle: The activity of ALDC is determined by measuring the formation of acetoin from α-acetolactate.
-
Procedure (Colorimetric Method):
-
Prepare a substrate solution of α-acetolactate.
-
Incubate the cell-free extract with the α-acetolactate solution at a controlled temperature (e.g., 30 °C).[24]
-
The enzymatically formed acetoin is then quantified colorimetrically by reacting it with creatine and 1-naphthol, and measuring the absorbance at 522 nm.[24]
-
One unit of activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.[25]
-
5.2.3. This compound Dehydrogenase (BDH) Assay
-
Principle: BDH activity can be measured in both the forward (acetoin reduction) and reverse (2,3-BDO oxidation) directions by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or the reduction of NAD+.[26]
-
Procedure (Spectrophotometric Method):
-
Prepare cell-free extract from the microbial culture.[26]
-
For the reduction reaction (acetoin to 2,3-BDO): The reaction mixture should contain NADH and acetoin in a suitable buffer (e.g., phosphate buffer, pH 7.4).[26]
-
For the oxidation reaction (2,3-BDO to acetoin): The reaction mixture should contain NAD+ and the specific 2,3-BDO stereoisomer in a suitable buffer.[26]
-
Initiate the reaction by adding the cell-free extract and monitor the change in absorbance at 340 nm.
-
One unit of activity is defined as the amount of enzyme that consumes or forms 1 µmol of NADH per minute.[26]
-
Fed-Batch Fermentation Protocol (General)
-
Principle: A fed-batch strategy is often employed to achieve high cell densities and high product titers by feeding a concentrated substrate solution to the fermenter, thus avoiding substrate inhibition.
-
Inoculum Preparation: Culture the microorganism in a suitable seed medium to obtain a healthy and active inoculum.
-
Batch Phase: Start the fermentation in a bioreactor with an initial volume of medium containing a defined concentration of the carbon source. Allow the culture to grow until the initial carbon source is nearly depleted.[27]
-
Feeding Phase: Initiate the feeding of a concentrated solution of the carbon source (e.g., glucose) and other necessary nutrients (e.g., yeast extract). The feeding rate can be controlled to maintain a low substrate concentration in the fermenter, which can be beneficial for some strains.[9][10]
-
Process Control: Maintain optimal fermentation conditions, including temperature, pH, and dissolved oxygen (DO). The pH is typically controlled by the addition of a neutralizing agent like NaOH.[7]
-
Sampling: Periodically take samples to monitor cell growth (OD600), substrate consumption, and product formation.
Figure 3: A generalized workflow for a fed-batch fermentation process for 2,3-BDO production.
Conclusion
The microbial synthesis of this compound represents a promising avenue for the sustainable production of this valuable chemical. A thorough understanding of the core metabolic pathways, their regulation, and the interplay with competing metabolic routes is essential for the rational design of high-performance producer strains. The application of metabolic engineering strategies, coupled with optimized fermentation processes, has led to significant improvements in 2,3-BDO production. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to further advance the field of microbial 2,3-BDO synthesis. The continued development of novel metabolic engineering tools and fermentation strategies will undoubtedly pave the way for the economically viable and large-scale bio-based production of this compound.
References
- 1. Metabolic engineering of non-pathogenic microorganisms for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the genes of the this compound operons from Klebsiella terrigena and Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced this compound production by <i>Klebsiella pneumoniae</i> SDM - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 20. Determination of this compound Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 21. longdom.org [longdom.org]
- 22. biogot.com [biogot.com]
- 23. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis [fao.org]
- 26. Enzyme Activity Assays [bio-protocol.org]
- 27. eppendorf.com [eppendorf.com]
A Technical Guide to the Natural Sources and Producers of 2,3-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and microbial producers of 2,3-Butanediol (2,3-BDO), a versatile platform chemical with significant applications in the chemical, pharmaceutical, and biofuel industries. This document details the primary microbial producers, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for the production, quantification, and analysis of 2,3-BDO.
Natural Occurrence and Microbial Producers
This compound is a naturally occurring organic compound found in a variety of sources, including cocoa butter, sweet corn, and the roots of Ruta graveolens[1]. However, the most significant and industrially viable sources of 2,3-BDO are microbial fermentations. A diverse range of microorganisms, including bacteria, yeast, and fungi, are capable of producing 2,3-BDO, often as a product of mixed-acid fermentation to prevent intracellular acidification and to regulate the NADH/NAD+ ratio[2][3][4].
Bacterial Producers
Bacteria are the most extensively studied and efficient producers of 2,3-BDO. Several genera are known for their high yields and productivity. The most notable bacterial producers belong to the genera Klebsiella, Enterobacter, Bacillus, Serratia, and Paenibacillus[5][6]. Klebsiella pneumoniae and Klebsiella oxytoca are particularly well-known for their ability to produce high titers of 2,3-BDO, in some cases exceeding 150 g/L in fed-batch fermentations[4].
Yeast and Fungal Producers
While generally producing lower yields than bacteria, certain yeasts and fungi are also natural or engineered producers of 2,3-BDO. Saccharomyces cerevisiae, a widely used industrial microorganism, has been metabolically engineered to produce 2,3-BDO at high concentrations[6]. Other yeasts, such as those from the genera Candida and Pichia, have also been investigated for their 2,3-BDO production capabilities.
Biosynthetic Pathways of this compound
The microbial production of this compound predominantly occurs through a conserved metabolic pathway starting from pyruvate, a central intermediate in glycolysis. The pathway consists of three key enzymatic steps.
The primary pathway for 2,3-BDO synthesis involves the following enzymes:
-
α-Acetolactate Synthase (ALS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. In Klebsiella, this enzyme is encoded by the budB gene[3][4].
-
α-Acetolactate Decarboxylase (ALDC): Converts α-acetolactate to acetoin. The corresponding gene in Klebsiella is budA[3][4].
-
This compound Dehydrogenase (BDH) / Acetoin Reductase (AR): Reduces acetoin to this compound, a reaction that is often reversible and plays a role in regenerating NAD+[2]. In Klebsiella, this final step is catalyzed by the product of the budC gene[3][4].
The regulation of this pathway is complex and is influenced by factors such as oxygen availability, pH, and the intracellular NADH/NAD+ ratio[2][7].
Quantitative Data on this compound Production
The following tables summarize the quantitative data for 2,3-BDO production by various wild-type and engineered microorganisms under different fermentation conditions and using various feedstocks.
Table 1: this compound Production by Wild-Type Bacterial Strains
| Microorganism | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae DSM 2026 | Glucose | Fed-batch | 50.9 | - | - | [8] |
| Klebsiella oxytoca ATCC 43863 | Glucose | Fed-batch | 34.1 | - | - | [8] |
| Klebsiella oxytoca FMCC-197 | Sucrose/Molasses | Fed-batch | ~115 | 0.40 | 1.80 | [9] |
| Bacillus subtilis GD5 | Sucrose | Fed-batch | 42.31 | 0.52 | 0.33 | [2] |
| Enterobacter cloacae SG1 | Oat hull hydrolysate | Batch | 37.59 | - | - | [10] |
| Enterobacter cloacae SG1 | Spruce bark hydrolysate | Batch | 26.74 | - | - | [10] |
Table 2: this compound Production by Engineered Microorganisms
| Microorganism | Genetic Modification | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae (mutant) | ldhA and pflB deletion | Glucose | Batch | - | 0.49 (92.2% of theoretical) | - | [5] |
| Klebsiella oxytoca M1 (AR overexpression) | Overexpression of acetoin reductase | Glucose | Fed-batch | 118.5 | 0.40 | - | [11] |
| Escherichia coli (engineered) | Expression of B. subtilis pathway | Glucose | Batch | 11 | 0.48 | - | [12] |
| Saccharomyces cerevisiae (engineered) | Deletion of ADH1, ADH3, ADH5 | Glucose | Batch | 1.64 | 0.093 | - | [7] |
| Parageobacillus thermoglucosidasius (engineered) | Engineered pathway, deletion of byproduct pathways | Glucose | Batch | 15.6 | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Fermentation Protocol for this compound Production using Klebsiella oxytoca**
This protocol is adapted from studies on high-yield 2,3-BDO production.
1. Media Preparation:
-
Seed Culture Medium (LB Medium):
-
10 g/L Tryptone
-
5 g/L Yeast Extract
-
10 g/L NaCl
-
Adjust pH to 7.0.
-
-
Fermentation Medium (Defined Medium):
-
13.7 g/L K₂HPO₄
-
2 g/L KH₂PO₄
-
3.3 g/L (NH₄)₂HPO₄
-
6.6 g/L (NH₄)₂SO₄
-
0.25 g/L MgSO₄·7H₂O
-
0.05 g/L FeSO₄·7H₂O
-
0.001 g/L ZnSO₄·7H₂O
-
0.01 g/L MnSO₄·H₂O
-
0.01 g/L CaCl₂·2H₂O
-
0.05 g/L EDTA
-
Glucose as required (e.g., 60-100 g/L for batch, with feeding for fed-batch).
-
For enhanced production, supplement with 5 g/L yeast extract and 10 g/L casamino acids.
-
2. Inoculum Preparation:
-
Inoculate a single colony of K. oxytoca into 50 mL of LB medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
3. Fermentation:
-
Inoculate the fermentation medium with the seed culture to an initial OD₆₀₀ of approximately 0.2.
-
Fermentation is typically carried out in a bioreactor with the following conditions:
-
Temperature: 30-37°C.
-
pH: Maintained at 6.0-7.0 by automatic addition of 5 M NaOH.
-
Agitation: 200-400 rpm.
-
Aeration: 1 vvm (air volume per volume of medium per minute).
-
-
For fed-batch fermentation, a concentrated glucose solution is fed to maintain the glucose concentration at a desired level.
-
Samples are withdrawn periodically for analysis of cell growth (OD₆₀₀) and metabolite concentrations.
Quantification of this compound by Gas Chromatography (GC-FID)
1. Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For some applications, liquid-liquid extraction with a solvent like ethyl acetate may be performed.
2. GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral column is required for separating stereoisomers (e.g., CP-Chirasil-Dex CB).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature: Start at 60°C for 1 min, then ramp to 120°C at 10°C/min, followed by a ramp to 200°C at 40°C/min.
-
-
Quantification: Use an external standard curve prepared with known concentrations of 2,3-BDO.
Cloning of this compound Biosynthesis Genes in E. coli**
This is a generalized protocol for expressing the key enzymes for 2,3-BDO production in a host like E. coli.
1. Gene Amplification:
-
Amplify the genes encoding α-acetolactate synthase (alsS or budB), α-acetolactate decarboxylase (alsD or budA), and this compound dehydrogenase (bdhA or budC) from the genomic DNA of a known producer (e.g., Bacillus subtilis or Klebsiella pneumoniae) using PCR with primers containing appropriate restriction sites.
2. Vector Preparation:
-
Digest an expression vector (e.g., pET series or pUC series) with the corresponding restriction enzymes.
-
Dephosphorylate the vector to prevent self-ligation.
3. Ligation:
-
Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.
4. Transformation:
-
Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).
5. Screening and Verification:
-
Select transformed colonies on antibiotic-containing plates.
-
Verify the correct insertion by colony PCR and restriction digestion of the plasmid DNA.
-
Sequence the insert to confirm its identity and integrity.
6. Expression:
-
Induce protein expression in a suitable E. coli expression host, typically by adding IPTG if using an inducible promoter.
-
Confirm protein expression by SDS-PAGE.
Enzyme Assays
1. α-Acetolactate Synthase (ALS) Assay:
-
This assay is based on the conversion of the unstable product, α-acetolactate, to acetoin, which can be colorimetrically detected.
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Procedure:
-
Add the enzyme preparation to the reaction mixture and incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding sulfuric acid.
-
Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm.
-
One unit of activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute.
-
2. This compound Dehydrogenase (BDH) / Acetoin Reductase (AR) Assay:
-
This assay measures the oxidation of NADH or NADPH coupled with the reduction of acetoin.
-
Reaction Mixture: 33 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH or NADPH, and 50 mM acetoin.
-
Procedure:
-
Add the enzyme preparation to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.
-
One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH or NADPH per minute.
-
Conclusion
The microbial production of this compound represents a promising and sustainable alternative to petrochemical-based synthesis. Significant progress has been made in identifying and engineering robust microbial strains for high-titer production. This guide provides a foundational understanding of the key microorganisms, metabolic pathways, and experimental methodologies essential for researchers and professionals in the field. Further research into metabolic engineering, fermentation optimization, and downstream processing will continue to enhance the economic viability of bio-based 2,3-BDO production.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermentation and evaluation of Klebsiella pneumoniae and K. oxytoca on the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constructing a synthetic constitutive metabolic pathway in Escherichia coli for (R, R)-2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic engineering for the production of acetoin and this compound at elevated temperature in Parageobacillus thermoglucosidasius NCIMB 11955 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of meso-2,3-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
meso-2,3-Butanediol, a stereoisomer of 2,3-butanediol, is a vicinal diol with significant potential across various scientific and industrial domains. Its unique stereochemistry, arising from the presence of two chiral centers with opposite configurations ((2R,3S) or (2S,3R)), results in an achiral molecule with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of meso-2,3-butanediol, detailed experimental protocols for its synthesis and analysis, and visualizations of its biosynthetic pathway and a conceptual pathway illustrating its effects on lipid metabolism.
Physical and Chemical Properties
The physical and chemical properties of meso-2,3-butanediol are summarized in the tables below, providing a consolidated reference for researchers.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀O₂ | [1] |
| Molecular Weight | 90.12 g/mol | [1] |
| Appearance | Colorless, hygroscopic solid or viscous liquid | [1][2] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 183-184 °C | [3] |
| Density | 1.002 g/mL at 20 °C | |
| Refractive Index (n_D) | 1.4330 - 1.4390 at 20 °C | |
| Vapor Pressure | 0.38 mmHg at 25 °C | [1][3] |
| Solubility | Soluble in water, alcohol, and ether. | [2] |
Chemical Properties and Safety
| Property | Value/Information | Reference(s) |
| IUPAC Name | (2R,3S)-butane-2,3-diol | [1] |
| CAS Number | 5341-95-7 | [1] |
| Chemical Reactivity | The hydroxyl groups can undergo esterification, etherification, and oxidation. Dehydration can yield butanone, and deoxydehydration can produce butene. | [2] |
| Flash Point | 85 °C (closed cup) | [3] |
| Autoignition Temperature | 395 °C | |
| InChI Key | OWBTYPJTUOEWEK-ZXZARUISSA-N | [1] |
Spectroscopic Data
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to methyl protons and methine protons adjacent to hydroxyl groups. | [4] |
| ¹³C NMR | Resonances for the methyl carbons and the hydroxyl-bearing methine carbons. | [5] |
| IR Spectroscopy | Broad absorption band in the region of 3600-3200 cm⁻¹ (O-H stretch), and C-O stretching vibrations. | |
| Mass Spectrometry | Fragmentation pattern includes peaks corresponding to the loss of water and methyl groups. |
Mandatory Visualizations
Microbial Biosynthesis of this compound
The following diagram illustrates the primary metabolic pathway for the microbial production of this compound from pyruvate.
Conceptual Pathway of meso-2,3-Butanediol's Effect on Lipid Metabolism
This diagram presents a conceptual workflow of how meso-2,3-butanediol, as a microbial metabolite, may influence host lipid metabolism, leading to reduced plasma cholesterol and fat deposition.
Experimental Protocols
Synthesis of meso-2,3-Butanediol via Reduction of Acetoin
This protocol describes a common laboratory-scale synthesis of meso-2,3-butanediol.
Materials:
-
Acetoin (3-hydroxy-2-butanone)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve acetoin in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add sodium borohydride to the stirring solution. The addition should be portion-wise to control the reaction rate and temperature.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude meso-2,3-butanediol.
-
The crude product can be further purified by distillation or recrystallization.
Purification of meso-2,3-Butanediol from Fermentation Broth
This protocol outlines a general procedure for the recovery and purification of meso-2,3-butanediol from a bacterial fermentation broth.[6][7]
Materials:
-
Fermentation broth containing meso-2,3-butanediol
-
Centrifuge
-
Filtration apparatus (e.g., vacuum filtration with appropriate membrane)
-
Solvent for extraction (e.g., ethyl acetate, oleyl alcohol)[7][8]
-
Anhydrous sodium sulfate
-
Distillation apparatus (for fractional distillation)
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. Decant the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.[9]
-
Solvent Extraction:
-
Transfer the cell-free broth to a separatory funnel.
-
Add an appropriate volume of the chosen extraction solvent.
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction process on the aqueous phase two more times to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic extract using a rotary evaporator to remove the bulk of the solvent.
-
-
Fractional Distillation:
-
Transfer the concentrated crude product to a distillation flask.
-
Perform fractional distillation under reduced pressure to separate the meso-2,3-butanediol from any remaining solvent and other impurities. Collect the fraction corresponding to the boiling point of meso-2,3-butanediol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of meso-2,3-Butanediol Stereoisomers
This protocol provides a general method for the analysis and quantification of meso-2,3-butanediol.[9][10][11]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column) is recommended for separating stereoisomers.[11]
Sample Preparation:
-
Samples from synthesis or purification may need to be diluted in a suitable solvent (e.g., methanol, ethyl acetate).
-
For biological samples (e.g., blood, urine), a derivatization step to form trimethylsilyl (TMS) ethers is often employed to improve volatility and chromatographic performance.[10]
Typical GC-MS Conditions:
-
Injector Temperature: 250 °C[9]
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 5-10 °C/min to 200-220 °C.[9]
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Identification: The identification of meso-2,3-butanediol is based on its retention time compared to a standard and the fragmentation pattern in the mass spectrum.
Conclusion
This technical guide provides a detailed and consolidated resource on the physical and chemical properties of meso-2,3-butanediol. The provided experimental protocols offer practical guidance for its synthesis, purification, and analysis, which are crucial for researchers in various fields. The visualizations of its biosynthetic pathway and its potential role in lipid metabolism highlight the interdisciplinary importance of this molecule, from industrial biotechnology to potential therapeutic applications. The data and methodologies presented herein are intended to support and facilitate further research and development involving meso-2,3-butanediol.
References
- 1. Meso-2,3-Butanediol | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-test.surveylegend.com [s3-test.surveylegend.com]
- 3. meso-2,3-butane diol, 5341-95-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Assay of physiological levels of this compound diastereomers in blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2,3-Butanediol in Microbial Physiology and Biotechnology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Butanediol (2,3-BDO), a versatile platform chemical with a broad range of industrial applications, is a key product of mixed-acid fermentation in numerous microorganisms. Beyond its biotechnological significance, 2,3-BDO plays a crucial role in microbial survival and adaptation. This technical guide provides an in-depth exploration of the biological functions of this compound in microorganisms, detailing its biosynthetic pathways, regulatory networks, and physiological importance. This document summarizes quantitative data on 2,3-BDO production, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction
Microorganisms have evolved intricate metabolic networks to adapt to diverse and often challenging environments. Among the array of fermentation end-products, this compound stands out for its neutral nature and its multifaceted roles in cellular physiology. Produced by a variety of bacteria, including species of Klebsiella, Bacillus, Enterobacter, and Serratia, 2,3-BDO is not merely a metabolic byproduct but a key player in maintaining cellular homeostasis and mediating interactions with the environment. From preventing lethal acidification of the cytoplasm to regulating the intracellular redox balance and acting as a signaling molecule in plant-microbe interactions, the biological significance of 2,3-BDO is increasingly being recognized. This guide delves into the core aspects of 2,3-BDO's biological role, providing a technical foundation for its study and exploitation in biotechnological applications.
Biosynthesis of this compound: A Three-Step Enzymatic Cascade
The microbial synthesis of this compound from pyruvate is a well-conserved pathway involving three key enzymes. The pathway serves as a crucial branch point in central carbon metabolism, diverting pyruvate away from acid-producing pathways.
The biosynthesis proceeds as follows:
-
Condensation of Pyruvate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by α-acetolactate synthase (ALS) (EC 2.2.1.6).
-
Decarboxylation to Acetoin: α-acetolactate is then decarboxylated to produce acetoin (3-hydroxy-2-butanone). This step is mediated by α-acetolactate decarboxylase (ALDC) (EC 4.1.1.5).
-
Reduction to this compound: Finally, acetoin is reduced to this compound in an NADH-dependent reaction catalyzed by butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR) (EC 1.1.1.4).
In many bacteria, such as Klebsiella pneumoniae, the genes encoding these three enzymes, namely budB (ALS), budA (ALDC), and budC (BDH), are organized in a conserved budABC operon, allowing for their coordinated expression.[1]
Physiological Roles of this compound in Microorganisms
The production of this compound is not a passive consequence of fermentation but an active strategy employed by microorganisms to thrive under specific conditions. Its primary physiological roles are:
Prevention of Intracellular Acidification
During anaerobic or microaerobic growth on fermentable sugars, many bacteria produce acidic end-products such as lactate, acetate, and succinate. The accumulation of these acids can lead to a drop in intracellular pH, which can be detrimental to cellular processes. The this compound pathway provides a mechanism to divert carbon flux away from acid production towards a neutral compound.[2] This helps to maintain a more stable intracellular pH, allowing the cells to continue to grow and metabolize even when the external environment becomes acidic.[3]
Regulation of the NADH/NAD+ Ratio
The conversion of acetoin to this compound by butanediol dehydrogenase is a key reaction for the regeneration of NAD+ from NADH.[4] This is particularly important under anaerobic or oxygen-limited conditions where the electron transport chain is not fully operational to reoxidize NADH. By consuming NADH, the 2,3-BDO pathway helps to maintain the intracellular NADH/NAD+ balance, which is critical for the continued operation of glycolysis and other essential metabolic pathways.[5][6] The availability of NADH can be a key factor driving the production of this compound.[6]
Carbon and Energy Storage
In some bacteria, such as Bacillus subtilis, this compound can serve as a carbon and energy source during periods of starvation.[4] When more favorable carbon sources are depleted, the cells can utilize the stored this compound by converting it back to acetoin and then further metabolizing it.
Role in Plant-Microbe Interactions and Signaling
Certain plant-associated bacteria, like Pseudomonas chlororaphis, produce this compound as a volatile organic compound that can elicit induced systemic resistance in plants.[7] Specifically, the 2R,3R-butanediol isomer has been shown to induce drought tolerance in Arabidopsis thaliana by triggering stomatal closure.[8][9] This response involves the salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) signaling pathways in the plant.[7][8][9] This highlights a sophisticated level of inter-kingdom communication mediated by a microbial metabolite.
Quantitative Analysis of this compound Production
The efficiency of this compound production varies significantly among different microorganisms and is highly dependent on the fermentation conditions. Key metrics used to evaluate production performance are titer (g/L), yield (g/g substrate), and productivity (g/L/h).
| Microorganism | Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Klebsiella pneumoniae | G31 | Fed-batch | Glycerol | 49.2 | - | - | |
| Klebsiella pneumoniae | SDM | Fed-batch | Glucose | 150 | - | 4.21 | [10] |
| Klebsiella pneumoniae | ΔwabG ΔldhA ΔpflB | Flask | Glucose | - | 0.461 | - | [11] |
| Bacillus subtilis | CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [1][4] |
| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | - | [12] |
| Enterobacter aerogenes | IAM1183-LPCT/D | Fed-batch | Sucrose | 22.93 | 0.49 | - | [13][14] |
| Enterobacter aerogenes | Ea-2 (mutant) | Batch | Glucose | ~6.5 (70.64 mM) | 0.43 (calculated) | - | [8][15] |
| Serratia marcescens | H30 | Fed-batch | Sucrose | 139.92 | 0.94 (diol) | 3.49 (diol) | [6] |
| Serratia marcescens | MG1 (engineered) | Fed-batch | - | 89.81 | - | 1.91 | [16] |
| Escherichia coli | BL21/pET-RABC | Fed-batch | Glucose | 73.8 | - | - | [17] |
| Escherichia coli | Engineered | Batch | Glucose/Xylose | 11 | 0.48 | - | [18] |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at both the transcriptional and metabolic levels to ensure it occurs under the appropriate physiological conditions.
Transcriptional Regulation
In Klebsiella species, the expression of the budABC operon is controlled by the LysR-type transcriptional regulator, BudR.[19][20] The budR gene is located upstream of the budABC operon and is transcribed in the opposite direction.[20] The expression of the bud operon is induced by several environmental cues:
-
Acetate: Acetate acts as a physiological inducer of the bud operon.[19][20]
-
Low pH: Acidic conditions favor the expression of the genes involved in 2,3-BDO synthesis as a mechanism to counteract acidification.[19][20]
-
Anaerobiosis: The absence of oxygen is a key signal for the induction of the fermentation pathway.[19][20]
The Fnr (fumarate and nitrate reduction) protein, a global regulator of anaerobic metabolism, has been shown to act as a repressor of the bud operon.[20] In Klebsiella pneumoniae, the small RNA SgrS, a regulator of sugar transport, has been shown to downregulate the expression of the budA, budB, and budC genes.[19]
Quorum Sensing Regulation in Serratia
In Serratia plymuthica and Serratia marcescens, this compound fermentation is regulated by N-acyl-homoserine lactone (AHL)-dependent quorum sensing.[21] Disruption of AHL signal production leads to increased acid formation and premature growth arrest, a phenotype that can be rescued by the addition of synthetic AHLs.[21] This indicates that at high cell densities, these bacteria switch to neutral end-product formation to avoid self-poisoning by acidic byproducts.
Experimental Protocols
Assay for α-Acetolactate Decarboxylase (ALDC) Activity
This protocol is adapted from the colorimetric method for determining ALDC activity by measuring the formation of acetoin.[7][12][22][23]
Materials:
-
MES buffer (50 mM, pH 6.0)
-
Substrate solution: ethyl 2-acetoxy-2-methylacetoacetate
-
1 M NaOH
-
Enzyme extract
-
Creatine solution (0.5%)
-
α-naphthol solution (5%)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare the α-acetolactate substrate by hydrolyzing ethyl 2-acetoxy-2-methylacetoacetate in NaOH.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 200 µL of the enzyme extract with 200 µL of the substrate solution.
-
For the blank, mix 200 µL of the enzyme extract with 200 µL of MES buffer.
-
Incubate the reactions at 30°C for 20 minutes.
-
-
Colorimetric Detection:
-
Stop the reaction by adding a color reagent containing creatine and α-naphthol.
-
Incubate at room temperature for a defined period (e.g., 40 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the samples at 522 nm.
-
Calculate the amount of acetoin produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.
-
-
Activity Calculation: One unit of ALDC activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.
Quantification of this compound Stereoisomers by Gas Chromatography (GC-FID)
This protocol outlines a general procedure for the analysis of 2,3-BDO stereoisomers from fermentation broth.
Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
-
Internal standard (e.g., 1,3-butanediol)
-
Standards for (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO
-
Sample vials
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Add a known concentration of the internal standard to the filtered sample.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Use a temperature program that allows for the separation of the 2,3-BDO stereoisomers and the internal standard. An example program could be: initial temperature of 95°C, ramp to 130°C at 1°C/min.
-
The FID will detect the compounds as they elute from the column.
-
-
Quantification:
-
Identify the peaks corresponding to the 2,3-BDO stereoisomers and the internal standard based on their retention times, as determined by running the standards.
-
Calculate the concentration of each stereoisomer by comparing its peak area to that of the internal standard, using a calibration curve generated from the standards.
-
Experimental and Developmental Workflows
Workflow for Metabolic Engineering of E. coli for this compound Production
This workflow illustrates a typical strategy for engineering a non-native producer, such as E. coli, for efficient 2,3-BDO production.
Workflow for Fermentation Process Optimization
Optimizing fermentation conditions is critical for maximizing 2,3-BDO production. This workflow outlines a systematic approach to this process.
Conclusion
This compound is a metabolite of significant interest, not only for its potential as a bio-based chemical but also for its fundamental roles in microbial physiology. Its production is a key strategy for microorganisms to cope with acidic stress and to maintain redox balance. Furthermore, its role as a signaling molecule in plant-microbe interactions opens up new avenues for research in microbial ecology and agricultural biotechnology. A thorough understanding of the biosynthesis, regulation, and physiological functions of this compound, as detailed in this guide, is essential for the rational design of microbial cell factories and the development of efficient and sustainable bioprocesses for its production. The continued exploration of the intricate regulatory networks governing its synthesis will undoubtedly unlock new strategies for enhancing its production and for harnessing its diverse biological activities.
References
- 1. scribd.com [scribd.com]
- 2. Acetolactate Synthase from Bacillus subtilis Serves as a 2-Ketoisovalerate Decarboxylase for Isobutanol Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial production of this compound by a mutagenized strain of Serratia marcescens H30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Engineering of Enterobacter aerogenes for Improved this compound Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. High production of this compound from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Systemic metabolic engineering of Enterobacter aerogenes for efficient this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Metabolic Engineering of Enterobacter aerogenes for Improved this compound Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB [frontiersin.org]
- 16. Engineered Serratia marcescens for efficient (3R)-acetoin and (2R,3R)-2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic engineering of Escherichia coli for this compound production from cellulosic biomass by using glucose-inducible gene expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Process Development for Enhanced this compound Production by Paenibacillus polymyxa DSM 365 [mdpi.com]
- 21. N-Acyl-l-Homoserine Lactone Quorum Sensing Controls Butanediol Fermentation in Serratia plymuthica RVH1 and Serratia marcescens MG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alpha-Acetolactate decarboxylase from Bacillus brevis expressed in Bacillus subtilis [fao.org]
- 23. researchgate.net [researchgate.net]
2,3-Butanediol: A Versatile Platform Chemical for Industrial Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanediol (2,3-BDO) is a four-carbon diol with a wide range of industrial applications, positioning it as a key platform chemical in the bio-based economy. It can be converted into numerous valuable chemicals, including methyl ethyl ketone (MEK), 1,3-butadiene, and various polymers and resins.[1][2][3] Traditionally produced from petrochemical feedstocks, the focus has increasingly shifted towards sustainable microbial fermentation routes. This guide provides a comprehensive technical overview of 2,3-BDO, covering its production, purification, and conversion into industrially relevant products.
Physicochemical Properties of this compound Stereoisomers
This compound exists in three stereoisomeric forms: (2R,3R)-2,3-butanediol, (2S,3S)-2,3-butanediol, and meso-2,3-butanediol. The specific properties of each isomer can influence their suitability for different applications.
| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol |
| CAS Number | 24347-58-8[4] | 19132-06-0 | 5341-95-7[5] |
| Molecular Formula | C₄H₁₀O₂[4] | C₄H₁₀O₂ | C₄H₁₀O₂[5] |
| Molecular Weight ( g/mol ) | 90.12[4] | 90.12 | 90.12[5] |
| Appearance | Colorless liquid[2] | Colorless liquid | Colorless hygroscopic crystals[5] |
| Boiling Point (°C) | 179-182[4] | 182-184 | 183-184 |
| Melting Point (°C) | ~19[2] | ~19 | 34.4[5] |
| Density (g/mL at 20-25°C) | 0.987 (at 25°C)[4] | 1.002 (at 20°C) | ~1.004 |
| Refractive Index (n20/D) | 1.433[4] | 1.431 | 1.437 |
| Optical Rotation ([α]20/D) | -13.2° (neat)[4] | +13.5° (neat) | 0° |
| Solubility in Water | Miscible[2] | Miscible | Miscible |
Microbial Production of this compound
Microbial fermentation is a promising and sustainable method for producing 2,3-BDO. A variety of microorganisms, particularly bacteria, have been investigated for their ability to produce high titers of 2,3-BDO from various carbon sources.
Key Microorganisms and Production Performance
Several bacterial species are known for their efficient 2,3-BDO production. The choice of microorganism can influence the stereoisomeric purity of the final product.
| Microorganism | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Predominant Isomer(s) |
| Klebsiella pneumoniae | Glucose | Fed-batch | 150[6] | 0.45 | 4.21[6] | meso- and (2S,3S)- |
| Klebsiella oxytoca | Glucose | Batch | ~60[7] | 0.41[7] | 1.03[7] | meso- and (2S,3S)- |
| Bacillus subtilis | Glucose | Fed-batch | 93.6 | 0.47 | 1.3 | (2R,3R)- |
| Serratia marcescens | Sucrose | Batch | 153.2 | 0.48 | 2.13 | (2R,3R)- and meso- |
| Paenibacillus polymyxa | Glucose | Batch | ~50 | 0.45 | ~0.8 | (2R,3R)- |
Metabolic Pathway for this compound Synthesis
The biosynthesis of 2,3-BDO from glucose primarily occurs through the mixed-acid fermentation pathway. Pyruvate serves as a key intermediate. The pathway involves three key enzymes: α-acetolactate synthase, α-acetolactate decarboxylase, and this compound dehydrogenase. The regulation of this pathway is crucial for maximizing 2,3-BDO production and minimizing the formation of byproducts such as lactate, acetate, and ethanol.[8][9]
Caption: Metabolic pathway of this compound synthesis from glucose.
Experimental Protocol: Fed-Batch Fermentation of Klebsiella pneumoniae for 2,3-BDO Production
This protocol describes a typical fed-batch fermentation process for high-titer 2,3-BDO production.[6][10]
1. Media Preparation:
-
Seed Medium (per liter): 20 g glucose, 5 g yeast extract, 10 g peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
-
Initial Batch Medium (per liter): 100 g glucose, 3 g yeast extract, 5 g corn steep liquor powder, 7 g (NH₄)₂HPO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.[6]
-
Feeding Medium (per liter): 700 g glucose, 30 g yeast extract, 50 g corn steep liquor powder.
-
Sterilize all media by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Inoculate a single colony of Klebsiella pneumoniae into 50 mL of seed medium in a 250 mL shake flask.
-
Incubate at 37°C and 200 rpm for 12-16 hours.
3. Fermentation:
-
Aseptically transfer the seed culture (5% v/v) to a 5 L bioreactor containing 3 L of the initial batch medium.
-
Control the temperature at 37°C and the pH at 6.0 by automatic addition of 5 M NaOH.
-
Maintain the dissolved oxygen (DO) level at a low, but non-zero, level (e.g., by sparging with air at a low flow rate).
-
Start the fed-batch strategy when the initial glucose concentration drops below 20 g/L.
-
Feed the concentrated feeding medium at a constant rate to maintain the glucose concentration in the range of 20-40 g/L.[6]
4. Sampling and Analysis:
-
Take samples aseptically at regular intervals.
-
Measure cell density (OD₆₀₀), glucose concentration, and 2,3-BDO concentration using standard analytical methods (e.g., HPLC or GC).
Purification of this compound from Fermentation Broth
The recovery of 2,3-BDO from the fermentation broth is a significant challenge due to its high boiling point and miscibility with water.[11] Several methods have been developed to address this, including distillation, solvent extraction, and reactive extraction.
Experimental Protocol: Solvent Extraction of 2,3-BDO
Solvent extraction is a common method for the initial recovery of 2,3-BDO from the fermentation broth. Oleyl alcohol and n-butanol are effective solvents.[12][13]
1. Pre-treatment of Fermentation Broth:
-
Centrifuge the fermentation broth to remove microbial cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
2. Liquid-Liquid Extraction:
-
Mix the pre-treated fermentation broth with an equal volume of n-butanol in a separatory funnel.[13]
-
Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. The top layer will be the n-butanol phase containing the extracted 2,3-BDO, and the bottom layer will be the aqueous phase.
-
Carefully collect the n-butanol phase.
-
Repeat the extraction process on the aqueous phase with fresh n-butanol to maximize recovery.
3. Solvent Recovery and 2,3-BDO Concentration:
-
Combine the n-butanol extracts.
-
Subject the combined extract to vacuum distillation to recover the n-butanol. n-Butanol has a lower boiling point than 2,3-BDO.
-
The remaining concentrated liquid will be enriched in 2,3-BDO.
Caption: Experimental workflow for 2,3-BDO purification.
Industrial Applications of this compound
2,3-BDO serves as a versatile platform chemical for the synthesis of a wide range of industrial products.
Caption: Major industrial applications of this compound.
Conversion of this compound to Methyl Ethyl Ketone (MEK)
One of the most significant applications of 2,3-BDO is its conversion to MEK, a valuable industrial solvent and fuel additive. This is typically achieved through catalytic dehydration.
Experimental Protocol: Catalytic Dehydration of 2,3-BDO to MEK
This protocol outlines a general procedure for the gas-phase dehydration of 2,3-BDO.
1. Catalyst Preparation:
-
A solid acid catalyst, such as a zeolite or a metal-supported catalyst, is typically used. For example, a barium phosphate catalyst on activated carbon.[14]
2. Reactor Setup:
-
A fixed-bed reactor is commonly employed. The catalyst is packed into the reactor tube.
3. Reaction Conditions:
-
An aqueous solution of 2,3-BDO (e.g., 10-50 wt%) is used as the feedstock.
-
The feedstock is vaporized and passed through the catalyst bed.
-
Typical reaction temperatures range from 250-400°C.
-
The weight hourly space velocity (WHSV) is an important parameter to optimize, typically in the range of 1-5 h⁻¹.
4. Product Collection and Analysis:
-
The reactor effluent is cooled to condense the liquid products.
-
The liquid product is analyzed by gas chromatography (GC) to determine the conversion of 2,3-BDO and the selectivity to MEK.
Conclusion
This compound is a highly promising platform chemical with the potential to replace petroleum-derived chemicals in a wide range of industrial applications. Advances in microbial fermentation and downstream processing are making the bio-based production of 2,3-BDO increasingly economically viable. Further research and development in strain engineering, fermentation optimization, and efficient purification technologies will continue to enhance its position as a key building block for a sustainable chemical industry.
References
- 1. chemcess.com [chemcess.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (2R,3R)-(-)-2,3-Butanediol 97 24347-58-8 [sigmaaldrich.com]
- 5. Meso-2,3-Butanediol | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhanced this compound production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ijcce.ac.ir [ijcce.ac.ir]
- 13. CN101735012B - Method for separating and extracting this compound - Google Patents [patents.google.com]
- 14. High production of this compound from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Microorganisms for 2,3-Butanediol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and optimization of novel microorganisms for the production of 2,3-Butanediol (2,3-BDO), a versatile platform chemical with applications in various industries, including pharmaceuticals. This document details the metabolic pathways, screening methodologies, and analytical techniques, and presents a comparative analysis of recently discovered microbial producers.
Introduction to this compound and Microbial Production
This compound is a chiral diol with three stereoisomeric forms: dextro-((2R,3R)-), levo-((2S,3S)-), and meso-. Each isomer possesses unique properties, making them suitable for different applications. For instance, the levo-form is a potential antifreeze agent due to its low freezing point. Traditionally produced through petrochemical routes, the microbial fermentation of renewable feedstocks offers a more sustainable and environmentally friendly alternative for 2,3-BDO synthesis. A variety of microorganisms, including bacteria and yeast, have been explored for their ability to produce 2,3-BDO. While pathogenic species like Klebsiella pneumoniae have demonstrated high production titers, the focus has shifted towards the discovery and engineering of non-pathogenic, "Generally Regarded As Safe" (GRAS) microorganisms for industrial applications.
Metabolic Pathway for this compound Synthesis
The primary metabolic route for 2,3-BDO production in most bacteria starts from pyruvate, a central intermediate in glucose metabolism. The pathway involves three key enzymatic steps, catalyzed by α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and this compound dehydrogenase (BDH).
Discovery of Novel 2,3-BDO Producing Microorganisms
The quest for efficient and safe microbial cell factories has led to the isolation and characterization of several novel bacterial strains with high 2,3-BDO production capabilities.
Promising Novel Bacterial Strains
Recent studies have identified several non-pathogenic bacterial species as potent 2,3-BDO producers. These include:
-
Bacillus atrophaeus
-
Bacillus mojavensis
-
Bacillus vallismortis [1]
-
Bacillus licheniformis [2]
-
Klebsiella oxytoca [7]
These strains have been isolated from diverse environments, such as soil and decaying plant matter, and have demonstrated the ability to utilize a wide range of carbon sources, including glucose, sucrose, and even lignocellulosic hydrolysates.[1]
Quantitative Data on 2,3-BDO Production
The following table summarizes the 2,3-BDO production performance of several recently discovered and engineered microorganisms.
| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella oxytoca FMCC-197 | Sucrose & Molasses | Fed-batch | ~115 | 0.40 | 1.80 | [7] |
| Bacillus subtilis CS13 | Sucrose | Fed-batch | 132.4 | 0.45 | 2.45 | [1] |
| Bacillus vallismortis B-14891 | Glucose | Batch | 60.4 | - | 1.10 | [1][8] |
| Bacillus licheniformis GSC3102 | Glucose | Fed-batch | 92.0 | 0.423 | 1.40 | [2][9] |
| Paenibacillus polymyxa DSM 365 | Glucose | Fed-batch | 68.54 | - | - | [4] |
| Enterobacter cloacae subsp. dissolvens SDM | Cassava Powder | Fed-batch SSF | 93.9 | 0.42 | 3.3 | [1] |
| Enterobacter cloacae CICC 10011 | Corncob-derived xylose | Fed-batch | 81.4 | - | 0.72 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel 2,3-BDO producing microorganisms.
Screening and Isolation of Novel Strains
The following protocol describes a general procedure for the isolation of 2,3-BDO producing Bacillus strains from environmental samples.[2][7]
Protocol:
-
Sample Collection: Obtain soil or decaying plant matter samples from various environments.
-
Enrichment:
-
Heat Treatment: Suspend the sample in a 0.1 M MgSO₄ solution and heat at 80°C for 30 minutes to select for spore-forming bacteria like Bacillus.[7]
-
Direct Enrichment: Alternatively, directly enrich the sample in a suitable medium (e.g., MRS medium) at an elevated temperature (e.g., 50°C) to isolate thermophilic strains.[7]
-
-
Isolation:
-
Plate the heat-treated or enriched samples onto a solid medium such as Tryptic Soy Agar (TSA) supplemented with glucose.
-
Incubate the plates until distinct colonies are visible.
-
-
Primary Screening:
-
Inoculate individual colonies into 96-deep-well plates containing a production medium (e.g., MRS-VP medium).
-
Incubate the plates for 24-48 hours with shaking.
-
-
Secondary Screening and Confirmation:
-
Analyze the culture supernatant from the deep-well plates for the presence of 2,3-BDO using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Select the strains with the highest 2,3-BDO production for further characterization in shake flask and bioreactor fermentations.
-
Metabolic Engineering for Enhanced Production
Metabolic engineering strategies are often employed to enhance the production of 2,3-BDO in promising strains. A common approach involves the knockout of genes encoding for enzymes in competing pathways and the overexpression of genes in the 2,3-BDO synthesis pathway. The following is a generalized protocol for the genetic modification of Bacillus subtilis.[11][12]
Protocol:
-
Target Gene Identification: Identify genes for knockout (e.g., lactate dehydrogenase (ldh), phosphotransacetylase (pta)) to redirect carbon flux towards pyruvate. Identify genes for overexpression (e.g., α-acetolactate synthase (alsS), α-acetolactate decarboxylase (alsD), and this compound dehydrogenase (bdhA)).
-
Construction of Knockout Cassettes and Expression Plasmids:
-
For gene knockouts, construct deletion cassettes containing antibiotic resistance markers flanked by homologous regions of the target gene.
-
For gene overexpression, clone the target genes into an expression vector under the control of a strong promoter.
-
-
Transformation: Introduce the knockout cassettes or expression plasmids into the host Bacillus subtilis cells using methods such as natural competence or electroporation.
-
Selection and Verification of Mutants:
-
Select for transformants on agar plates containing the appropriate antibiotic.
-
Verify the gene knockout or integration of the expression cassette using PCR and DNA sequencing.
-
-
Fermentation and Analysis: Cultivate the engineered strains under optimized conditions and quantify the 2,3-BDO production to evaluate the effect of the genetic modifications.
Analytical Methods for this compound Quantification
Accurate quantification of 2,3-BDO is crucial for screening and process optimization. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.
4.3.1. Gas Chromatography-Flame Ionization Detector (GC-FID) Method
This method is suitable for the quantification of volatile compounds like 2,3-BDO.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can often be directly injected after filtration. For complex matrices, a liquid-liquid extraction with a solvent like ethyl ether may be necessary.[13]
-
GC-FID Conditions:
-
Column: A polar capillary column, such as one based on polyethylene glycol (PEG).[14]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C). The specific program should be optimized for the separation of 2,3-BDO from other fermentation byproducts.
-
Carrier Gas: Nitrogen or Helium.
-
-
Quantification: Use an external standard curve prepared with pure 2,3-BDO. An internal standard (e.g., 1,3-butanediol) can be used to improve accuracy.[13]
4.3.2. High-Performance Liquid Chromatography-Refractive Index Detector (HPLC-RID) Method
This method is widely used for the simultaneous quantification of sugars, organic acids, and alcohols in fermentation broths.[15][16]
-
Sample Preparation: Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC-RID Conditions:
-
Quantification: Use an external standard curve prepared with pure 2,3-BDO and other analytes of interest.
Conclusion and Future Perspectives
The discovery and development of novel, non-pathogenic microorganisms for 2,3-BDO production have made significant strides. Strains like Bacillus subtilis CS13 and Klebsiella oxytoca FMCC-197 have demonstrated remarkable production capabilities, reaching titers that are commercially promising.[1][7] Future research will likely focus on further metabolic engineering to improve yields and productivities, as well as to control the stereochemistry of the produced 2,3-BDO. The utilization of low-cost, renewable feedstocks, such as lignocellulosic biomass and industrial waste streams, will be crucial for the economic viability of microbial 2,3-BDO production on an industrial scale. The development of robust and efficient downstream processing techniques for the purification of 2,3-BDO will also be a key area of investigation.
References
- 1. Efficient this compound Production from Cassava Powder by a Crop-Biomass-Utilizer, Enterobacter cloacae subsp. dissolvens SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Evaluation of Bacillus Strains for Industrial Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing oxygen limiting fermentation conditions for this compound production from Paenibacillus polymyxa [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of this compound production by Enterobacter cloacae in simultaneous saccharification and fermentation of corncob residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of this compound by newly isolated Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening of novel bacteria for the this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced production of this compound by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oiv.int [oiv.int]
- 14. researchgate.net [researchgate.net]
- 15. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Butanediol: A Versatile Platform Chemical from Renewable Feedstocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imperative to transition from a fossil fuel-based economy to a more sustainable, bio-based paradigm has propelled the investigation of renewable platform chemicals. Among these, 2,3-butanediol (2,3-BDO) has emerged as a promising candidate due to its versatile applications and the feasibility of its production from a wide array of renewable feedstocks. This technical guide provides a comprehensive overview of the microbial production of 2,3-BDO, its catalytic upgrading to valuable downstream products, and detailed experimental protocols for key processes.
Microbial Production of this compound
Microbial fermentation is a key technology for the sustainable production of 2,3-BDO. A variety of microorganisms, including bacteria and yeasts, have been identified and engineered for high-titer production from various renewable carbon sources.
Metabolic Pathways
The primary metabolic route for 2,3-BDO synthesis in most bacteria initiates from pyruvate, a central metabolite in glycolysis. The pathway involves three key enzymatic steps:
-
α-Acetolactate Synthase (ALS): Condenses two molecules of pyruvate to form α-acetolactate.
-
α-Acetolactate Decarboxylase (ALDC): Decarboxylates α-acetolactate to produce acetoin.
-
Butanediol Dehydrogenase (BDH): Reduces acetoin to this compound.[1]
In some microorganisms, an alternative pathway exists where α-acetolactate is oxidatively decarboxylated to diacetyl, which is then reduced to acetoin and subsequently to 2,3-BDO.
Production Organisms and Feedstocks
A diverse range of microorganisms have been explored for 2,3-BDO production, with Klebsiella pneumoniae, Klebsiella oxytoca, Bacillus subtilis, and engineered Saccharomyces cerevisiae being among the most studied.[2] These organisms can utilize a variety of renewable feedstocks, including:
-
Sugars: Glucose, xylose, and arabinose derived from starch or lignocellulosic biomass.
-
Glycerol: A byproduct of biodiesel production.
-
Lignocellulosic Hydrolysates: Sugars released from the breakdown of agricultural and forestry residues.[3]
Fermentation Strategies
To achieve high titers, yields, and productivities of 2,3-BDO, various fermentation strategies are employed. Fed-batch fermentation is a commonly used technique that involves the controlled feeding of nutrients during the fermentation process to maintain optimal conditions and overcome substrate inhibition.[4][5][6] Continuous culture has also been explored to achieve high productivity.[7]
Quantitative Data on 2,3-BDO Production
The following table summarizes key quantitative data from various studies on microbial 2,3-BDO production.
| Microorganism | Feedstock | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae SDM | Glucose | Fed-batch | 150 | 0.48 | 4.21 | [5] |
| Klebsiella pneumoniae | Glucose, Xylose | Fed-batch | 113 | - | - | [4] |
| Enterobacter aerogenes SUMI014 | Glucose | Fed-batch with acetate | 126.10 | 0.38 | 2.10 | [6] |
| Bacillus subtilis | Sucrose | Fed-batch | 42.31 | 0.52 | 0.33 | [8] |
| Saccharomyces cerevisiae L7 | Glucose | Fed-batch | - | - | - | [7] |
| Enterobacter cloacae SG1 | Oat hull hydrolysate | Batch | 37.59 | - | - | [9][10] |
| Enterobacter cloacae SG1 | Spruce bark hydrolysate | Batch | 26.74 | - | - | [9][10] |
Catalytic Upgrading of this compound
The chemical versatility of 2,3-BDO allows for its conversion into a range of valuable downstream products through various catalytic processes.
Conversion to Methyl Ethyl Ketone (MEK)
The dehydration of 2,3-BDO is a primary route to produce methyl ethyl ketone (MEK), a widely used industrial solvent. This reaction is typically catalyzed by solid acids.
A variety of solid acid catalysts have been investigated for this conversion, including zeolites, alumina, and sulfated zirconia. The reaction is typically carried out in the gas phase in a fixed-bed reactor at elevated temperatures.
Conversion to 1,3-Butadiene
1,3-Butadiene, a key monomer for the production of synthetic rubber, can also be synthesized from 2,3-BDO through a dehydration process. This conversion often involves different catalytic systems compared to MEK production, with catalysts exhibiting both acidic and basic properties showing promise.
Catalysts such as rare-earth orthophosphates and certain metal oxides have demonstrated high selectivity towards 1,3-butadiene. The reaction mechanism is thought to proceed through the formation of an intermediate, 3-buten-2-ol, followed by a second dehydration step.
Quantitative Data on Catalytic Conversion of 2,3-BDO
The following table summarizes key quantitative data for the catalytic conversion of 2,3-BDO to MEK and 1,3-butadiene.
| Product | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Methyl Ethyl Ketone | Molecular Sieve Solid Acid | 200-300 | 94.2-100 | 70.1-94.2 | [11] |
| 1,3-Butadiene | Rare-earth Orthophosphates | 300 | Total | 58 | [12] |
| 1,3-Butadiene | a-CP | 330-340 | High | - | [13] |
Experimental Protocols
This section provides detailed methodologies for the microbial production of 2,3-BDO and its catalytic conversion to downstream products.
Microbial Production of this compound via Fed-Batch Fermentation
This protocol is a generalized procedure based on common practices for Klebsiella pneumoniae.
3.1.1. Media Preparation
-
Seed Medium (per liter):
-
Glucose: 20 g
-
Yeast Extract: 10 g
-
Peptone: 10 g
-
(NH₄)₂SO₄: 1 g
-
K₂HPO₄·3H₂O: 3.4 g
-
KH₂PO₄: 1.3 g
-
MgSO₄: 0.2 g
-
Trace element solution: 2 mL
-
Iron solution: 1 mL
-
Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Fermentation Medium (per liter):
-
Glucose: 80 g
-
Peptone: 20 g
-
Yeast Extract: 10 g
-
YNB (Yeast Nitrogen Base): 3.4 g
-
K₂HPO₄: 3 g
-
KH₂PO₄: 12 g
-
(NH₄)₂SO₄: 10 g
-
Na₂EDTA: 1.5 g
-
Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 15 minutes. Glucose should be autoclaved separately as a concentrated stock and added aseptically to the sterilized medium.
-
-
Feeding Solution:
-
Concentrated glucose solution (e.g., 500 g/L), sterilized by autoclaving.
-
3.1.2. Inoculum Preparation
-
Inoculate a single colony of Klebsiella pneumoniae from an agar plate into a flask containing the seed medium.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the culture reaches the exponential growth phase.
3.1.3. Fed-Batch Fermentation
-
Inoculate the sterile fermentation medium in a bioreactor with the seed culture to an initial optical density (OD₆₀₀) of approximately 0.1.
-
Maintain the fermentation conditions: temperature at 37°C, pH controlled at 6.0-7.0 by automatic addition of NaOH or NH₄OH, and dissolved oxygen (DO) controlled at a low level (e.g., by adjusting agitation and aeration rates).
-
Monitor the glucose concentration periodically.
-
When the initial glucose is nearly depleted, start feeding the concentrated glucose solution at a controlled rate to maintain the glucose concentration at a low level (e.g., below 20 g/L) to avoid substrate inhibition.
-
Continue the fermentation until the desired 2,3-BDO concentration is reached or production ceases.
-
Collect samples periodically for analysis of cell growth, substrate consumption, and product formation.
3.1.4. Analytical Methods
-
Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
Substrate and Product Quantification: Analyze the concentrations of glucose, 2,3-BDO, acetoin, and other organic acids in the fermentation broth using High-Performance Liquid Chromatography (HPLC).[1][14]
-
Column: Aminex HPX-87H
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM)
-
Detector: Refractive Index (RI) detector
-
Temperature: 60-65°C
-
Alternatively, Gas Chromatography (GC) can be used for the analysis of 2,3-BDO and its stereoisomers.[5][7][14]
References
- 1. researchgate.net [researchgate.net]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. KR20160118268A - Conversion of this compound to butadiene - Google Patents [patents.google.com]
- 4. WO2015116695A1 - Conversion of this compound to butadiene - Google Patents [patents.google.com]
- 5. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide Catalysts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hindustanuniv.ac.in [hindustanuniv.ac.in]
- 10. academic.oup.com [academic.oup.com]
- 11. CN101580462A - Method for preparing ethyl methyl ketone by dehydrating this compound efficiently - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metabolic Engineering of E. coli for 2,3-Butanediol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Butanediol (2,3-BDO) is a versatile platform chemical with applications in the synthesis of plastics, rubbers, and biofuels. Microbial fermentation offers a sustainable alternative to petroleum-based production of 2,3-BDO. Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce 2,3-BDO.
Metabolic Pathway for this compound Synthesis
The heterologous production of 2,3-BDO in E. coli is typically achieved by introducing a three-enzyme pathway that converts pyruvate, a central metabolite, into 2,3-BDO. The key enzymes are α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol dehydrogenase (BDH). The genes encoding these enzymes are often sourced from native 2,3-BDO producers like Klebsiella pneumoniae or Enterobacter cloacae.[1][2]
A common strategy involves the co-expression of the budA (encoding ALDC), budB (encoding ALS), and budC (encoding BDH) genes.[2][3] Additionally, strategies to increase the intracellular pool of the cofactor NADH, which is required by BDH, can enhance 2,3-BDO production.
Caption: Engineered 2,3-BDO metabolic pathway in E. coli.
Data Presentation: Quantitative Production of this compound
The following table summarizes the quantitative data from various studies on the production of 2,3-BDO in engineered E. coli.
| E. coli Strain | Genetic Modifications | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| BL21(DE3) | pETDuet–PT7–budB–PT7–budC (E. cloacae) | Glucose | Whole-cell bioconversion | 2.2 | 0.08 | ~0.09 | [4][5] |
| YJ3 | pUC6S with P01 promoter driving budA, budB (K. pneumoniae), and ydjL (B. subtilis) | Glucose | Batch | 30.5 | - | ~1.69 | [6] |
| pfkA-gntR-deleted strain | Glucose-inducible expression of 2,3-BDO synthesis genes | Glucose and Xylose | Batch | 11 | 0.48 | - | [5][7] |
| JM109 | pBUD-comb (meso-BDH from K. pneumoniae, L-BDH from B. saccharolyticum) | Diacetyl + Glucose | Batch | 2.2 | 0.73 (from diacetyl) | - | [8] |
| BL21(DE3) | Co-expression of ALS and AR from Enterobacter | Glucose | Shake flask | 0.66 | - | - | [9] |
Experimental Protocols
Protocol 1: Construction of a 2,3-BDO Producing E. coli Strain
This protocol describes the general steps for constructing a recombinant E. coli strain for 2,3-BDO production using plasmid-based expression of the budA, budB, and budC genes.
1. Gene Amplification and Plasmid Construction:
-
1.1. Gene Source: Obtain the budA, budB, and budC genes from a suitable source, such as Klebsiella pneumoniae or Enterobacter cloacae.
-
1.2. PCR Amplification: Amplify the individual genes using PCR with primers that add appropriate restriction sites for cloning into an expression vector (e.g., pET series or pUC series).
-
1.3. Vector Preparation: Digest the expression vector and the PCR products with the corresponding restriction enzymes.
-
1.4. Ligation: Ligate the digested genes into the prepared vector to create the expression plasmid. This can be done as a single operon or with each gene under the control of its own promoter.
-
1.5. Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for transformants on appropriate antibiotic-containing agar plates.
-
1.6. Verification: Verify the correct insertion of the genes by colony PCR and sequence analysis.
2. Transformation into an Expression Host:
-
2.1. Plasmid Extraction: Extract the verified plasmid from the cloning strain.
-
2.2. Transformation: Transform the purified plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
-
2.3. Selection: Select for transformed colonies on antibiotic-containing agar plates.
Caption: Workflow for constructing a 2,3-BDO producing E. coli strain.
Protocol 2: Fed-Batch Fermentation for 2,3-BDO Production
This protocol outlines a general procedure for fed-batch fermentation to achieve high-density cell growth and enhanced 2,3-BDO production.
1. Inoculum Preparation:
-
1.1. Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
1.2. Seed Culture: Transfer the overnight pre-culture to 100 mL of fermentation medium in a 500 mL shake flask. Incubate at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 4-6.
2. Bioreactor Setup and Batch Fermentation:
-
2.1. Bioreactor Preparation: Prepare and sterilize a 2 L bioreactor containing 1 L of fermentation medium.
-
2.2. Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.
-
2.3. Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of NH4OH). Set the initial agitation to 300 rpm and the aeration rate to 1 vvm.
-
2.4. Induction: When the OD600 reaches a desired level (e.g., 0.6-0.8), induce gene expression by adding IPTG to a final concentration of 0.1-1 mM, if an inducible promoter is used.
3. Fed-Batch Phase:
-
3.1. Feeding Strategy: Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor.
-
3.2. Process Monitoring: Monitor cell growth (OD600), pH, dissolved oxygen, and glucose concentration throughout the fermentation. Adjust agitation and aeration to maintain a dissolved oxygen level of around 30%.
-
3.3. Sampling: Collect samples periodically for analysis of 2,3-BDO and other metabolites.
Protocol 3: Quantification of this compound by HPLC
This protocol details the analysis of 2,3-BDO in fermentation broth using High-Performance Liquid Chromatography (HPLC).[10][11][12][13]
1. Sample Preparation:
-
1.1. Cell Removal: Centrifuge 1 mL of fermentation broth at 13,000 rpm for 10 minutes to pellet the cells.
-
1.2. Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
1.3. Dilution: Dilute the filtered sample with deionized water to a concentration within the linear range of the standard curve.
2. HPLC Analysis:
-
2.1. HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.
-
2.2. Column: Employ a Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm).[10][12]
-
2.3. Mobile Phase: Use 5 mM H2SO4 as the mobile phase.[10][11]
-
2.5. Column Temperature: Maintain the column temperature at 65°C.[10][11]
-
2.6. Injection Volume: Inject 10-20 µL of the prepared sample.
3. Data Analysis:
-
3.1. Standard Curve: Prepare a series of 2,3-BDO standards of known concentrations and inject them into the HPLC to generate a standard curve.
-
3.2. Quantification: Determine the concentration of 2,3-BDO in the samples by comparing their peak areas to the standard curve.
References
- 1. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced this compound production in recombinant Klebsiella pneumoniae via overexpression of synthesis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli for production of (2S,3S)-butane-2,3-diol from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of Escherichia coli for this compound production from cellulosic biomass by using glucose-inducible gene expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constructing a synthetic constitutive metabolic pathway in Escherichia coli for (R, R)-2,3-butanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of L-2,3-butanediol by a new pathway constructed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A shortened, two-enzyme pathway for this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
Downstream Processing and Purification of 2,3-Butanediol from Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the downstream processing and purification of 2,3-Butanediol (2,3-BDO) from fermentation broth. The information is intended to guide researchers, scientists, and professionals in the development of efficient and scalable purification strategies for this versatile platform chemical.
Introduction
This compound (2,3-BDO) is a valuable chemical intermediate with wide-ranging applications in the production of synthetic rubber, plastics, solvents, and as a liquid fuel additive.[1] Its production through microbial fermentation is a promising and sustainable alternative to petroleum-based methods. However, a significant challenge in the bio-based production of 2,3-BDO lies in its recovery and purification from the complex fermentation broth.[2] The high boiling point of 2,3-BDO (approximately 180°C) and its high solubility in water make conventional distillation an energy-intensive and often economically unviable option, especially given the typically low concentrations of 2,3-BDO in the broth (around 8-12 wt%).[3][4] Consequently, a variety of advanced downstream processing techniques have been developed to address these challenges.
This document outlines several key methods for 2,3-BDO purification, including reactive extraction, aqueous two-phase extraction, and hybrid extraction-distillation processes. Detailed protocols and comparative data are provided to assist in the selection and optimization of an appropriate purification strategy.
Pre-treatment of Fermentation Broth
Prior to the primary purification steps, it is crucial to remove cells, proteins, and other suspended solids from the fermentation broth. This initial clarification is typically achieved through methods such as centrifugation and membrane filtration (microfiltration and ultrafiltration).[5] In some cases, treatment with activated charcoal can be employed to reduce color and remove certain impurities.[6] Following solid-liquid separation, techniques like nanofiltration or the use of ion-exchange resins can be used to remove salts and other small molecule impurities.[7][8]
Key Purification Technologies
Several advanced separation technologies have been investigated for the efficient recovery of 2,3-BDO from fermentation broth. The selection of a particular method or a combination of methods depends on factors such as the desired purity of the final product, the scale of operation, and economic considerations.
Reactive Extraction
Reactive extraction is an innovative approach that involves the conversion of 2,3-BDO into a less soluble derivative, facilitating its separation from the aqueous broth.[3] In this process, 2,3-BDO reacts with an aldehyde or ketone, such as n-butanal, in the presence of a catalyst to form a dioxolane.[9] This dioxolane is insoluble in the aqueous phase and can be easily separated. Subsequently, the reaction is reversed, typically through heating with water or steam, to recover high-purity 2,3-BDO and recycle the aldehyde or ketone.[3][9]
Advantages:
-
High selectivity and recovery of 2,3-BDO.
-
Avoids the high energy costs associated with direct distillation of dilute aqueous solutions.[9]
-
Can be operated in a continuous flow setup, allowing for process intensification.[10]
Challenges:
-
Requires the use of catalysts, which may need to be recycled.
-
The process involves additional reaction and separation steps.
Aqueous Two-Phase Extraction (ATPE)
Aqueous two-phase extraction is a liquid-liquid extraction method that utilizes a system composed of two immiscible aqueous phases. These systems are typically formed by mixing a polymer (like polyethylene glycol) and a salt (such as potassium phosphate or ammonium sulfate), or a hydrophilic solvent and a salt.[11][12] 2,3-BDO preferentially partitions into one of the phases, allowing for its separation from cell debris, proteins, and other hydrophilic impurities which move to the other phase.[12]
Advantages:
-
Mild operating conditions that preserve the integrity of the product.
-
Can effectively remove cells and proteins in a single step.[12]
-
The components of the ATPS can often be recycled.[4]
Challenges:
-
The selection of the appropriate phase-forming components is critical for achieving high recovery and purity.
-
The final recovery of 2,3-BDO from the extract phase requires a subsequent step, such as distillation.
Hybrid Extraction-Distillation (HED)
Hybrid extraction-distillation combines the benefits of solvent extraction and distillation to create a more energy-efficient purification process.[13] In this approach, a solvent with a high affinity for 2,3-BDO is used to extract it from the fermentation broth. This significantly reduces the amount of water that needs to be removed in the subsequent distillation step, leading to substantial energy savings.[2] The solvent is then separated from the 2,3-BDO via distillation and can be recycled.[14]
Advantages:
-
Significantly lower energy consumption compared to conventional distillation.[2]
-
Can achieve high purity and recovery of 2,3-BDO.[14]
-
A promising technology for large-scale production.
Challenges:
-
Requires careful selection of a suitable solvent with high selectivity and a boiling point that allows for easy separation from 2,3-BDO.
-
The process involves handling and recycling of organic solvents.
Data Presentation
The following tables summarize quantitative data from various studies on the downstream processing of 2,3-BDO, providing a basis for comparison of the different techniques.
Table 1: Performance of Reactive Extraction for 2,3-BDO Purification
| Reactant/Extractant | Catalyst | BDO Conversion to Dioxolane (%) | BDO Recovery from Dioxolane (%) | Final BDO Purity (%) | Reference |
| n-butanal | HZ-732 ion-exchange resin | 95 | 99 | >99 | [9] |
| n-butylaldehyde | HZ732 ion-exchange resin | >98 (as dioxolane) | - | 99 | [15] |
| Aldehydes | Amberlyst-15 | ~90 | - | - | [10] |
Table 2: Performance of Aqueous Two-Phase Extraction for 2,3-BDO Purification
| Solvent System | Salt | BDO Recovery (%) | Partition Coefficient | Final BDO Purity (%) | Reference |
| Isopropanol | Ammonium Sulfate | 93.7 | 9.9 | - | [12] |
| Isopropanol | Ammonium Sulfate | 97.9 | 45.5 | - | [16] |
| Butyl alcohol (BuOH) | K₂HPO₄ | 98.49 | 8.13 | ≥99 | [4][17] |
| Ethanol | Dipotassium Hydrogen Phosphate | 98.13 | 28.34 | - | [18] |
| Polyethylene glycol (PEG) 4000 | Potassium Phosphate | 94.5 | - | - | [11] |
| Ionic Liquid ([C2mim][CF3SO3]) | K₂HPO₄ | 97.3 | - | - | [6] |
Table 3: Performance of Hybrid Extraction-Distillation for 2,3-BDO Purification
| Solvent | Recovery Efficiency (%) | Final BDO Purity (%) | Key Finding | Reference |
| Oleyl alcohol | 90 | >99 | Reduced reboiler duty and total annual cost significantly compared to conventional distillation. | [2][19] |
| Butyl acetate | 91.39 | 99.99 | Simultaneously recovered ethanol with high purity. | [14] |
Experimental Protocols
This section provides detailed methodologies for the key purification techniques discussed.
Protocol 1: Reactive Extraction of 2,3-BDO using n-Butanal
Objective: To separate 2,3-BDO from fermentation broth by converting it to 2-propyl-4,5-dimethyl-1,3-dioxolane.
Materials:
-
Pre-treated fermentation broth (clarified and filtered)
-
n-Butanal (reactant and extractant)
-
HZ-732 ion-exchange resin (catalyst)
-
Separatory funnel
-
Reaction vessel with stirring
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, add the pre-treated fermentation broth.
-
Catalyst Addition: Add the HZ-732 ion-exchange resin to the broth at a concentration of approximately 200 g/L.[15]
-
Reactive Extraction: Perform a three-stage cross-current extraction. In each stage, add n-butanal at a volume ratio of 0.05 (Vn-butanal:Vbroth).[15] Stir the mixture vigorously at room temperature to facilitate the reaction and extraction.
-
Phase Separation: After each extraction stage, allow the mixture to settle in a separatory funnel. The organic phase (containing the dioxolane) will separate from the aqueous phase.
-
Collection of Organic Phase: Collect the upper organic phase. Pool the organic phases from the three extraction stages.
-
Hydrolysis and BDO Recovery: The collected dioxolane-rich organic phase is then subjected to reactive distillation. Heat the dioxolane with water or steam to reverse the reaction, yielding 2,3-BDO and n-butanal.[9]
-
Purification: The 2,3-BDO is further purified from the reaction mixture by vacuum distillation to achieve high purity.[15]
Protocol 2: Aqueous Two-Phase Extraction of 2,3-BDO
Objective: To extract 2,3-BDO from fermentation broth using an isopropanol/ammonium sulfate system.
Materials:
-
Pre-treated fermentation broth
-
Isopropanol
-
Ammonium sulfate
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
System Preparation: To the pre-treated fermentation broth, add ammonium sulfate to a final concentration of 20% (w/w).[12] Stir until the salt is completely dissolved.
-
Solvent Addition: Add isopropanol to the mixture to a final concentration of 34% (w/w).[12]
-
Mixing and Phase Separation: Stir the mixture thoroughly for a defined period (e.g., 30 minutes) to ensure equilibrium is reached. Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Phase Collection: Carefully collect the top (isopropanol-rich) phase, which contains the extracted 2,3-BDO.
-
BDO Recovery: Recover the 2,3-BDO from the isopropanol phase, typically through distillation. The isopropanol can be recovered and recycled.
Protocol 3: Integrated Aqueous Two-Phase Extraction-Distillation (IATPED)
Objective: To efficiently recover high-purity 2,3-BDO using a butyl alcohol/K₂HPO₄ system followed by distillation.
Materials:
-
Fermentation broth
-
Dipotassium phosphate (K₂HPO₄)
-
Butyl alcohol (BuOH)
-
Separatory funnel
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Salt Dissolution: Gradually add K₂HPO₄ to the fermentation broth with continuous stirring at room temperature until a concentration of 30% (w/v) is achieved and the salt is fully dissolved.[4][17]
-
Solvent Addition: Add an equivalent volume of BuOH to the salt-saturated broth.[4]
-
Extraction: Stir the mixture for 10 minutes to facilitate the transfer of 2,3-BDO into the organic phase.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow it to stand until two distinct phases are formed.
-
Collection of Organic Phase: Collect the upper organic phase (BuOH-rich) containing the 2,3-BDO.
-
Distillation: Distill the collected organic phase to separate the 2,3-BDO from the BuOH. The BuOH can be recovered and recycled for subsequent extractions.[4] This step also serves to concentrate the 2,3-BDO.
Visualizations
The following diagrams illustrate the logical workflows of the described purification processes.
Caption: Overall workflow for 2,3-BDO downstream processing.
Caption: Workflow for the reactive extraction of 2,3-BDO.
Caption: Workflow for aqueous two-phase extraction of 2,3-BDO.
References
- 1. Effectively Converting Cane Molasses into this compound Using Clostridiumljungdahlii by an Integrated Fermentation and Membrane Separation Process [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solecta.com [solecta.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 8. gccpo.org [gccpo.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Reactive extraction of this compound in a continuous flow setup - American Chemical Society [acs.digitellinc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Aqueous two-phase extraction of this compound from fermentation broths by isopropanol/ammonium sulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Quantification of 2,3-Butanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,3-butanediol (2,3-BDO) stereoisomers. This compound, a promising platform chemical and potential pharmaceutical intermediate, exists in three stereoisomeric forms: (2R,3R)-(-)-2,3-butanediol, (2S,3S)-(+)-2,3-butanediol, and meso-2,3-butanediol.[1][2] The accurate quantification of these individual isomers is crucial for various applications, including monitoring fermentation processes, assessing product purity, and in metabolic studies.
This document outlines two primary analytical techniques for the separation and quantification of 2,3-BDO isomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Based Methods
Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. To improve volatility and chromatographic resolution, derivatization is often employed.
Protocol: GC-MS Analysis of Trimethylsilyl (TMS) Ethers of this compound Isomers
This protocol is adapted from a method for the assay of physiological levels of this compound diastereomers in biological fluids.[3]
Objective: To quantify (2R,3R)-/ (2S,3S)-2,3-butanediol and meso-2,3-butanediol by GC-MS after derivatization to their trimethylsilyl ethers.
Experimental Workflow:
Materials:
-
Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4]
-
Internal Standards: [2,3-²H₂]-(2R,3R)-/ (2S,3S)-butanediol and [2,3-²H₂]-meso-butanediol[3]
-
Solvents: Ethyl ether, Chloroform (or other suitable solvent for re-dissolving)
-
Standards: (2R,3R)-(-)-2,3-butanediol, (2S,3S)-(+)-2,3-butanediol, and meso-2,3-butanediol
Procedure:
-
Sample Preparation:
-
To the sample (e.g., 1 mL of blood or urine), add the deuterated internal standards.
-
Deproteinize the sample (e.g., with a suitable precipitating agent).
-
Extract the this compound using ethyl ether.
-
Evaporate the ether extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Detection (Split Injection) | 1 µM | [3] |
| Limit of Detection (Splitless Injection) | 0.1 µM | [3] |
| Blood Concentration (Non-alcoholics) | (2R,3R/2S,3S): 0.5 ± 0.3 µM; meso: 0.8 ± 0.4 µM | [3] |
| Urinary Excretion (Baseline) | (2R,3R/2S,3S): 0.4 ± 0.2 µmol/mmol creatinine; meso: 0.9 ± 0.5 µmol/mmol creatinine | [3] |
Protocol: Direct GC-FID Analysis on a Chiral Column
For some applications, direct analysis without derivatization is possible using a suitable chiral column.
Objective: To separate and quantify the three stereoisomers of this compound directly using a chiral capillary column and a Flame Ionization Detector (FID).
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
GC-FID Analysis:
Quantitative Data Summary:
| Parameter | d-BT ((2S,3S)-(+)) | l-BT ((2R,3R)-(-)) | meso-BT | Reference |
| Linearity Range (mg/L) | 10-75 | 60-300 | 20-100 | [5] |
| Correlation Coefficient | 0.9991 | 0.9996 | 0.9999 | [5] |
| Spiked Recovery (Wine) | 90%-113% | 90%-113% | 90%-113% | [5] |
| Spiked Recovery (Spirit) | 96%-99% | 96%-99% | 96%-99% | [5] |
| RSD (Wine, n=6) | 1.1%-7.2% | 1.1%-7.2% | 1.1%-7.2% | [5] |
| RSD (Spirit, n=6) | 1.7%-3.8% | 1.7%-3.8% | 1.7%-3.8% | [5] |
| Detection Limit (mg/L) | 1.0 | 1.0 | 1.0 | [5] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with a refractive index (RI) detector is a common method for quantifying this compound, especially in fermentation broths where it can simultaneously measure other metabolites.[9][10]
Protocol: HPLC-RI for Simultaneous Quantification
Objective: To simultaneously quantify this compound isomers, glycerol, acetoin, and ethanol in microbial cultivation samples.[10]
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay of physiological levels of this compound diastereomers in blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Determination of this compound Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]
- 6. longdom.org [longdom.org]
- 7. Method of determination of 1,2-propanediol and this compound (Type-IV) | OIV [oiv.int]
- 8. oiv.int [oiv.int]
- 9. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for the Synthesis of 1,3-Butadiene from 2,3-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic dehydration of 2,3-butanediol (2,3-BDO), a renewable platform chemical derivable from biomass fermentation, presents a promising and sustainable pathway to 1,3-butadiene (BD).[1] 1,3-Butadiene is a crucial monomer in the production of synthetic rubbers and polymers. This document provides detailed application notes and experimental protocols for the synthesis of 1,3-butadiene from this compound, focusing on various catalytic systems. The information is intended to guide researchers in setting up and conducting experiments for the efficient conversion of 2,3-BDO to 1,3-butadiene.
The direct dehydration of 2,3-BDO to 1,3-butadiene is a two-step process that proceeds through the formation of the intermediate 3-buten-2-ol (3B2OL).[2] The overall reaction is as follows:
CH₃CH(OH)CH(OH)CH₃ → CH₂=CHCH(OH)CH₃ + H₂O CH₂=CHCH(OH)CH₃ → CH₂=CHCH=CH₂ + H₂O
Key to a successful synthesis is the choice of a catalyst that favors the dehydration pathway while minimizing side reactions, such as the pinacol rearrangement which leads to the formation of methyl ethyl ketone (MEK).[3] The acidic and basic properties of the catalyst play a critical role in directing the reaction selectivity towards 1,3-butadiene.[4]
Catalytic Systems and Performance Data
Several catalytic systems have been investigated for the vapor-phase dehydration of this compound. The performance of some of the most effective catalysts is summarized in the tables below.
Table 1: Performance of Metal Oxide Catalysts
| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | 1,3-Butadiene Yield (%) | Reference |
| Sc₂O₃ | 411 | >99 | 88.3 | ~88 | [5] |
| In₂O₃ | 290 | 81 | ~70 (to 3B2oL) | - | |
| γ-Al₂O₃ | 325 | 100 | 42 | 42 | [3] |
| ZrO₂ | 300-375 | - | 42 (to 3B2oL) | - | [6] |
Table 2: Performance of Phosphate-Based Catalysts
| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | 1,3-Butadiene Yield (%) | Reference |
| CsH₂PO₄/SiO₂ | 350 | >99.9 | 91.9 | ~91.8 | [7] |
| GdPO₄ | 300 | 100 | 58 | 58 | [7] |
| LaPO₄ | - | - | - | - | |
| NdPO₄ | - | - | - | - | [4] |
Table 3: Performance of Zeolite Catalysts
| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | 1,3-Butadiene Yield (%) | Reference |
| H-ZSM-5 | 300 | 100 | ~60 (from 1,3-BDO) | ~60 (from 1,3-BDO) | [7] |
| P/HZSM-5 | 180-300 | ~100 | Low (favors MEK) | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Butadiene using Scandium Oxide (Sc₂O₃) Catalyst
This protocol is based on the hydrothermal synthesis of Sc₂O₃, which has shown excellent catalytic activity.[1]
1. Catalyst Preparation (Hydrothermal Synthesis of Sc₂O₃):
-
Prepare an aqueous solution of a scandium salt (e.g., Sc(NO₃)₃·xH₂O).
-
Add a precipitating agent (e.g., aqueous ammonia) dropwise under vigorous stirring until a pH of ~8 is reached, resulting in the formation of a scandium hydroxide precipitate.
-
Age the resulting gel hydrothermally in a sealed autoclave at 200°C for a specified duration (e.g., 24 hours) to form ScOOH precursor crystals.[1]
-
Filter, wash the precipitate thoroughly with deionized water until the filtrate is neutral, and dry at 100-120°C overnight.
-
Calcine the dried powder in a furnace under a flow of air. A typical calcination procedure involves ramping the temperature to 800°C and holding for several hours.[1]
2. Experimental Setup:
-
A continuous-flow fixed-bed reactor system is used for the catalytic dehydration. The reactor is typically a quartz or stainless steel tube.
-
The reactor is placed inside a programmable tube furnace to maintain the desired reaction temperature.
-
A mass flow controller is used to regulate the flow of an inert carrier gas (e.g., N₂ or Ar).
-
A high-performance liquid chromatography (HPLC) pump is used to introduce the this compound feed (typically an aqueous solution) into a vaporizer.
-
The vaporized feed is mixed with the carrier gas and passed through the catalyst bed.
-
The product stream is cooled, and the liquid products are collected in a condenser or cold trap. Gaseous products are collected in gas bags or analyzed online.
3. Reaction Procedure:
-
Load a known amount of the prepared Sc₂O₃ catalyst (e.g., 0.1-1.0 g) into the reactor, supported by quartz wool.
-
Pretreat the catalyst by heating it in a flow of inert gas at a high temperature (e.g., 500°C) for a period of time to remove any adsorbed impurities.
-
Cool the reactor to the desired reaction temperature (e.g., 411°C).
-
Start the flow of the carrier gas at a specific rate (e.g., 30-100 mL/min).
-
Introduce the this compound solution (e.g., 10 wt% in water) into the vaporizer at a constant flow rate (e.g., 0.02-0.1 mL/min).
-
Collect the liquid and gaseous products at regular intervals for analysis.
4. Product Analysis:
-
Analyze the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like DB-WAX).
-
Analyze the gaseous products using a GC equipped with a thermal conductivity detector (TCD) or an FID, and a column suitable for light hydrocarbon separation (e.g., a Porapak Q or a molecular sieve column).
-
Identify the products by comparing their retention times with those of authentic standards.
-
Quantify the products using calibration curves generated from standard solutions.
-
Calculate the 2,3-BDO conversion, product selectivity, and yield based on the analytical results.
Protocol 2: Synthesis of 1,3-Butadiene using Cesium Dihydrogen Phosphate on Silica (CsH₂PO₄/SiO₂) Catalyst
This protocol describes the use of a highly selective silica-supported cesium dihydrogen phosphate catalyst.
1. Catalyst Preparation (Impregnation Method):
-
Prepare an aqueous solution of cesium dihydrogen phosphate (CsH₂PO₄).
-
Add silica gel (SiO₂) to the solution with stirring. The amount of CsH₂PO₄ should correspond to the desired loading on the silica support (e.g., 10 wt%).
-
Stir the mixture for several hours to ensure uniform impregnation.
-
Evaporate the water using a rotary evaporator.
-
Dry the resulting solid in an oven at 100-120°C overnight.
-
Calcine the dried catalyst in air at a specific temperature (e.g., 400-500°C) for several hours.
2. Experimental Setup and Procedure:
-
The experimental setup and procedure are similar to those described in Protocol 1.
-
The reaction is typically carried out at a temperature of around 350°C.[7]
3. Product Analysis:
-
The product analysis is performed using the same methods as described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the conversion of this compound.
Caption: General experimental workflow for 2,3-BDO dehydration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Step Production of 1,3-Butadiene from this compound Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 6. researchgate.net [researchgate.net]
- 7. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 8. Catalytic dehydration of this compound over P/HZSM-5: effect of catalyst, reaction temperature and reactant configuration on rearrangement products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Production of Methyl Ethyl Ketone (MEK) from 2,3-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethyl ketone (MEK), a versatile solvent and chemical intermediate, is traditionally produced from petrochemical sources. However, with the growing demand for sustainable and bio-based chemicals, the production of MEK from renewable feedstocks such as 2,3-butanediol (2,3-BDO) has garnered significant interest. 2,3-BDO can be efficiently produced through the fermentation of biomass, offering a green alternative to conventional methods. This document provides detailed application notes and experimental protocols for the catalytic dehydration of this compound to methyl ethyl ketone, intended for researchers and professionals in the fields of chemistry, biotechnology, and drug development.
The primary reaction pathway for the conversion of 2,3-BDO to MEK is a pinacol rearrangement, which is an acid-catalyzed dehydration reaction. This process involves the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent 1,2-hydride or methyl shift leads to the formation of the final ketone product. The selectivity towards MEK over other byproducts, such as 1,3-butadiene and 2-methyl propanal, is highly dependent on the choice of catalyst and reaction conditions.
Application of this compound in MEK Production
The conversion of bio-derived this compound to MEK is a key step in the value chain of biorefineries. MEK is a valuable solvent used in the production of pharmaceuticals, coatings, adhesives, and printing inks. Furthermore, MEK can serve as a precursor for the synthesis of larger molecules and specialty chemicals. The bio-based production of MEK from 2,3-BDO aligns with the principles of green chemistry by utilizing a renewable feedstock and potentially reducing the carbon footprint associated with chemical manufacturing.
Data Presentation: Performance of Various Catalysts
The following tables summarize the quantitative data from various studies on the catalytic dehydration of this compound to MEK, highlighting the effects of different catalysts and reaction conditions on conversion and selectivity.
Table 1: Performance of Zeolite-Based Catalysts
| Catalyst | Si/Al Ratio | Temperature (°C) | WHSV (h⁻¹) | 2,3-BDO Conversion (%) | MEK Selectivity (%) | Reference |
| HZSM-5 | 360 | 180 | - | >90 | - | [1] |
| 0.5% P₂O₅/HZSM-5 | 360 | 180 | - | >90 | - | [1] |
| 4% P₂O₅/HZSM-5 | 360 | 180 | - | >90 | - | [1] |
| 4% P₂O₅/HZSM-5 | 300 | - | - | - | - | [1] |
| HZSM-5 | - | 350 | - | - | 62.1 | [2] |
| 1% Boric Acid/HZSM-5 | - | - | - | - | 97.2 | [2] |
Table 2: Performance of Other Solid Acid and Metal Oxide Catalysts
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | 2,3-BDO Conversion (%) | MEK Selectivity (%) | Reference |
| Amorphous Calcium Phosphate (a-CP) | 330 | 0.5 | ~100 | 32.7 | [2] |
| Amorphous Calcium Phosphate (a-CP) | 335 | 0.5 | 99.9 | ~32 | [2] |
| Amorphous Calcium Phosphate (a-CP) | 299-343 | 0.48-2.02 | - | 30.6-35.4 | [2] |
| AlPO₄ | - | - | >50 (over 140h) | - | [3] |
| Sc₂O₃ | 385 | - | 100 | 30 | [4] |
| ZrO₂ | 385 | - | 100 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the production of MEK from this compound.
Protocol 1: Catalyst Preparation - Phosphorous-Modified HZSM-5
This protocol describes the preparation of a phosphorous-modified HZSM-5 zeolite catalyst, which has shown high activity and selectivity for the dehydration of 2,3-BDO to MEK.[1]
Materials:
-
HZSM-5 zeolite (Si/Al ratio = 360)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Impregnation:
-
Weigh a desired amount of HZSM-5 zeolite powder.
-
Prepare a phosphoric acid solution of the desired concentration by diluting concentrated H₃PO₄ with deionized water.
-
Add the HZSM-5 powder to the phosphoric acid solution. The volume of the solution should be sufficient to form a slurry.
-
Stir the slurry at room temperature for 2 hours to ensure uniform impregnation of the phosphorous precursor.
-
-
Drying:
-
Dry the impregnated zeolite slurry in an oven at 110°C for 12 hours to remove the water.
-
-
Calcination:
-
Calcine the dried powder in a muffle furnace.
-
Ramp the temperature to 550°C at a rate of 5°C/min and hold for 4 hours.
-
Allow the furnace to cool down to room temperature.
-
The resulting white powder is the P/HZSM-5 catalyst.
-
Protocol 2: Catalytic Dehydration of this compound in a Fixed-Bed Reactor
This protocol outlines the procedure for the continuous dehydration of this compound to methyl ethyl ketone in a laboratory-scale fixed-bed reactor.
Materials and Equipment:
-
This compound (aqueous solution, e.g., 10-90 wt%)
-
Prepared solid acid catalyst (e.g., P/HZSM-5)
-
Quartz reactor tube (e.g., 10 mm inner diameter)
-
Tubular furnace with temperature controller
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Mass flow controller for carrier gas (e.g., Nitrogen)
-
Condenser and collection vessel (ice bath)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Pack the quartz reactor tube with a known amount of the catalyst, supported by quartz wool plugs at both ends.
-
Install the reactor vertically in the tubular furnace.
-
Connect the liquid feed line from the HPLC pump to the top of the reactor.
-
Connect the carrier gas line from the mass flow controller to the top of the reactor.
-
Connect the reactor outlet to a condenser cooled with an ice bath, followed by a collection vessel.
-
-
Catalyst Activation:
-
Heat the reactor to the desired activation temperature (e.g., 400°C) under a continuous flow of nitrogen gas (e.g., 50 mL/min) for at least 2 hours to remove any adsorbed moisture and impurities.
-
-
Reaction:
-
After activation, cool the reactor to the desired reaction temperature (e.g., 200-350°C).
-
Start the flow of the aqueous this compound solution using the HPLC pump at a specific weight hourly space velocity (WHSV).
-
Maintain a constant flow of the carrier gas.
-
Collect the liquid products in the collection vessel placed in the ice bath.
-
-
Product Collection and Analysis:
-
Collect liquid samples at regular time intervals.
-
Analyze the collected liquid samples using a gas chromatograph to determine the conversion of this compound and the selectivity to MEK and other products.
-
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of the liquid products from the dehydration of this compound.
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the separation of alcohols and ketones (e.g., DB-WAX or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp rate: 10°C/min to 230°C.
-
Final hold: 230°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injection Volume: 1 µL
Analysis:
-
Prepare standard solutions of this compound, methyl ethyl ketone, and other expected byproducts of known concentrations.
-
Inject the standard solutions to determine the retention times and generate calibration curves for each component.
-
Inject the collected liquid product samples.
-
Identify the components in the product mixture by comparing their retention times with those of the standards.
-
Quantify the concentration of each component using the calibration curves.
-
Calculate the conversion of this compound and the selectivity to MEK using the following formulas:
-
2,3-BDO Conversion (%) = [(Initial moles of 2,3-BDO - Final moles of 2,3-BDO) / Initial moles of 2,3-BDO] x 100
-
MEK Selectivity (%) = [Moles of MEK produced / (Initial moles of 2,3-BDO - Final moles of 2,3-BDO)] x 100
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the acid-catalyzed dehydration of this compound to MEK.
Experimental Workflow
Caption: General experimental workflow for MEK production from this compound.
References
- 1. Catalytic dehydration of this compound over P/HZSM-5: effect of catalyst, reaction temperature and reactant configuration on rearrangement products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Production and Catalytic Upgrading of this compound Fermentation Broth into Sustainable Aviation Fuel Blendstock and Fuel Properties Measurement | Journal Article | PNNL [pnnl.gov]
- 4. Bio-Butadiene Production Via 2,3‑Butanediol Dehydration: Mechanism Elucidation and Kinetic Model Development [biblio.ugent.be]
Fed-batch fermentation strategies for high-titer 2,3-Butanediol production
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, food, and pharmaceutical industries. Its uses range from the production of synthetic rubber and plastics to serving as a fuel additive and a precursor for various high-value chemicals. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for 2,3-BDO production. Among various fermentation techniques, fed-batch strategies have proven to be highly effective in achieving high titers of 2,3-BDO by overcoming substrate inhibition and maintaining optimal culture conditions. This document provides a detailed overview of fed-batch fermentation strategies, quantitative data from various studies, and comprehensive experimental protocols for high-titer 2,3-BDO production.
Key Microorganisms for 2,3-BDO Production
Several bacterial species are known for their ability to produce 2,3-BDO efficiently. The most commonly studied and utilized microorganisms include:
-
Klebsiella pneumoniae : Known for its fast growth and ability to utilize a wide range of sugars, achieving high 2,3-BDO concentrations.[1][2] However, some strains are opportunistic pathogens, which requires careful handling.
-
Serratia marcescens : A proficient producer of 2,3-BDO, often with high yields and productivities.[3][4]
-
Bacillus subtilis : A "Generally Recognized as Safe" (GRAS) organism, making it a preferred candidate for industrial applications, particularly in the food and pharmaceutical sectors.[5][6]
-
Enterobacter aerogenes : Capable of producing significant amounts of 2,3-BDO and can be genetically engineered to enhance production.[7][8][9][10]
Fed-Batch Fermentation Strategies for Enhanced 2,3-BDO Production
Fed-batch fermentation is a superior strategy for achieving high-density cell cultures and high product concentrations by incrementally feeding a growth-limiting substrate. This approach helps to avoid the inhibitory effects of high substrate concentrations and allows for better control of the fermentation process. Key strategies include:
-
Pulse Feeding: Involves the intermittent addition of concentrated substrate to the fermenter.
-
Constant Feed Rate: A simple strategy where the substrate is added at a constant rate throughout the fermentation.
-
Exponential Feeding: The feed rate is increased exponentially to match the exponential growth of the microorganism, maintaining a constant specific growth rate.
-
Constant Residual Glucose Concentration: A more advanced strategy where the glucose concentration in the fermenter is monitored and maintained at a constant, optimal level through a controlled feeding mechanism.[2][4]
-
pH-Stat Fed-Batch: Utilizes the pH change resulting from substrate consumption to trigger the feeding of the substrate.
-
Dissolved Oxygen (DO)-Stat Fed-Batch: Controls the feeding rate based on the dissolved oxygen level in the culture medium.
Quantitative Data Presentation
The following tables summarize the quantitative data from various fed-batch fermentation studies for 2,3-BDO production using different microorganisms and strategies.
Table 1: Fed-Batch Fermentation Performance of Klebsiella pneumoniae
| Strain | Substrate | Feeding Strategy | 2,3-BDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| K. pneumoniae | D-Glucose | Double fed-batch (sugars + yeast extract) | 113 (combined with acetoin) | - | - | [11][12] |
| K. pneumoniae | D-Xylose | Double fed-batch (sugars + yeast extract) | 88 (combined with acetoin) | - | - | [11][12] |
| K. pneumoniae SDM | Glucose | Constant residual glucose concentration | 150 | 4.21 | - | [2][13] |
| K. pneumoniae G31 | Glycerol | Fed-batch without pH control | 49.2 | - | - | [14] |
Table 2: Fed-Batch Fermentation Performance of Serratia marcescens
| Strain | Substrate | Feeding Strategy | 2,3-BDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| S. marcescens G12 | Glucose | Increased aeration rate | 87.8 | 1.6 | - | [3] |
| S. marcescens H30 | Sucrose | RQ control with constant residual sucrose | 139.92 | 3.49 | 0.94 | [4] |
| S. marcescens H30 mutant | Sucrose | Fed-batch | 152 | 2.67 | 0.93 | [15] |
Table 3: Fed-Batch Fermentation Performance of Bacillus subtilis
| Strain | Substrate | Feeding Strategy | 2,3-BDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| B. subtilis CS13 | Sucrose | Fed-batch with intermittent feeding | 132.4 | 2.45 | 0.45 | [5] |
| B. subtilis CS13 | Molasses | Fed-batch with intermittent feeding | 89.6 | 2.13 | 0.42 | [5] |
| B. subtilis GD5 | Sucrose | Uncontrolled DO | 42.31 | - | 0.52 | [6][16] |
Table 4: Fed-Batch Fermentation Performance of Enterobacter aerogenes
| Strain | Substrate | Feeding Strategy | 2,3-BDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| E. aerogenes SUMI014 | Glucose | Fed-batch with acetate addition | 126.10 | 2.10 | 0.38 | [7] |
| E. aerogenes ATCC 13048 | Glucose | Fed-batch | 92.7 | 1.69 | - | [17] |
| E. aerogenes ATCC 13048 | Crude Glycerol | Fed-batch | 71.1 | 0.99 | - | [17] |
Metabolic Pathway and Experimental Workflow Visualization
Metabolic Pathway for this compound Synthesis
The biosynthesis of 2,3-BDO from glucose involves a series of enzymatic reactions. Glucose is first converted to pyruvate through the glycolysis pathway. Two molecules of pyruvate are then condensed to form α-acetolactate, which is subsequently decarboxylated to acetoin. Finally, acetoin is reduced to 2,3-BDO.[1][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced this compound production by <i>Klebsiella pneumoniae</i> SDM - ProQuest [proquest.com]
- 3. Microbial production of this compound by a newly-isolated strain of Serratia marcescens [agris.fao.org]
- 4. Microbial production of this compound by a mutagenized strain of Serratia marcescens H30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic metabolic engineering of Enterobacter aerogenes for efficient this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic Engineering of Enterobacter aerogenes for Improved this compound Production by Manipulating NADH Levels and Overexpressing the Small RNA RyhB [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High production of this compound from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Genetic Modification of Saccharomyces cerevisiae for Enhanced 2,3-Butanediol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the metabolic engineering of Saccharomyces cerevisiae to achieve high-level production of 2,3-Butanediol (2,3-BDO). 2,3-BDO is a versatile platform chemical with broad applications in the synthesis of polymers, solvents, and pharmaceuticals. S. cerevisiae, a well-characterized and industrially robust yeast, serves as an excellent host for the sustainable production of this valuable compound.
Introduction to this compound Synthesis in S. cerevisiae
Saccharomyces cerevisiae naturally produces trace amounts of this compound. However, through targeted genetic modifications, it is possible to significantly enhance the metabolic flux towards 2,3-BDO, transforming the yeast into an efficient microbial cell factory. The core strategies for this metabolic engineering endeavor revolve around three key principles:
-
Overexpression of the 2,3-BDO Biosynthetic Pathway: Introducing and overexpressing the necessary enzymes to convert pyruvate to 2,3-BDO.
-
Elimination of Competing Metabolic Pathways: Deleting genes responsible for the production of major byproducts like ethanol and glycerol to redirect carbon flux towards 2,3-BDO.
-
Redox Cofactor Rebalancing: Engineering the cell's redox metabolism to accommodate the altered metabolic pathways and maintain cellular health.
Metabolic Engineering Strategies and Quantitative Data
The successful engineering of S. cerevisiae for 2,3-BDO production involves a multi-faceted approach. Key genetic modifications and their impact on production metrics are summarized below.
Core Pathway Engineering
The primary pathway for 2,3-BDO synthesis from pyruvate involves three enzymatic steps. A common strategy is to introduce heterologous genes from bacteria, such as Bacillus subtilis, which are highly efficient.
-
α-Acetolactate Synthase (AlsS): Catalyzes the conversion of two pyruvate molecules to α-acetolactate.
-
α-Acetolactate Decarboxylase (AlsD): Converts α-acetolactate to acetoin.
-
Butanediol Dehydrogenase (Bdh1): Reduces acetoin to this compound. The endogenous BDH1 gene in S. cerevisiae is often overexpressed.
Elimination of Competing Pathways
To maximize the carbon flux towards 2,3-BDO, it is crucial to eliminate the primary competing pathways for pyruvate and NADH consumption.
-
Ethanol Production: Deletion of pyruvate decarboxylase (PDC) genes (PDC1, PDC5, PDC6) and alcohol dehydrogenase (ADH) genes (ADH1, ADH2, ADH3, ADH4, ADH5) minimizes ethanol formation.[1][2]
-
Glycerol Production: Deletion of glycerol-3-phosphate dehydrogenase (GPD) genes (GPD1, GPD2) reduces glycerol synthesis, a major sink for excess NADH.[1][2]
Redox Balancing
The metabolic shift towards 2,3-BDO production can lead to an imbalance in the NADH/NAD+ ratio. Overexpression of a water-forming NADH oxidase (noxE) from Lactococcus lactis can regenerate NAD+ and restore redox balance.[1][2]
Quantitative Production Data
The following tables summarize the reported 2,3-BDO production titers, yields, and productivities achieved through various genetic modifications in S. cerevisiae.
| Strain Description | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) | Reference |
| Engineered Strain | Overexpression of B. subtilisalsS and alsD, and endogenous BDH1 in a Pdc-deficient mutant. | 96.2 | 0.28 | Not Reported | [2][3][4][5] |
| Engineered Strain | Deletion of ADH1-5 and GPD1-2, overexpression of B. subtilisalsS and alsD, endogenous BDH1, and L. lactisnoxE. | 72.9 | 0.41 | 1.43 | [1][6] |
| HGS50 | Pdc-negative industrial strain with overexpression of alsS, alsD, bdhA, NDE1, and AOX1. Downregulation of GPD1 and deletion of GPD2. | 121.04 | 0.48 | 1.57 | [2] |
| HGS37 | Pdc-negative industrial strain with overexpression of alsS, alsD, bdhA, noxE, and STL1. | 130.64 | 0.48 | 1.58 | [2] |
| YMS106 | Deletion of PDC1, PDC5, PDC6, and RIM15. Overexpression of alsLpOp, aldcLlOp, and BDH1. | 66.4 mM | 0.70 mol/mol glucose | 1.17 mmol/(g DCW·h) | [7] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the genetic modification of S. cerevisiae for 2,3-BDO production.
Gene Deletion using CRISPR/Cas9
This protocol outlines the deletion of a target gene (e.g., PDC1) using the CRISPR/Cas9 system.
Materials:
-
S. cerevisiae strain to be modified.
-
Cas9 expression plasmid.
-
gRNA expression plasmid targeting the gene of interest.
-
Repair template DNA (e.g., a short oligonucleotide or a PCR product with homology arms flanking the target region).
-
YPD medium.
-
Selective medium (e.g., SC-URA for plasmid selection).
-
Lithium acetate (LiAc) solution (0.1 M).
-
Polyethylene glycol (PEG) solution (40% w/v).
-
Single-stranded carrier DNA (ssDNA).
-
Sterile water.
Procedure:
-
gRNA Design and Plasmid Construction: Design a 20-nucleotide guide RNA sequence targeting the gene to be deleted. Clone the gRNA sequence into a suitable expression vector.
-
Yeast Transformation (Lithium Acetate Method): a. Inoculate a single colony of the S. cerevisiae strain containing the Cas9 plasmid into 5 mL of YPD and grow overnight at 30°C. b. Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8. c. Harvest the cells by centrifugation at 3000 x g for 5 minutes. d. Wash the cells with 25 mL of sterile water. e. Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature. f. Prepare the transformation mix in a microcentrifuge tube:
- 240 µL of 50% PEG
- 36 µL of 1 M LiAc
- 25 µL of ssDNA (2 mg/mL)
- 1-5 µg of gRNA plasmid and repair template DNA
- 50 µL of competent yeast cells g. Vortex the mixture and incubate at 42°C for 40 minutes. h. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water. i. Plate 100-200 µL of the cell suspension on selective media.
-
Verification of Gene Deletion: a. Isolate genomic DNA from putative transformants. b. Perform PCR using primers flanking the target gene locus. c. Analyze the PCR products by gel electrophoresis to confirm the size difference corresponding to the gene deletion.
Overexpression of Biosynthetic Pathway Genes
This protocol describes the overexpression of genes (alsS, alsD, BDH1) using an expression vector.
Materials:
-
S. cerevisiae strain (e.g., a strain with deleted competing pathways).
-
Expression vector with a strong constitutive promoter (e.g., pTEF1, pGPD).
-
Codon-optimized sequences of alsS and alsD from B. subtilis.
-
Endogenous BDH1 sequence from S. cerevisiae.
-
Restriction enzymes and T4 DNA ligase.
-
YPD and selective media.
-
Competent E. coli for plasmid amplification.
Procedure:
-
Plasmid Construction: a. Amplify the codon-optimized alsS, alsD, and endogenous BDH1 genes with appropriate restriction sites. b. Digest the expression vector and the PCR products with the corresponding restriction enzymes. c. Ligate the gene fragments into the expression vector. It is possible to construct a single plasmid co-expressing all three genes using a multi-gene expression vector system.
-
Yeast Transformation: Transform the constructed plasmid into the desired S. cerevisiae strain using the lithium acetate method described in section 3.1.
-
Verification of Transformants: a. Select transformants on appropriate selective media. b. Verify the presence of the expression cassette by colony PCR. c. Optionally, confirm protein expression by Western blotting or enzyme activity assays.
Fed-Batch Fermentation
This protocol outlines a fed-batch fermentation process for high-density cultivation and enhanced 2,3-BDO production.
Materials:
-
Engineered S. cerevisiae strain.
-
Fermentation medium (e.g., YPD or a defined synthetic medium).
-
Feeding solution (concentrated glucose and nutrient solution).
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony into 5 mL of seed medium and grow overnight. b. Transfer the seed culture to a larger volume (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.
-
Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the initial batch medium and sterilize. b. Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.5. c. Maintain the temperature at 30°C and pH at a controlled level (e.g., 5.5). d. Control the aeration to maintain a specific dissolved oxygen level (e.g., 1-5%).
-
Fed-Batch Phase: a. Once the initial glucose in the batch phase is nearly depleted (as monitored by glucose sensors or offline measurements), start the feeding of the concentrated glucose solution. b. Maintain a low glucose concentration in the bioreactor to avoid the Crabtree effect. c. The feeding rate can be constant or exponentially increased to match cell growth.
-
Sampling and Analysis: a. Periodically take samples from the bioreactor to measure cell density (OD600), glucose concentration, and 2,3-BDO concentration.
Quantification of this compound
This protocol describes the quantification of 2,3-BDO in the fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation broth samples.
-
This compound standard solution.
-
HPLC system with a Refractive Index (RI) detector.
-
Aminex HPX-87H column or equivalent.
-
Mobile phase: 5 mM H2SO4.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: a. Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Set the column temperature to 65°C. b. Set the mobile phase flow rate to 0.6 mL/min. c. Inject the prepared sample into the HPLC system.
-
Quantification: a. Create a standard curve by running known concentrations of 2,3-BDO. b. Determine the concentration of 2,3-BDO in the samples by comparing the peak areas to the standard curve.
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows described in these application notes.
Caption: Metabolic pathways for 2,3-BDO synthesis in engineered S. cerevisiae.
Caption: Experimental workflow for developing and evaluating 2,3-BDO producing yeast.
References
- 1. High-efficiency S. cerevisiae lithium acetate transformation [protocols.io]
- 2. Controlled Expression of Recombinant Genes and Preparation of Cell-Free Extracts in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Using CRISPR/Cas9 for Large Fragment Deletions in Saccharomyces cerevisiae [bio-protocol.org]
- 5. Production of this compound by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integral Membrane Protein Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dunham.gs.washington.edu [dunham.gs.washington.edu]
Application Notes & Protocols: 2,3-Butanediol as a Precursor for Bio-Jet Fuel
Introduction
2,3-Butanediol (2,3-BDO), a C4 platform chemical, is emerging as a significant precursor for the production of sustainable aviation fuel (SAF), commonly referred to as bio-jet fuel.[1] Produced efficiently through the fermentation of biomass resources like glucose, xylose, and lignocellulosic hydrolysates, 2,3-BDO offers a renewable alternative to petroleum-based feedstocks.[1] Its conversion to jet fuel-range hydrocarbons (C8-C16 alkanes) presents a viable pathway to decarbonize the aviation sector.[1][2][3] This document outlines the primary conversion pathways, experimental protocols, and performance data associated with transforming 2,3-BDO into a high-quality bio-jet fuel blendstock.
Primary Conversion Pathways
The conversion of 2,3-BDO to bio-jet fuel typically involves a multi-step catalytic process. The most common routes proceed through key intermediates like methyl ethyl ketone (MEK), 1,3-butadiene, or a mixture of C3-C6 olefins.[1][2] A predominant and efficient pathway involves the initial dehydration of 2,3-BDO to MEK, followed by upgrading to olefins, oligomerization, and final hydrogenation.[4][5]
-
Dehydration to Methyl Ethyl Ketone (MEK): 2,3-BDO is first dehydrated over an acid catalyst to produce MEK. This step is crucial as MEK is a versatile intermediate for subsequent C-C bond formation.[4][6]
-
MEK to Olefins: The resulting MEK is converted into a mixture of light olefins (primarily C4-C5).[5][7] This unique two-step process to generate olefins allows for the use of non-zeolite catalysts that are more robust in the presence of water from the initial fermentation broth.[5]
-
Oligomerization: The light olefins are then polymerized, or "stitched" together, in an oligomerization step to form longer-chain hydrocarbons within the jet fuel range (C8-C16).[2][3][8] This step is critical for building the molecular weight necessary for jet fuel.
-
Hydrogenation/Hydrodeoxygenation: Finally, the oligomerized product undergoes hydrogenation to saturate the double bonds and hydrodeoxygenation to remove any residual oxygen, resulting in a stable mixture of isoalkanes, n-alkanes, and cycloalkanes suitable for use as a jet fuel blendstock.[2][4]
Below is a visualization of this comprehensive conversion pathway.
Quantitative Data Summary
The efficiency of each catalytic step is critical for the overall yield and economic viability of the process. The following tables summarize key quantitative data from various studies.
Table 1: Catalytic Dehydration of this compound to MEK
| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | MEK Selectivity (%) | Reference |
|---|---|---|---|---|
| HZSM-5 | 300-335 | 23 - 99.9 | 32 - 37 | [9] |
| 1% Boric Acid / HZSM-5 | N/A | >97 | 97.2 | [9] |
| AlPO4 | N/A | Stable Conversion | High | [4][5] |
| Solid Acid (Sulfonic) | N/A | N/A | High |[6] |
Table 2: Upgrading of Intermediates to Jet Fuel Range Hydrocarbons
| Process Step | Catalyst | Temperature (°C) | Conversion (%) | Key Product Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| MEK to Olefins | Zn1Zr10Ox | N/A | 93 - 98 | 82.5% Olefins | [4][5] |
| C3-C6 Olefin Oligomerization | Amberlyst-36 | N/A | N/A | >70 wt% Jet-Range Hydrocarbons | [3] |
| Olefin Oligomerization | Zeolite Beta | N/A | >95 | Dimers (C8-10) & Trimers (C13-14) | [4][5] |
| Butene Oligomerization | HZSM-5 (50) | N/A | >90 | High Yield of Jet Fuel |[10] |
Table 3: Final Bio-Jet Fuel Composition and Properties
| Property | Value | ASTM D1655 Spec (Jet A-1) | Reference |
|---|---|---|---|
| Composition | |||
| Isoalkanes | 31.7 wt% | N/A | [4][7] |
| n-Alkanes | 24.5 wt% | N/A | [4][7] |
| Cycloalkanes | 29.6 wt% | N/A | [4][7] |
| Overall Yield | |||
| Carbon Yield (Jet Fraction) | 40.9% | N/A | [4][7] |
| Mass Yield (Jet Fraction) | 35% | N/A |[4][7] |
Experimental Protocols
Detailed and reproducible protocols are essential for researchers in this field. The following sections provide generalized methodologies for the key conversion steps, based on common laboratory practices.
Protocol 1: Dehydration of this compound to Methyl Ethyl Ketone (MEK)
This protocol describes the vapor-phase dehydration of an aqueous 2,3-BDO solution in a fixed-bed reactor system.
1. Materials and Equipment:
-
This compound (10-40 wt% in deionized water)
-
Catalyst (e.g., AlPO4, HZSM-5)
-
High-pressure liquid chromatography (HPLC) pump
-
Fixed-bed tubular reactor (e.g., stainless steel)
-
Tube furnace with temperature controller
-
Back-pressure regulator
-
Gas-liquid separator
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS) for product analysis
2. Experimental Workflow Diagram:
3. Procedure:
-
Catalyst Loading: Load a specific amount of the catalyst into the center of the tubular reactor, securing it with quartz wool.
-
System Pressurization: Pressurize the system with an inert gas (e.g., N2 or H2) to the desired operating pressure (e.g., ambient to 30 bar).[11]
-
Catalyst Pre-treatment (if required): Heat the catalyst under a flow of gas (e.g., H2) to a specific temperature (e.g., 350°C) for several hours to reduce and activate it.[11]
-
Reaction Initiation: Set the reactor furnace to the target reaction temperature (e.g., 300-350°C).[9]
-
Feed Introduction: Introduce the aqueous 2,3-BDO solution into the reactor at a controlled flow rate using the HPLC pump to achieve a desired weight hourly space velocity (WHSV), for instance, 1.0 h⁻¹.[3][12]
-
Product Collection: The reactor effluent is cooled and passes through a gas-liquid separator. Collect liquid samples periodically for analysis.
-
Analysis: Analyze the collected liquid samples using GC-FID to quantify the conversion of 2,3-BDO and the selectivity to MEK and other products. Use GC-MS to identify all chemical species in the product stream.
Protocol 2: Oligomerization of Olefins to Jet Fuel Precursors
This protocol outlines the oligomerization of a C3-C6 olefin feed in a batch or continuous reactor system.
1. Materials and Equipment:
-
Olefin feed (e.g., mixed C3-C6 olefins produced from MEK)
-
Catalyst (e.g., Amberlyst-36, Zeolite Beta)
-
High-pressure batch reactor (e.g., Parr reactor) or fixed-bed reactor
-
Stirring mechanism (for batch reactor)
-
Temperature and pressure controllers
-
Product collection system
-
GC-FID and GC-MS for analysis
2. Procedure (Batch Reactor Example):
-
Catalyst Loading: Add the oligomerization catalyst to the batch reactor vessel.[2]
-
Reactant Loading: Seal the reactor and introduce the liquid olefin feed.
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 120°C) and pressurize to the desired level (e.g., 32 bar).[8]
-
Reaction: Stir the mixture for a set reaction time (e.g., 2-6 hours) to allow for oligomerization to proceed.
-
Product Recovery: Cool the reactor, depressurize, and collect the liquid product.
-
Analysis: Analyze the product using GC to determine the distribution of hydrocarbon chain lengths (e.g., C8, C12, C16) and calculate the yield of the jet fuel fraction.[13]
Protocol 3: Hydrogenation of Jet Fuel Precursors
This protocol covers the final upgrading step to produce saturated alkanes.
1. Materials and Equipment:
-
Oligomerized hydrocarbon liquid
-
High-pressure batch or fixed-bed reactor
-
High-pressure hydrogen gas source
-
Product collection and analysis equipment (GC, GC-MS)
2. Procedure (Fixed-Bed Reactor Example):
-
Catalyst Loading & Activation: Load the catalyst into the reactor and perform an in-situ reduction under hydrogen flow at elevated temperature (e.g., 350°C for 3 hours).[11]
-
Reaction Conditions: Set the reactor to the desired hydrogenation temperature (e.g., 75-200°C) and pressure (e.g., 30 bar H2).[11]
-
Feed Introduction: Co-feed the liquid hydrocarbon precursor and hydrogen gas into the reactor at controlled flow rates.
-
Product Collection: Cool the effluent and collect the hydrogenated liquid product.
-
Final Processing: The final product can be distilled to separate the jet fuel fraction (typically boiling between 150-300°C).
-
Analysis: Characterize the final product for its chemical composition (isoalkanes, cycloalkanes, etc.) and measure key fuel properties to ensure they meet aviation standards.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. nam.confex.com [nam.confex.com]
- 3. A hybrid pathway to biojet fuel via this compound - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Production and Catalytic Upgrading of this compound Fermentation Broth into Sustainable Aviation Fuel Blendstock and Fuel Properties Measurement | Journal Article | PNNL [pnnl.gov]
- 6. The dehydration of fermentative this compound into methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of sustainable aviation fuels via (co–)oligomerizati... [publikationen.bibliothek.kit.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Hybrid Pathway to Biojet Fuel via this compound (Journal Article) | OSTI.GOV [osti.gov]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for the Polymerization of 2,3-Butanediol to Create Novel Bioplastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel bioplastics derived from 2,3-butanediol (2,3-BDO). As a promising bio-based monomer, 2,3-BDO offers a sustainable alternative to petroleum-based feedstocks for the production of a variety of polymers, including polyesters and polyurethanes.[1][2] This document outlines the microbial production of 2,3-BDO, its subsequent polymerization into bioplastics, and the analytical methods for their characterization.
Introduction to this compound-Based Bioplastics
This compound is a versatile platform chemical that can be efficiently produced from renewable resources through microbial fermentation.[3][4] Its unique structure, featuring two secondary hydroxyl groups, allows for the creation of bioplastics with distinct properties compared to those derived from linear diols. The presence of methyl side groups can influence the crystallinity, melting point, and biodegradability of the resulting polymers.[5][6] Recent research has focused on synthesizing a range of 2,3-BDO-based polymers, from amorphous materials to semicrystalline polyesters and thermoplastic elastomers.[5][7] These materials are finding potential applications in packaging, agriculture, and biomedical fields.[8]
Microbial Production of this compound
The fermentative production of 2,3-BDO is a key step in the sustainable synthesis of these bioplastics. Various microorganisms, including strains of Klebsiella, Enterobacter, and Bacillus, are capable of producing 2,3-BDO from sugars.[4] The metabolic pathway involves the conversion of pyruvate, a central metabolite from glycolysis, into 2,3-BDO via three key enzymatic steps.
The metabolic pathway for the microbial synthesis of this compound from glucose is depicted below. Glucose is first converted to pyruvate through glycolysis. Pyruvate is then converted to α-acetolactate by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase. Finally, acetoin is reduced to this compound by butanediol dehydrogenase.[1][5]
Polymerization of this compound
2,3-BDO can be polymerized through various methods, primarily polycondensation and transesterification, to create polyesters. It can also be used as a chain extender in the synthesis of polyurethanes.
Polyester Synthesis via Polycondensation
The synthesis of polyesters from 2,3-BDO and dicarboxylic acids or their esters is a common approach. The reactivity of the secondary hydroxyl groups in 2,3-BDO is lower than that of primary diols, which can make achieving high molecular weights challenging.[5][9] However, with appropriate reaction conditions and catalysts, high molecular weight polyesters can be obtained.[5][6]
Experimental Protocol: Synthesis of Semicrystalline Polyesters
This protocol is adapted from the synthesis of polyesters from this compound and long-chain aliphatic dicarboxylate monomers.[5]
Materials:
-
This compound (2,3-BD)
-
Long-chain dicarboxylic acid or diester (e.g., dimethyl 1,18-octadecanedioate)
-
Dibutyltin oxide (DBTO) catalyst
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Round-bottom flask or multi-inlet reactor
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum gauge
-
Condenser for removal of byproducts (water or methanol)
Procedure:
-
Monomer and Catalyst Charging: In a clean, dry reaction vessel, charge the dicarboxylic acid or diester (1.0 equivalent), this compound (2.5 equivalents), and DBTO catalyst (1.0 mol %).
-
Inert Atmosphere: Flush the reactor with an inert gas (nitrogen or argon) to remove air and moisture.
-
First Stage (Esterification/Transesterification):
-
Heat the reaction mixture to 150°C with stirring for 2 hours under atmospheric pressure.
-
Increase the temperature to 180°C and stir for an additional 16-19 hours. During this stage, a slight vacuum (e.g., 800 mbar) can be applied to facilitate the removal of condensation byproducts.[5]
-
-
Second Stage (Polycondensation):
-
Gradually reduce the pressure to remove the excess 2,3-BD and drive the polymerization reaction towards higher molecular weights. A typical pressure reduction profile would be:
-
800 mbar for 2.5 hours
-
100 mbar for 0.5 hours
-
10 mbar for 1.5 hours
-
-
For the final polymerization, apply a high vacuum (e.g., 0.05 mbar) and continue stirring at 180°C for 24-32 hours.[5] The temperature can be increased to 220°C for the final few hours to further increase the molecular weight.[5]
-
-
Product Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere. The resulting polymer can be used as is or purified if necessary.
Polyurethane Synthesis using this compound as a Chain Extender
2,3-BDO can act as a chain extender in the synthesis of thermoplastic polyurethanes (TPUs), creating the hard segment of the polymer. The stereochemistry of 2,3-BDO has a significant impact on the properties of the resulting TPUs.[10]
Experimental Protocol: Synthesis of Thermoplastic Polyurethanes
This protocol describes a typical one-shot method for TPU synthesis.
Materials:
-
Bio-based long-chain diol (polyol, e.g., dimer fatty acid-based diol)
-
Diisocyanate (e.g., 4,4′-methylene bis(phenyl isocyanate) - MDI)
-
This compound (chain extender)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
Equipment:
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Heating system
-
Vacuum oven
Procedure:
-
Drying of Reagents: Thoroughly dry the polyol and 2,3-BDO under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.
-
Prepolymer Formation (optional, for two-step method) or One-Shot Reaction:
-
In a reaction vessel under a nitrogen atmosphere, melt the polyol and add the diisocyanate.
-
Add the this compound and a catalytic amount of DBTDL.
-
-
Polymerization:
-
Stir the mixture vigorously at a controlled temperature (e.g., 80-100°C) until the mixture becomes highly viscous.
-
-
Curing:
-
Pour the viscous liquid into a mold and cure in an oven at a specific temperature (e.g., 100-120°C) for several hours to complete the reaction.
-
-
Post-Curing:
-
The resulting TPU can be post-cured at a lower temperature for an extended period to ensure complete reaction and stabilize its properties.
-
Characterization of this compound-Based Bioplastics
A thorough characterization of the synthesized bioplastics is crucial to understand their structure-property relationships. The following workflow outlines the key characterization techniques.
Quantitative Data Summary
The properties of 2,3-BDO-based bioplastics are highly dependent on the comonomers, catalyst, and reaction conditions used. The following tables summarize key data from the literature.
Table 1: Properties of this compound-Based Polyesters
| Dicarboxylic Acid Comonomer | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | Tm (°C) | Modulus of Elasticity (MPa) | Elongation at Break (%) | Reference |
| C10 | DBTO | - | 23,000 | Amorphous | - | - | [5] |
| C18 | DBTO | - | 37,000 | 73 | 290 | 430 | [5] |
| C48 | DBTO | - | 59,000 | 103 | - | - | [5] |
| Terephthalic Acid | Ti(IV) n-butoxide | 9,800 | - | - | - | - | [11] |
Table 2: Properties of this compound-Based Thermoplastic Polyurethanes (TPUs)
| 2,3-BDO Stereoisomer | Diisocyanate | Polyol | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| meso-2,3-BDO | MDI | Dimer diol | ~25 | ~600 | [10] |
| (+)-2,3-BDO | MDI | Dimer diol | ~10 | ~700 | [10] |
| (-)-2,3-BDO | MDI | Dimer diol | ~12 | ~750 | [10] |
Conclusion
The polymerization of this compound presents a viable route to novel bioplastics with a wide range of tunable properties. By carefully selecting comonomers, polymerization methods, and reaction conditions, researchers can develop sustainable materials tailored for specific applications. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of bioplastics and sustainable polymer chemistry. Further research and development in this area are expected to lead to the commercialization of 2,3-BDO-based bioplastics, contributing to a more circular and sustainable economy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes and pathways in microbial production of this compound and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing fermentation conditions for maximum 2,3-Butanediol yield
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing 2,3-Butanediol (2,3-BDO) fermentation. It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing 2,3-BDO yield?
The primary factors that significantly impact the yield and productivity of 2,3-BDO are the choice of microbial strain, fermentation medium composition (carbon and nitrogen sources), and the precise control of process parameters such as pH, temperature, aeration, and agitation.[1] Efficient conversion also depends on managing the dissolved oxygen levels to balance cell growth with product formation.[2][3][4]
Q2: Which microorganisms are most commonly used for 2,3-BDO production?
A variety of microorganisms can produce 2,3-BDO. Bacteria are the most studied and efficient producers for industrial applications.[5] Commonly used species include Klebsiella pneumoniae, Klebsiella oxytoca, Bacillus subtilis, Bacillus licheniformis, and Enterobacter species.[6][7] Some yeasts, like Saccharomyces cerevisiae, have also been engineered for 2,3-BDO production.[8]
Q3: What is the role of pH in 2,3-BDO fermentation?
pH is a critical parameter. Most 2,3-BDO producing bacteria have an optimal pH range of 5.5 to 7.0 for both growth and production.[9] An optimal pH of 6.0 has been identified for several Klebsiella species.[9][10] Deviation from the optimal pH can lead to the accumulation of acidic byproducts like lactate and acetate, which reduces the carbon flux towards 2,3-BDO and can inhibit cell growth.[1][11] Maintaining pH is crucial as the production of acidic byproducts can cause the pH to drop, hindering the activity of key enzymes in the 2,3-BDO pathway.[12]
Q4: How does aeration affect 2,3-BDO production?
Aeration, which dictates the oxygen supply, has a dual role. High oxygen levels favor robust cell growth but can lead to lower 2,3-BDO yields and the accumulation of acetoin, an oxidized precursor.[1][13][14] Conversely, strictly anaerobic conditions can promote the formation of other fermentation byproducts like ethanol and organic acids.[13] Therefore, microaerobic conditions, where oxygen is limited, are generally considered optimal for maximizing 2,3-BDO production.[3][15] Many successful strategies employ a two-stage aeration approach: an initial phase with higher aeration to build biomass, followed by a low-aeration phase to enhance product formation.[6][16]
Q5: What are the typical fermentation modes for 2,3-BDO production?
The most common fermentation modes are batch, fed-batch, and continuous culture.
-
Batch fermentation is simple to operate but can be limited by substrate inhibition and byproduct accumulation.[6]
-
Fed-batch fermentation is often preferred as it allows for higher cell densities and product titers by feeding nutrients during the process, thereby avoiding high initial substrate concentrations.[2][10][17] This strategy has been shown to achieve high concentrations and yields of 2,3-BDO.[9][10]
-
Continuous culture can achieve the highest productivity but may result in lower final product concentrations compared to fed-batch methods.[10]
Troubleshooting Guides
This section addresses common issues encountered during 2,3-BDO fermentation experiments.
Issue 1: Low 2,3-BDO Yield or Productivity
| Potential Cause | Suggested Solution |
| Suboptimal pH | The optimal pH for 2,3-BDO production is typically between 5.5 and 6.5.[6] Continuously monitor and control the pH using automated addition of a base (e.g., NaOH).[18] Acidic byproducts can lower the pH, so robust control is essential.[12] |
| Inappropriate Aeration/Agitation | Oxygen supply is critical. High agitation and aeration favor biomass but can reduce yield.[6][17] Implement a two-stage strategy: an initial phase with higher aeration (e.g., >1.0 vvm) for cell growth, followed by a production phase with limited aeration (<1.0 vvm) to favor 2,3-BDO synthesis.[6] |
| Nutrient Limitation | Complex nitrogen sources like yeast extract and peptone often enhance both cell growth and 2,3-BDO production compared to simple ammonium salts.[17][18] Ensure the medium is not deficient in key minerals and cofactors. |
| Substrate Inhibition | High initial glucose concentrations (>100 g/L) can inhibit cell growth and productivity.[16] Employ a fed-batch strategy to maintain the glucose concentration at a non-inhibitory level. |
| Byproduct Accumulation | Formation of lactate, succinate, acetate, and ethanol competes with 2,3-BDO for carbon and reducing equivalents.[1] This is often linked to improper pH or aeration. Fine-tuning these parameters can redirect metabolic flux toward 2,3-BDO.[1][13] |
Issue 2: High Accumulation of Acetoin
| Potential Cause | Suggested Solution |
| Excessive Oxygen Supply | High dissolved oxygen levels favor the accumulation of acetoin, the precursor to 2,3-BDO.[13][14] Reduce the aeration rate or agitation speed during the production phase to create microaerobic conditions. This promotes the reduction of acetoin to 2,3-BDO. |
| NADH Limitation | The final step of converting acetoin to 2,3-BDO requires NADH. If the cellular NADH/NAD+ ratio is low, this conversion is hampered. Ensure fermentation conditions (especially low oxygen) favor NADH regeneration. |
| Substrate Depletion in Batch Culture | Towards the end of a batch fermentation, when the primary carbon source is depleted, some strains may convert 2,3-BDO back into acetoin.[2][15] Switching to a fed-batch process can prevent this by maintaining a constant supply of substrate.[2] |
| Low Acetoin Reductase (AR) Activity | The specific activity of the enzyme responsible for converting acetoin to 2,3-BDO may be insufficient. Overexpressing the corresponding gene (budC) can significantly reduce acetoin accumulation and boost the final 2,3-BDO titer.[17][18] |
Data Presentation: Effect of Process Parameters
The following tables summarize quantitative data from studies on the effect of pH and aeration on 2,3-BDO production.
Table 1: Effect of pH Control on 2,3-BDO Production by Klebsiella sp. Zmd30
| pH | 2,3-BDO Titer (g/L) | Yield (%) | Productivity (g/L/h) |
| 4.5 | Low | Low | Low |
| 6.0 | 57.17 | 82 | 1.59 |
| 7.0 | Decreased | Decreased | Decreased |
| 9.0 | Very Low | Very Low | Very Low |
| (Data synthesized from batch fermentation results)[10] |
Table 2: Effect of Agitation Speed on 2,3-BDO Production by K. oxytoca M1 in Fed-Batch Fermentation
| Agitation Speed (rpm) | 2,3-BDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Major Byproduct |
| 200 | 78.8 | - | - | Acids/Ethanol |
| 300 | 109.6 | 0.40 | - | Low Byproducts |
| 400 | 118.5 | 0.34 | - | Acetoin |
| (Data synthesized from fed-batch fermentation results)[17][18] |
Experimental Protocols
Protocol 1: General Batch Fermentation for 2,3-BDO Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the production strain (e.g., Klebsiella oxytoca) into a flask containing a seed medium (e.g., Luria-Bertani or a defined medium).[17][18]
-
Incubate at the optimal temperature (e.g., 37°C) and agitation (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-exponential phase.
-
-
Fermentation Medium:
-
Prepare the fermentation medium in a bioreactor. A typical defined medium might contain (per liter): K2HPO4 (13.7 g), KH2PO4 (2 g), (NH4)2SO4 (6.6 g), MgSO4·7H2O (0.25 g), and trace elements.[17][18]
-
Supplement with a primary carbon source (e.g., 80-100 g/L glucose) and complex nitrogen sources (e.g., 5 g/L yeast extract, 10 g/L casamino acids) for enhanced performance.[17][18]
-
Sterilize the bioreactor and medium.
-
-
Bioreactor Operation:
-
Inoculate the sterile fermentation medium with the seed culture (typically 5-10% v/v).
-
Set the fermentation parameters:
-
Run the fermentation for 48-96 hours.
-
-
Sampling and Analysis:
Protocol 2: Quantification of 2,3-BDO and Byproducts by HPLC
-
Sample Preparation:
-
Centrifuge fermentation samples (e.g., 10,000 x g for 10 min) to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Quantification:
-
Prepare standard curves for all analytes (glucose, 2,3-BDO, acetoin, lactate, acetate, ethanol) in a relevant concentration range.[20]
-
Inject samples and standards.
-
Identify and quantify compounds by comparing retention times and peak areas to the standard curves.
-
Visualizations
Caption: Troubleshooting workflow for low 2,3-BDO yield.
Caption: Simplified metabolic pathway for 2,3-BDO production.
Caption: Experimental workflow for optimizing a key parameter.
References
- 1. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 4. 2 3butanidiol path wayy fermetation.pptx [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound in Saccharomyces cerevisiae by in silico aided metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. superpathway of this compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of oxygen mass transfer rate on the production of this compound from glucose and agro-industrial byproducts by Bacillus licheniformis ATCC9789 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Efficient this compound Production by Bacillus licheniformis via Complex Optimization of Nutritional and Technological Parameters [mdpi.com]
- 15. Frontiers | Assessing oxygen limiting fermentation conditions for this compound production from Paenibacillus polymyxa [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 19. escipub.com [escipub.com]
- 20. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 21. longdom.org [longdom.org]
Technical Support Center: Efficient 2,3-Butanediol Recovery via Solvent Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 2,3-Butanediol (2,3-BDO) recovery through solvent extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solvent extraction of 2,3-BDO from fermentation broth.
Question: Why is my 2,3-BDO extraction yield consistently low?
Answer:
Low extraction yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inappropriate Solvent Selection: The choice of solvent is critical for achieving a high partition coefficient. Solvents like 1-butanol, 1-hexanol, and isopropanol have shown promise.[1][2][3] Reactive extraction using aldehydes like n-butanal to form an insoluble dioxolane can also significantly improve recovery.[4][5]
-
Suboptimal pH: The pH of the fermentation broth can influence the distribution coefficient of 2,3-BDO. While some studies suggest that a high pH (>11) can improve recovery with certain solvents like diethyl ether, the optimal pH can be strain and solvent-dependent.[6]
-
Phase Separation Issues: Incomplete phase separation can lead to the loss of 2,3-BDO in the aqueous phase. The addition of salting-out agents like K₂HPO₄ or (NH₄)₂SO₄ can enhance phase separation and increase the partition coefficient.[7][8]
-
Emulsion Formation: The presence of surfactants or proteins in the fermentation broth can lead to the formation of stable emulsions, hindering phase separation. Membrane-assisted liquid-liquid extraction (MLLE) can be an effective strategy to prevent emulsion formation.[1][2]
Question: How can I prevent emulsion formation during extraction?
Answer:
Emulsion formation is a significant challenge in liquid-liquid extraction from complex media like fermentation broths. Here are some strategies to mitigate this issue:
-
Membrane-Assisted Liquid-Liquid Extraction (MLLE): This technique provides a high surface area for mass transfer between the aqueous and organic phases without direct mixing, thus preventing emulsion formation.[1][2]
-
Centrifugation: Applying a centrifugal force can help to break up emulsions and facilitate phase separation.
-
Addition of Demulsifiers: Certain chemical agents can be added to break emulsions, but their compatibility with downstream processes must be considered.
-
pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize emulsions by changing the charge on surface-active molecules.
Question: What are the key differences and advantages of reactive extraction compared to conventional solvent extraction?
Answer:
Reactive extraction offers a significant advantage over conventional solvent extraction for 2,3-BDO recovery. In this process, the solvent (typically an aldehyde or ketone like n-butanal) reacts with 2,3-BDO to form a new compound (a dioxolane) that is much less soluble in the aqueous phase.[4][5]
Key Advantages of Reactive Extraction:
-
Higher Extraction Efficiency: The formation of the less soluble dioxolane drives the equilibrium towards the organic phase, resulting in higher recovery rates (often exceeding 90%).[4][9]
-
Easier Phase Separation: The resulting dioxolane readily phase-separates from the fermentation broth.[9]
-
Potential for Integrated Recovery: The dioxolane can be subsequently hydrolyzed to recover high-purity 2,3-BDO and recycle the aldehyde or ketone.[4][5]
Considerations:
-
Catalyst Requirement: Reactive extraction often requires a catalyst, such as a solid acid resin (e.g., Amberlyst 15).[5]
-
Downstream Processing: An additional step is required to reverse the reaction and separate the 2,3-BDO from the reactant.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for 2,3-BDO extraction?
A1: The "best" solvent depends on the specific extraction method. For conventional solvent extraction, 1-butanol has been identified as a suitable candidate. In aqueous two-phase extraction (ATPE), a combination of a hydrophilic solvent like isopropanol or ethanol with a salting-out agent such as ammonium sulfate or dipotassium hydrogen phosphate has proven effective.[8] For reactive extraction, n-butanal is a preferred choice due to its reactivity and favorable solubility properties.[4][5]
Q2: How does the addition of salts improve extraction efficiency?
A2: Adding inorganic salts to the aqueous phase, a technique known as "salting-out," increases the distribution coefficient of 2,3-BDO.[7] The salt ions hydrate, reducing the amount of "free" water available to solvate the 2,3-BDO, thereby promoting its transfer to the organic phase. This also often enhances the phase separation between the aqueous and organic layers.[7]
Q3: What are the challenges in separating 2,3-BDO from the fermentation broth?
A3: The primary challenges stem from the physicochemical properties of 2,3-BDO and the complexity of the fermentation broth:
-
High Water Solubility: 2,3-BDO has a high affinity for water, making it difficult to extract into an organic solvent.[1][2][10]
-
High Boiling Point: Its high boiling point (around 177-184°C) makes separation from water via simple distillation energy-intensive.[1][7][10][11]
-
Complex Broth Matrix: The presence of unreacted sugars, proteins, cells, and other byproducts can interfere with extraction and lead to issues like emulsion formation.[8][10]
Q4: Can I use the extracted 2,3-BDO directly for downstream applications?
A4: The purity of the extracted 2,3-BDO will depend on the extraction method and the composition of the fermentation broth. Often, the extract contains residual solvent, water, and other impurities. Further purification steps, such as distillation or pervaporation, are typically necessary to achieve high purity (e.g., >98%) required for most applications.[3]
Data Presentation
Table 1: Comparison of Different Solvents for 2,3-BDO Extraction
| Solvent | Extraction Method | Key Findings | Reference |
| 1-Butanol | Solvent Extraction | Identified as a promising candidate for solvent extraction. | [1] |
| 1-Hexanol | Solvent Extraction | Also considered a promising candidate for 2,3-BDO extraction from water. | [1] |
| Oleyl Alcohol | Solvent Extraction | Used in extractive fermentation to increase substrate conversion. | [12][13] |
| Isopropanol | Aqueous Two-Phase Extraction | Used with ammonium sulfate, achieving high recovery yields. | [8] |
| n-Butanal | Reactive Extraction | Reacts with 2,3-BDO to form a dioxolane, leading to high recovery. | [4][5] |
| Ethyl Acetate | Solvent Extraction | Investigated as a potential solvent for 2,3-BDO recovery. | [1][2] |
Table 2: Performance of Aqueous Two-Phase Extraction (ATPE) Systems
| Solvent System | Salt | Optimal Conditions | Partition Coefficient (K) | Recovery Yield (%) | Reference |
| Isopropanol | (NH₄)₂SO₄ | 30% w/v (NH₄)₂SO₄, 50% v/v Isopropanol | 45.5 | 97.9 | [8] |
| Ethanol | K₂HPO₄ | 24% (w/w) Ethanol, 25% (w/w) K₂HPO₄ | 28.34 | 98.13 | [14] |
| Butyl Alcohol | K₂HPO₄ | 30% (v/v) BuOH, 30% (w/v) K₂HPO₄, 40°C | 8.13 | 89.60 | [7] |
Experimental Protocols
1. General Protocol for Solvent Extraction of 2,3-BDO
-
Preparation of Fermentation Broth: Centrifuge the fermentation broth to remove cells and other solid debris. The supernatant is used for the extraction.
-
Liquid-Liquid Extraction:
-
Mix the clarified fermentation broth with an equal volume of the selected organic solvent (e.g., 1-butanol) in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 10-15 minutes) to ensure thorough mixing and mass transfer.[7]
-
Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
-
Phase Separation and Collection: Carefully separate and collect the organic phase (top or bottom layer, depending on the solvent density).
-
Analysis: Analyze the 2,3-BDO concentration in both the aqueous and organic phases using Gas Chromatography (GC) to determine the partition coefficient and extraction yield.[7]
2. Protocol for Aqueous Two-Phase Extraction (ATPE)
-
System Preparation:
-
To a known volume of clarified fermentation broth, add the selected inorganic salt (e.g., (NH₄)₂SO₄) to the desired concentration (e.g., 30% w/v).[8] Ensure the salt is completely dissolved.
-
-
Extraction:
-
Phase Separation: Allow the mixture to stand until two distinct phases are formed.
-
Sample Collection and Analysis: Carefully collect samples from both the top (organic-rich) and bottom (aqueous-rich) phases. Analyze the 2,3-BDO concentration in each phase by GC.
Visualizations
Caption: Troubleshooting workflow for low 2,3-BDO extraction yield.
Caption: Comparison of 2,3-BDO solvent extraction methods.
References
- 1. bioesep.org [bioesep.org]
- 2. blogs.anl.gov [blogs.anl.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 10. Separation of this compound from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcce.ac.ir [ijcce.ac.ir]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Microbial Tolerance to 2,3-Butanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing microbial tolerance to high concentrations of 2,3-Butanediol (2,3-BDO).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which high concentrations of 2,3-BDO inhibit microbial growth?
A1: High concentrations of 2,3-BDO can be toxic to microbial cells through several mechanisms. Primarily, as an organic solvent, it can disrupt the integrity and fluidity of the cell membrane, leading to increased permeability and leakage of essential intracellular components. This disruption can also impair the function of membrane-bound proteins, such as those involved in transport and energy generation. Furthermore, the accumulation of 2,3-BDO can lead to intracellular acidification and create a redox imbalance by altering the NADH/NAD+ ratio, which is crucial for many metabolic reactions.
Q2: What are the main strategies to improve microbial tolerance to 2,3-BDO?
A2: The primary strategies can be broadly categorized into two main approaches:
-
Rational Engineering: This involves targeted genetic modifications based on known tolerance mechanisms. Key strategies include the overexpression of genes encoding efflux pumps to actively remove 2,3-BDO from the cell, engineering cell membranes to be more robust, and modifying metabolic pathways to alleviate redox stress.
-
Evolutionary Engineering: This approach, primarily through Adaptive Laboratory Evolution (ALE), involves subjecting microbial populations to gradually increasing concentrations of 2,3-BDO. This process selects for spontaneous mutations that confer higher tolerance. The resulting evolved strains can then be analyzed to identify the genetic basis of the enhanced tolerance, which can inform further rational engineering efforts.
Q3: Which microorganisms are commonly used for 2,3-BDO production and tolerance engineering?
A3: A variety of microorganisms are used for 2,3-BDO production. Natural producers that are often engineered for enhanced tolerance and production include species from the genera Klebsiella (e.g., K. pneumoniae, K. oxytoca), Enterobacter, and Bacillus (e.g., B. licheniformis). Additionally, non-natural producers like Escherichia coli and the yeast Saccharomyces cerevisiae are popular hosts for metabolic engineering due to their well-characterized genetics and robustness in industrial settings.
Q4: How does modifying the cell membrane composition enhance 2,3-BDO tolerance?
A4: The cell membrane is the first line of defense against solvent toxicity. Enhancing its rigidity can reduce the disruptive effects of 2,3-BDO. This can be achieved by altering the fatty acid composition of the membrane phospholipids. For instance, increasing the proportion of saturated and long-chain fatty acids can lead to a more ordered and less fluid membrane, making it less permeable to 2,3-BDO. In some bacteria, the activity of cis-trans isomerases can convert unsaturated fatty acids to their trans-isomers, which have a more linear structure and pack more tightly, thereby increasing membrane rigidity.
Q5: What is Adaptive Laboratory Evolution (ALE) and how is it applied to improve 2,3-BDO tolerance?
A5: Adaptive Laboratory Evolution (ALE) is an experimental method that mimics natural evolution in a laboratory setting. A microbial population is cultured in the presence of a selective pressure—in this case, a sub-lethal concentration of 2,3-BDO. Over successive generations, the concentration of 2,3-BDO is gradually increased. This process selects for individuals with spontaneous mutations that allow them to grow better in the presence of the stressor. By isolating and characterizing the most tolerant strains from the end of the experiment, researchers can obtain robust production strains and identify novel genes and mutations associated with 2,3-BDO tolerance.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability after introducing a 2,3-BDO tolerance gene. | - High metabolic burden from overexpression of the foreign protein.- The protein itself might have some toxicity at high expression levels.- Incompatibility of the protein with the host's cellular machinery. | - Use a weaker or inducible promoter to control the expression of the tolerance gene.- Optimize codon usage of the gene for the specific host organism.- Co-express chaperone proteins to assist in proper folding of the tolerance-related protein. |
| No significant improvement in 2,3-BDO tolerance after adaptive laboratory evolution (ALE). | - The starting concentration of 2,3-BDO was too high, leading to cell death instead of adaptation.- The incremental increases in 2,3-BDO concentration were too rapid.- Insufficient number of generations for beneficial mutations to arise and become fixed in the population. | - Start the ALE experiment with a concentration that causes a slight, but not complete, inhibition of growth.- Increase the 2,3-BDO concentration more gradually, allowing the population more time to adapt at each step.- Extend the duration of the ALE experiment to allow for more generations of growth and selection. |
| Engineered strain shows high tolerance but low 2,3-BDO production. | - The introduced tolerance mechanism consumes significant energy (e.g., ATP-dependent efflux pumps), diverting resources from production.- The mutations conferring tolerance have a negative trade-off with the metabolic pathways for 2,3-BDO synthesis. | - Engineer the central carbon metabolism to improve the supply of ATP and NADH.- Use a promoter for the tolerance gene that is induced by 2,3-BDO, so it is only expressed when needed.- Combine the tolerant strain with further metabolic engineering to enhance the 2,3-BDO production pathway. |
| Inconsistent results in membrane fatty acid analysis. | - Incomplete extraction of lipids from the cell membrane.- Degradation of fatty acids during sample preparation.- Inefficient derivatization of fatty acids to their methyl esters (FAMEs) for GC analysis. | - Ensure complete cell lysis before extraction.- Use an appropriate solvent system for lipid extraction.- Perform sample preparation steps quickly and at low temperatures to minimize degradation. Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. |
Quantitative Data on Enhanced 2,3-BDO Tolerance
The following tables summarize quantitative data from various studies on improving microbial tolerance to 2,3-BDO.
Table 1: Improved Growth and Tolerance in Engineered Yeast (Saccharomyces cerevisiae)
| Strain | Engineering Strategy | 2,3-BDO Concentration | Improvement Metric | Fold Improvement | Reference |
| YPH499/Co58 | Point and structural mutagenesis | 175 g/L | OD600 after 96h | 122x | [1][2] |
| YPH499/pol3δ/BD_392 | Simultaneous point and structural mutagenesis | 175 g/L | Cell concentration after 96h | 4.9x | [3] |
Table 2: Enhanced 2,3-BDO Production through Strain Engineering and Fermentation Optimization
| Microorganism | Strategy | 2,3-BDO Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Adaptive laboratory evolution and fed-batch fermentation | 35.5 | 0.43 | Not Reported | [4] |
| Klebsiella oxytoca M1 | Overexpression of acetoin reductase and fed-batch fermentation | 118.5 | 0.40 | Not Reported | [5] |
| Paenibacillus polymyxa | Fed-batch fermentation | 47 | Not Reported | Not Reported | [6] |
| Klebsiella pneumoniae | Forced pH fluctuations in fed-batch fermentation with glycerol | 70 | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for Enhanced 2,3-BDO Tolerance in S. cerevisiae
This protocol outlines a general procedure for performing ALE to increase the tolerance of Saccharomyces cerevisiae to 2,3-BDO using serial batch transfers.
1. Preparation: a. Prepare a sterile stock solution of 2,3-BDO (e.g., 500 g/L in water). b. Prepare a suitable liquid growth medium (e.g., YPD or a defined synthetic medium). c. Inoculate a starter culture of the parent S. cerevisiae strain and grow overnight.
2. Determining the Initial Sub-lethal Concentration: a. Set up a series of cultures with varying concentrations of 2,3-BDO (e.g., 0 g/L, 20 g/L, 40 g/L, 60 g/L, 80 g/L, 100 g/L). b. Inoculate each culture with the overnight starter culture to a starting OD600 of ~0.1. c. Monitor growth over 24-48 hours. The initial concentration for ALE should be one that causes a significant but not complete inhibition of growth (e.g., a 20-40% reduction in the final OD600 compared to the control).
3. Serial Transfer Procedure: a. Start parallel evolution experiments (at least three replicates are recommended) in flasks containing the medium with the determined initial 2,3-BDO concentration. b. Inoculate to a starting OD600 of ~0.1. c. Incubate at the optimal growth temperature with shaking. d. Monitor the growth (OD600) of the cultures. e. Once the cultures reach the late exponential or early stationary phase, transfer a small volume (e.g., 1% v/v) to a fresh flask of medium with the same or a slightly higher concentration of 2,3-BDO. f. If the growth rate in the current 2,3-BDO concentration has stabilized (i.e., no significant increase in growth rate over several passages), increase the 2,3-BDO concentration in the next passage (e.g., by 5-10 g/L). g. Repeat steps 3e and 3f for many generations (typically hundreds). h. Periodically, cryopreserve samples of the evolving populations.
4. Isolation and Characterization of Tolerant Mutants: a. At the end of the experiment, streak samples from the evolved populations onto agar plates containing a high concentration of 2,3-BDO. b. Isolate single colonies and test their tolerance and 2,3-BDO production capabilities in liquid culture. c. Perform whole-genome sequencing on the most tolerant isolates to identify mutations responsible for the enhanced tolerance.
Protocol 2: Analysis of Cell Membrane Fatty Acid Composition by GC-MS
This protocol describes the preparation of fatty acid methyl esters (FAMEs) from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Cell Harvesting and Washing: a. Grow the bacterial strain under the desired conditions (with and without 2,3-BDO stress). b. Harvest cells from the late exponential phase by centrifugation (e.g., 5,000 x g for 10 min). c. Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium components.
2. Saponification: a. To the cell pellet, add 1 mL of saponification reagent (e.g., 45g NaOH in 150 mL methanol and 150 mL distilled water).[8] b. Vortex thoroughly and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes to ensure complete lysis and saponification of lipids.[8]
3. Methylation: a. Cool the tubes to room temperature. b. Add 2 mL of methylation reagent (e.g., 325 mL of 6.0 N HCl in 275 mL methanol).[8] c. Vortex and heat at 80°C for 10 minutes. This step converts the fatty acids to their volatile methyl esters (FAMEs).[8] d. Cool the tubes rapidly on ice.
4. Extraction: a. Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). b. Gently mix by inversion for 10 minutes. c. Centrifuge briefly to separate the phases. d. Transfer the upper organic phase containing the FAMEs to a clean vial.
5. Base Wash: a. Add ~3 mL of a dilute NaOH solution (e.g., 10.8 g NaOH in 900 mL distilled water) to the organic phase.[8] b. Mix gently for 5 minutes. c. Transfer the upper organic phase to a new vial for analysis.
6. GC-MS Analysis: a. Inject a sample of the FAME extract into the GC-MS. b. Use a suitable capillary column (e.g., a polar column for FAME separation). c. Set an appropriate temperature program to separate the different FAMEs. d. Identify and quantify the fatty acids based on their retention times and mass spectra by comparing them to known standards.
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
Caption: 2,3-BDO synthesis pathway in K. pneumoniae.
Caption: General mechanisms of microbial response to solvent stress.
Experimental and Logical Workflows
Caption: Workflow for enhancing microbial 2,3-BDO tolerance.
References
- 1. Evaluation of in-situ fatty acid extraction protocols for the analysis of staphylococcal cell membrane associated fatty acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved xylose tolerance and this compound production of Klebsiella pneumoniae by directed evolution of rpoD and the mechanisms revealed by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and relative quantification of fatty acids in Escherichia coli membranes by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane fluidification by ethanol stress activates unfolded protein response in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Adaptive Laboratory Evolution of Microorganisms: Methodology and Application for Bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Troubleshooting low 2,3-Butanediol productivity in fed-batch culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low 2,3-Butanediol (2,3-BD) productivity in fed-batch cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2,3-BD titer is low, and the glucose consumption rate is also slow. What are the potential causes and solutions?
A1: Slow glucose consumption coupled with low product formation often points to suboptimal culture conditions affecting overall cell health and metabolic activity.
Possible Causes:
-
Suboptimal Temperature or pH: The microbial strain's growth and enzyme kinetics are highly sensitive to temperature and pH fluctuations.
-
Nutrient Limitation: Essential nutrients beyond the primary carbon source, such as nitrogen sources (peptone, yeast extract), phosphates, and trace metals, may be depleted.
-
Insufficient Inoculum: A low initial cell density can lead to a long lag phase and overall slow fermentation.
-
Presence of Inhibitory Compounds: The medium or substrate may contain inhibitory compounds that hinder cell growth.
Troubleshooting Steps:
-
Verify Culture Parameters: Ensure the temperature and pH are maintained at the optimal range for your specific production strain.
-
Optimize Medium Composition: Review the medium composition. Key factors for some strains include the concentrations of peptone, yeast extract, and specific salts like K2HPO4 and MgSO4.[1]
-
Ensure a Healthy Inoculum: Use a fresh, actively growing seed culture for inoculation.
-
Analyze Substrate Quality: If using complex or non-standard substrates, check for the presence of potential inhibitors.
Q2: Glucose is being consumed efficiently, but the 2,3-BD yield is low. What should I investigate?
A2: High glucose consumption with low 2,3-BD yield suggests that the carbon flux is being diverted to other metabolic pathways, leading to the formation of undesirable byproducts.
Possible Causes:
-
Suboptimal Aeration: Oxygen supply is a critical factor in 2,3-BD fermentation. Excessive aeration can favor biomass production and the formation of byproducts like acetate, while overly restrictive aeration can lead to the production of ethanol or lactate.
-
Byproduct Formation: Significant production of metabolites such as ethanol, acetate, lactate, formate, and succinate can compete with 2,3-BD for carbon and reducing equivalents (NADH).[2]
-
pH Shift During Fermentation: The accumulation of acidic byproducts can lower the pH, which in turn can inhibit the enzymes in the 2,3-BD pathway and favor the production of other metabolites.
-
Catabolite Repression: High glucose concentrations can sometimes repress the expression of genes involved in the 2,3-BD pathway, an issue that fed-batch strategies are designed to mitigate.
Troubleshooting Steps:
-
Optimize Aeration and Agitation: Adjust the aeration rate and agitation speed to maintain a microaerobic condition favorable for 2,3-BD production. A multi-stage agitation speed control strategy has been shown to be effective.[3]
-
Analyze Byproduct Profile: Use HPLC or GC to quantify the major byproducts in your fermentation broth. This will help identify the competing metabolic pathways.
-
Implement pH Control: Maintain a stable pH throughout the fermentation using automated addition of acid/base. A two-stage pH control strategy can sometimes be beneficial to manipulate the carbon flux from acetoin to 2,3-BD.[3]
-
Refine Feeding Strategy: Adjust the glucose feeding rate to avoid high concentrations in the bioreactor, which can trigger overflow metabolism and byproduct formation.
Q3: I am observing a high accumulation of acetoin. How can I promote its conversion to 2,3-BD?
A3: Acetoin is the direct precursor to 2,3-BD, and its accumulation indicates a bottleneck at the final conversion step, which is catalyzed by this compound dehydrogenase (BDH).
Possible Causes:
-
NADH Limitation: The conversion of acetoin to 2,3-BD is a reduction reaction that requires NADH. If the cellular redox balance is shifted towards an oxidized state (higher NAD+), this conversion will be hampered.
-
Suboptimal pH for BDH: The activity of BDH can be pH-dependent.
-
Insufficient BDH Expression or Activity: The level of the BDH enzyme itself might be a limiting factor.
Troubleshooting Steps:
-
Modulate Aeration: Reducing the oxygen supply in the later stages of fermentation can help increase the NADH/NAD+ ratio, favoring the reduction of acetoin to 2,3-BD.
-
Adjust pH: Investigate the optimal pH for BDH activity in your strain and maintain it during the production phase.
-
Consider Metabolic Engineering: If working with a genetically tractable strain, overexpression of the bdh gene can directly address this bottleneck.
Data on this compound Production in Fed-Batch Culture
The following tables summarize 2,3-BD production data from various studies to provide a benchmark for comparison.
Table 1: Fed-Batch Production of this compound by Different Microorganisms
| Microorganism | Substrate | 2,3-BD Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae L7 | Glucose, Acetic Acid | 21.83 ± 0.56 | 0.15 ± 0.01 | - | [4] |
| Enterobacter aerogenes SUMI014 | Glucose, Acetate | 126.10 | 0.38 | 2.10 | [5] |
| Bacillus licheniformis DSM 8785 | Glucose | 144.7 | 0.40 | 1.14 | [1] |
| Bacillus subtilis CS13 | Sucrose | 132.4 ± 4.4 | 0.45 | 2.45 | [6] |
| Paenibacillus polymyxa DSM 365 | Glucose, Yeast Extract | 111 | - | - | [7] |
Table 2: Effect of Acetic Acid Feeding on 2,3-BD Production by S. cerevisiae L7 [4]
| Acetic Acid Feed (g/L) | 2,3-BD Titer (g/L) at 120h |
| 0.1 | 16.85 ± 0.57 |
| 0.2 | 21.83 ± 0.56 |
| 0.3 | Lower than 0.2 g/L feed |
| 0.4 | Lower than 0.2 g/L feed |
| 0.5 | Lower than 0.2 g/L feed |
Experimental Protocols
Protocol 1: Quantification of this compound and Byproducts by HPLC
This protocol provides a general method for analyzing 2,3-BD, organic acids, and sugars in fermentation broth.
1. Sample Preparation: a. Withdraw a sample from the bioreactor. b. Centrifuge the sample at high speed (e.g., 9,000 x g for 15 minutes) to pellet the cells.[8] c. Collect the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.
2. HPLC Analysis: a. Column: An Aminex HPX-87H column is commonly used for this separation.[8] b. Mobile Phase: A dilute acid solution, typically 0.005 M to 0.010 M H₂SO₄, is used.[8] c. Flow Rate: A typical flow rate is 0.6 mL/min.[8] d. Column Temperature: Maintain the column temperature around 45-60°C.[8] e. Detector: A Refractive Index (RI) detector is used for quantification.[8] f. Injection Volume: Inject 10-20 µL of the prepared sample.[8]
3. Quantification: a. Prepare standard solutions of 2,3-BD, glucose, and expected byproducts (e.g., acetate, lactate, succinate, ethanol, acetoin) of known concentrations. b. Run the standards on the HPLC to generate a calibration curve for each compound. c. Calculate the concentration of the analytes in the fermentation samples by comparing their peak areas to the calibration curves.
Protocol 2: Determination of Cell Concentration (Dry Cell Weight)
1. Sampling and Washing: a. Take a known volume of culture broth from the fermenter. b. Centrifuge the sample to pellet the cells. c. Discard the supernatant and wash the cell pellet twice with distilled water, centrifuging after each wash to re-pellet the cells.[8]
2. Drying and Weighing: a. Transfer the washed cell pellet to a pre-weighed, dry container (e.g., a microcentrifuge tube). b. Place the container in a drying oven at a temperature of 90-105°C. c. Dry the sample until a constant weight is achieved.[8] d. Cool the container in a desiccator before weighing it again.
3. Calculation: a. Subtract the initial weight of the container from the final weight to get the dry cell weight. b. Divide the dry cell weight by the initial volume of the culture broth to determine the cell concentration in g/L.
Visualizations
Caption: Troubleshooting workflow for low 2,3-BD productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced this compound production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening Bacterial Strains Capable of Producing this compound: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197 | MDPI [mdpi.com]
Technical Support Center: Optimizing 2,3-Butanediol (2,3-BDO) Production from Biomass
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the production of 2,3-Butanediol (2,3-BDO) from biomass. The focus is on strategies to reduce production costs and enhance efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cost-reduction strategies in 2,3-BDO production.
FAQ 1: What are the primary cost drivers in the production of 2,3-BDO from biomass?
The main contributors to the high cost of bio-based 2,3-BDO production are the feedstock, pretreatment processes, and downstream separation and purification.[1][2][3] The separation and purification of 2,3-BDO from the fermentation broth can account for over 50% of the total production cost.[4]
FAQ 2: How can feedstock selection impact the overall cost?
Utilizing low-cost and readily available lignocellulosic biomass, such as agricultural residues (e.g., sugarcane bagasse, corn stover), forestry waste, and industrial byproducts (e.g., brewer's spent grain, molasses), can significantly reduce the raw material expenses.[5][6][7] The composition of the biomass, particularly its cellulose and hemicellulose content, will influence the potential yield of fermentable sugars.[8]
FAQ 3: What are the most cost-effective pretreatment methods for lignocellulosic biomass?
The ideal pretreatment method aims to maximize sugar recovery while minimizing the formation of inhibitory compounds and reducing operational costs.[9] Physico-chemical methods like steam explosion and liquid hot water are often considered because they avoid the use of some of the harsher chemicals.[10] However, the choice of pretreatment is highly dependent on the specific type of biomass being used.[11] For some feedstocks, such as banana waste, direct fermentation or simultaneous saccharification and fermentation (SSF) may be more cost-effective by eliminating a separate pretreatment step.[12]
FAQ 4: How can fermentation efficiency be improved to reduce costs?
Improving fermentation efficiency involves several strategies:
-
Strain Selection and Engineering: Utilizing robust, high-yielding microbial strains, such as species of Klebsiella, Bacillus, Serratia, and Paenibacillus, is crucial.[13] Metabolic engineering can be employed to enhance 2,3-BDO production pathways and eliminate competing pathways that form byproducts like ethanol, acetate, and lactate.[14][15]
-
Optimization of Fermentation Conditions: Key parameters such as temperature, pH, and aeration must be systematically optimized.[14] Oxygen supply is a critical factor; it's required for cell growth, but excess oxygen can inhibit the enzymes responsible for 2,3-BDO formation.[16]
-
Fermentation Strategy: Fed-batch or continuous fermentation strategies can achieve higher product titers and productivity compared to simple batch fermentation, which can lead to more efficient downstream processing.[14][17]
FAQ 5: What are the alternatives to costly distillation for 2,3-BDO recovery?
Due to the high boiling point and hydrophilicity of 2,3-BDO, conventional distillation is energy-intensive.[18] More cost-effective downstream processing technologies are being developed, including:
-
Solvent extraction[18]
-
Reactive extraction
-
Membrane filtration[6]
-
Aqueous two-phase extraction[5]
-
Vacuum membrane distillation[19]
These novel methods can significantly reduce energy consumption (by up to 54.8%) and downstream separation costs (by 25.8–61.2%).[18]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimentation.
Problem 1: Low yield of fermentable sugars after biomass pretreatment.
-
Possible Cause 1: Ineffective Pretreatment Method. The chosen pretreatment method may not be suitable for the specific type of biomass. The complex structure of lignocellulose, composed of cellulose, hemicellulose, and lignin, presents a challenge for hydrolysis.[8][20]
-
Possible Cause 2: Degradation of Sugars. Harsh pretreatment conditions can lead to the degradation of sugars into inhibitory compounds like furfural and 5-hydroxymethylfurfural (HMF).[22][23]
-
Solution: Reduce the severity of the pretreatment by lowering the temperature or shortening the duration. A thorough analysis of the chemical composition of the pretreated biomass and the liquid hydrolysate is recommended to quantify sugar loss and inhibitor formation.[23]
-
Problem 2: Poor microbial growth and low 2,3-BDO production during fermentation.
-
Possible Cause 1: Presence of Inhibitors in the Hydrolysate. Pretreatment can generate compounds that are toxic to fermenting microorganisms, including furan derivatives, weak acids, and phenolic compounds derived from lignin.[23][24][25]
-
Solution: Detoxification. The hydrolysate may need to be detoxified before fermentation. Common detoxification methods include:
-
Physical methods: Overliming (treatment with calcium hydroxide) or treatment with activated carbon.
-
Biological methods: Using microorganisms that can metabolize the inhibitors.[23]
-
-
-
Possible Cause 2: Suboptimal Fermentation Conditions. The pH, temperature, or aeration levels may not be optimal for the selected microbial strain.
-
Possible Cause 3: Nutrient Limitation. The fermentation medium may be lacking essential nutrients.
Problem 3: High concentration of byproducts (e.g., acetoin, organic acids).
-
Possible Cause 1: Metabolic Pathway Imbalance. The metabolic flux may be directed towards the production of byproducts instead of 2,3-BDO. Acetoin is a direct precursor to 2,3-BDO, and its accumulation suggests a bottleneck at the final reduction step.[14][16]
-
Solution 1: Genetic Engineering. Overexpress the gene encoding for acetoin reductase (or butanediol dehydrogenase), the enzyme that converts acetoin to 2,3-BDO.[26][27] Additionally, knockout genes responsible for the production of other byproducts like lactate and acetate.[14]
-
Solution 2: Control of Fermentation Conditions. High aeration can favor acetoin production.[16] Shifting to micro-aerobic or anaerobic conditions after sufficient cell growth can promote the conversion of acetoin to 2,3-BDO.[17] Also, sugar depletion can trigger the conversion of 2,3-BDO back to acetoin, which can be mitigated by using a fed-batch strategy to maintain a certain level of sugar in the bioreactor.[17]
-
Problem 4: Difficulty in recovering high-purity 2,3-BDO from the fermentation broth.
-
Possible Cause: Inefficient Separation Technique. The high energy consumption and complexity of separating 2,3-BDO from a dilute aqueous solution containing residual sugars, proteins, and other metabolites make recovery challenging.[18][19]
-
Solution: Explore alternative separation techniques to traditional distillation. For example, solvent extraction using a suitable organic solvent can be effective. A system using 1-butanol and sodium chloride has shown a recovery efficiency of up to 81%.[28] Other promising techniques include pervaporation and vacuum membrane distillation.[18][19] Combining different methods, such as a hybrid extraction-distillation process, can also improve the economics of separation.[5]
-
Section 3: Data Presentation
Table 1: Comparison of 2,3-BDO Production from Various Biomass Feedstocks
| Feedstock | Microorganism | Fermentation Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Glucose | Klebsiella oxytoca M1 (Engineered) | Fed-batch | 142.5 | 0.42 | 1.47 | [27] |
| Sugarcane Bagasse (Hemicellulose) | Not Specified | Not Specified | 63.5 | 0.36 | Not Specified | [5] |
| Brewer's Spent Grain (Cellulose) | Not Specified | Not Specified | 118.5 | 0.43 | 1.65 | [5] |
| Bread Waste | Not Specified | Not Specified | 138.8 | 0.48 | 1.45 | [5] |
| Molasses (50 g/L) | Paenibacillus polymyxa | Aerobic Batch | ~18 | ~0.45 | ~0.75 | [16] |
| Banana Peels | Paenibacillus polymyxa DSM-365 | SSF | 15.0 | Not Specified | Not Specified | [12] |
| Whole Bananas | Paenibacillus polymyxa DSM-365 | SSF | 26.6 | Not Specified | Not Specified | [12] |
Table 2: Techno-Economic Analysis of 2,3-BDO Production
| Feedstock | Production Scenario | Unit Production Cost (US$/kg) | Minimum Selling Price (US$/kg) | Reference |
| Sugarcane Bagasse | Annexed to sugar mill (hemicellulose only) | 1.13 | 1.86 | [5][8] |
| Sugarcane Bagasse | Standalone facility (hemicellulose & cellulose) | 2.28 | 3.99 | [5][8] |
| Brewer's Spent Grain | 100 MT/day, 100 g/L titer | 1.76 | 3.63 | [3][7] |
| Brewer's Spent Grain | 2000 MT/day, 100 g/L titer | 1.07 | 2.00 | [3][7] |
Section 4: Experimental Protocols
Protocol 1: Dilute Acid Pretreatment of Lignocellulosic Biomass (e.g., Corn Stover)
-
Preparation: Mill the corn stover to a particle size of 1-2 mm.
-
Slurry Formation: Prepare a 10% (w/v) slurry of the milled corn stover in deionized water.
-
Acidification: Add concentrated sulfuric acid to the slurry to achieve a final concentration of 1% (v/v).
-
Autoclaving: Transfer the acidified slurry to a pressure-resistant vessel and autoclave at 121°C for 60 minutes.
-
Neutralization: After cooling, neutralize the slurry to a pH of 5.0-6.0 using calcium hydroxide or sodium hydroxide.
-
Separation: Separate the liquid hydrolysate (containing sugars) from the solid residue (lignin and unhydrolyzed cellulose) by filtration or centrifugation.
-
Detoxification (if necessary): If high levels of inhibitors are present, treat the liquid hydrolysate with 10 g/L of activated carbon for 1 hour at 50°C with agitation, followed by filtration to remove the carbon.
Protocol 2: Fed-Batch Fermentation of Klebsiella oxytoca for 2,3-BDO Production
-
Medium Preparation: Prepare the defined fermentation medium containing (per liter): 13.7 g K₂HPO₄, 2 g KH₂PO₄, 3.3 g (NH₄)₂HPO₄, 6.6 g (NH₄)₂SO₄, 0.25 g MgSO₄·7H₂O, 0.05 g FeSO₄·7H₂O, 0.001 g ZnSO₄·7H₂O, 0.01 g MnSO₄·H₂O, 0.01 g CaCl₂·2H₂O, and 0.05 g EDTA. To enhance production, supplement with 5 g/L yeast extract and 10 g/L casamino acids.[26][27]
-
Inoculum Preparation: Grow a pre-culture of K. oxytoca in Luria-Bertani (LB) medium overnight at 37°C.
-
Batch Phase: Inoculate the fermentation medium (containing an initial glucose concentration of 80-100 g/L) with the pre-culture to an initial OD₆₀₀ of 0.1. Maintain the temperature at 37°C and the pH at 6.0 using NaOH as the neutralizing agent.[26][27] Set the agitation speed to 300 rpm and maintain a constant aeration rate.
-
Fed-Batch Phase: When the initial glucose is nearly consumed (concentration drops below 10 g/L), start feeding a concentrated glucose solution (e.g., 500 g/L) into the fermenter at a controlled rate to maintain the glucose concentration between 10 and 30 g/L.
-
Monitoring: Regularly take samples to monitor cell growth (OD₆₀₀), glucose consumption, and the concentrations of 2,3-BDO and byproducts using HPLC.
-
Termination: Conclude the fermentation when 2,3-BDO production ceases.
Section 5: Visualizations
Caption: General workflow for 2,3-BDO production from lignocellulosic biomass.
Caption: Simplified metabolic pathway for 2,3-BDO production and key engineering targets.
Caption: Troubleshooting decision tree for low 2,3-BDO production.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial production of this compound for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techno-Economic Analysis of this compound Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biofueljournal.com [biofueljournal.com]
- 10. Physico-Chemical Conversion of Lignocellulose: Inhibitor Effects and Detoxification Strategies: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Challenges and Perspective of Recent Biomass Pretreatment Solvents [frontiersin.org]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. researchgate.net [researchgate.net]
- 14. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering Interventions for Sustainable this compound Production in Gas-Fermenting Clostridium autoethanogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Assessing oxygen limiting fermentation conditions for this compound production from Paenibacillus polymyxa [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Physico-Chemical Conversion of Lignocellulose: Inhibitor Effects and Detoxification Strategies: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. inhibitor-formation-and-detoxification-during-lignocellulose-biorefinery-a-review - Ask this paper | Bohrium [bohrium.com]
- 26. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
- 27. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Optimizing aeration and pH for efficient 2,3-Butanediol fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 2,3-Butanediol (2,3-BDO) fermentation. The information provided is based on established experimental findings to help you optimize your aeration and pH control strategies for efficient 2,3-BDO production.
Troubleshooting Guide
This section addresses common problems encountered during 2,3-BDO fermentation, offering potential causes and actionable solutions.
Issue 1: Low this compound (2,3-BDO) Yield
| Potential Cause | Troubleshooting Action |
| Suboptimal pH | The optimal pH for 2,3-BDO production is strain-dependent but generally falls within the range of 5.5 to 6.5.[1][2][3] For instance, a pH of 6.0 was found to be optimal for Klebsiella sp. Zmd30.[1][2] Verify and adjust the pH of your fermentation medium. Consider implementing a pH control strategy, as uncontrolled pH can lead to the accumulation of acidic byproducts, inhibiting cell growth and 2,3-BDO synthesis.[4] |
| Inappropriate Aeration | Oxygen supply is a critical factor. High oxygen levels tend to favor cell growth and the production of acetoin, a precursor to 2,3-BDO, while very low or anaerobic conditions can lead to the formation of other byproducts like ethanol and organic acids.[5][6][7] A micro-aerobic or oxygen-limited condition is often optimal for maximizing 2,3-BDO yield.[6][7] |
| Nutrient Limitation | Ensure the fermentation medium is not depleted of essential nutrients, particularly the carbon and nitrogen sources. Fed-batch fermentation, where nutrients are added intermittently, can often achieve higher 2,3-BDO concentrations and yields compared to batch fermentation.[1][5] |
| Substrate Inhibition | High initial substrate concentrations can inhibit microbial growth and, consequently, 2,3-BDO production. If using high substrate concentrations, a fed-batch strategy is recommended to maintain a lower, non-inhibitory concentration in the bioreactor.[8] |
Issue 2: High Levels of Byproducts (e.g., Acetoin, Organic Acids, Ethanol)
| Potential Cause | Troubleshooting Action |
| High Dissolved Oxygen (DO) | Elevated DO levels promote the reverse reaction, converting 2,3-BDO back to acetoin, and can also favor the production of acetic acid.[5][6] To minimize acetoin accumulation, consider reducing the aeration rate or implementing a two-stage aeration strategy with an initial aerobic phase for cell growth followed by a micro-aerobic phase for 2,3-BDO production.[3] |
| Uncontrolled Low pH | A drop in pH due to the accumulation of acidic byproducts can shift the metabolic flux away from 2,3-BDO production.[4] Maintain the pH within the optimal range for your specific microorganism using automated pH control with base addition (e.g., NaOH or KOH).[9] |
| Redox Imbalance (NADH/NAD+ ratio) | The formation of byproducts like ethanol and lactate is often linked to the cell's need to regenerate NAD+. Optimizing aeration can help maintain a balanced NADH/NAD+ ratio that favors the conversion of acetoin to 2,3-BDO, which is an NADH-dependent reaction.[5][7] |
| Glucose Depletion | When the primary carbon source is depleted, some microorganisms may start to consume the produced 2,3-BDO, converting it back to acetoin to regenerate NADH for cell maintenance.[6] Implementing a fed-batch strategy to maintain a constant supply of the carbon source can mitigate this issue.[5] |
Issue 3: Poor Cell Growth
| Potential Cause | Troubleshooting Action |
| Extreme pH | pH values that are too high or too low can inhibit microbial growth. The optimal pH for growth may differ slightly from the optimal pH for 2,3-BDO production. For some strains, a neutral pH is better for biomass accumulation.[3] |
| Insufficient Aeration | While micro-aerobic conditions are often best for 2,3-BDO production, an initial aerobic phase with sufficient oxygen is crucial for robust cell growth.[3][6] A two-stage aeration strategy can address both the need for initial biomass development and subsequent product formation.[3] |
| Medium Composition | Ensure the growth medium contains all necessary nutrients, including trace elements and complex nitrogen sources like yeast extract or casamino acids, which can enhance cell biomass.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 2,3-BDO fermentation?
The optimal pH for 2,3-BDO production varies depending on the microorganism being used. However, most studies indicate an optimal pH range between 5.5 and 6.5.[1][2][3] For example, a pH of 6.0 has been identified as optimal for Klebsiella sp.[1][2] It is crucial to experimentally determine the optimal pH for your specific strain.
Q2: How does aeration affect 2,3-BDO production?
Aeration is a critical parameter that influences both cell growth and the metabolic pathway for 2,3-BDO synthesis.
-
High Aeration: Promotes high cell density but can lead to increased formation of acetoin and acetic acid, and may even lead to the conversion of 2,3-BDO back to acetoin.[5][7]
-
Low/Micro-aerobic Aeration: Generally favors the conversion of acetoin to 2,3-BDO by maintaining a higher NADH/NAD+ ratio.[5][7] However, very low oxygen can limit cell growth and overall productivity.[7]
-
Anaerobic Conditions: Can lead to the production of other fermentation byproducts such as ethanol and various organic acids.[6]
Many researchers employ a two-stage aeration strategy: an initial period of higher aeration to promote cell growth, followed by a period of limited aeration to enhance 2,3-BDO production.[3]
Q3: What is a two-stage pH control strategy and when should it be used?
A two-stage pH control strategy involves maintaining the fermentation at two different pH setpoints during different phases of the process. This can be particularly useful for microorganisms where the optimal pH for cell growth differs from the optimal pH for product formation, or to control the ratio of 2,3-BDO to its precursor, acetoin. For instance, with Bacillus subtilis, a two-stage pH control has been used to first promote the conversion of glucose to acetoin and 2,3-BDO at a pH of 6.5, and then shift the pH to 8.0 to favor the reverse transformation of 2,3-BDO to acetoin, if acetoin is the desired product.[10][11]
Q4: Should I use batch, fed-batch, or continuous fermentation for 2,3-BDO production?
The choice of fermentation strategy depends on the specific goals of your experiment.
-
Batch Fermentation: Is simpler to set up and is useful for initial screening and optimization studies. However, it can be limited by substrate inhibition and nutrient depletion, often resulting in lower final product concentrations.[1]
-
Fed-Batch Fermentation: Is generally the most suitable method for achieving high titers and yields of 2,3-BDO.[1] By feeding a concentrated substrate solution, high cell densities can be achieved without the negative effects of high initial substrate concentrations. This strategy has been shown to produce significantly higher concentrations of 2,3-BDO compared to batch fermentation.[1][5]
-
Continuous Culture: Can achieve the highest productivity (g/L/h) but may result in lower final 2,3-BDO concentrations compared to fed-batch.[1] It is more complex to operate and is often used for physiological studies or large-scale industrial production.
Data Presentation
Table 1: Effect of pH on 2,3-BDO Production by Klebsiella sp. Zmd30 in Batch Fermentation
| pH | 2,3-BDO Concentration (g/L) | 2,3-BDO Yield (%) | Productivity (g/L/h) |
| 4.5 | - | - | - |
| 5.0 | - | - | - |
| 5.5 | - | - | - |
| 6.0 | 57.17 | 82 | 1.59 |
| 6.5 | - | - | - |
| 7.0 | - | - | - |
| 8.0 | - | - | - |
| 9.0 | - | - | - |
| Data derived from a study on Klebsiella sp. Zmd30, highlighting the optimal pH of 6.0.[1][2] |
Table 2: Comparison of Different Fermentation Strategies for 2,3-BDO Production by Klebsiella sp. Zmd30
| Fermentation Strategy | 2,3-BDO Concentration (g/L) | 2,3-BDO Yield (%) | Productivity (g/L/h) |
| Batch | 57.17 | 82 | 1.59 |
| Fed-Batch | 110 | 94 | 0.88 |
| Continuous (HRT = 12h) | - | - | 2.81 |
| This table illustrates that fed-batch fermentation achieves the highest 2,3-BDO concentration and yield, while continuous culture results in the highest productivity.[1][2] |
Table 3: Impact of Dissolved Oxygen (DO) Control on 2,3-BDO Production by Bacillus subtilis GD5
| DO Control Strategy | 2,3-BDO (g/L) | Yield (g/g) | Productivity (g/L/h) |
| Uncontrolled DO | 5.88 | 0.43 | 0.2 |
| DO at 5% | - | - | - |
| DO at 10% | - | - | - |
| Two-stage DO (5% then anaerobic) | - | - | - |
| This table shows that for B. subtilis GD5, uncontrolled DO conditions in a batch bioreactor resulted in the best fermentation outcomes.[5] |
Experimental Protocols
Protocol 1: Optimizing pH for 2,3-BDO Production in Batch Fermentation
-
Prepare Seed Culture: Inoculate a single colony of the microbial strain into a suitable liquid medium and incubate under optimal growth conditions (e.g., 37°C, 200 rpm) for 12-16 hours.
-
Prepare Fermentation Medium: Prepare the production medium in several bioreactors. A typical medium might contain a carbon source (e.g., glucose, 100 g/L), a nitrogen source (e.g., yeast extract, 5 g/L; peptone, 10 g/L), and various mineral salts.
-
Inoculation: Inoculate each bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.2.
-
pH Control: Set each bioreactor to a different constant pH value (e.g., 5.0, 5.5, 6.0, 6.5, 7.0). Use an automated pH controller to maintain the set pH by adding a base (e.g., 5M NaOH or 5M KOH) or an acid (e.g., 2M H2SO4).
-
Fermentation Conditions: Maintain a constant temperature (e.g., 37°C) and agitation speed (e.g., 300 rpm). Set the aeration rate to a constant value (e.g., 1.0 vvm).
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 6-12 hours) for 48-96 hours.
-
Analysis: Analyze the samples for cell density (OD600), substrate concentration, and the concentrations of 2,3-BDO and major byproducts using HPLC or GC.[9][12][13]
Protocol 2: Two-Stage Aeration Strategy in Fed-Batch Fermentation
-
Seed Culture and Initial Batch Phase: Prepare the seed culture and inoculate the bioreactor as described in Protocol 1. Start the fermentation in batch mode with an initial volume and substrate concentration.
-
Stage 1: Aerobic Growth Phase: Maintain a relatively high aeration rate (e.g., 1.5 vvm) and/or agitation speed to ensure a dissolved oxygen (DO) level that promotes rapid cell growth (e.g., >20% saturation).
-
Stage 2: Micro-aerobic Production Phase: Once the culture reaches a high cell density (e.g., late exponential phase), reduce the aeration rate (e.g., to 0.5 vvm) and/or agitation speed to create oxygen-limiting conditions that favor 2,3-BDO production.
-
Fed-Batch Feeding: When the initial carbon source is nearly depleted, start feeding a concentrated sterile solution of the carbon source to the bioreactor. The feeding rate can be constant or adjusted to maintain a low residual substrate concentration.
-
pH and Temperature Control: Maintain the optimal pH and temperature throughout the fermentation as determined previously.
-
Sampling and Analysis: Collect and analyze samples periodically to monitor cell growth, substrate consumption, and product formation.
Visualizations
Caption: Metabolic pathway for this compound production from glucose.
Caption: General workflow for fed-batch fermentation of this compound.
References
- 1. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2 3butanidiol path wayy fermetation.pptx [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Assessing oxygen limiting fermentation conditions for this compound production from Paenibacillus polymyxa [frontiersin.org]
- 7. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Stage pH Control Strategy Based on the pH Preference of Acetoin Reductase Regulates Acetoin and this compound Distribution in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-stage pH control strategy based on the pH preference of acetoin reductase regulates acetoin and this compound distribution in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of this compound from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oiv.int [oiv.int]
Challenges in the scale-up of microbial 2,3-Butanediol production
Welcome to the Technical Support Center for the scale-up of microbial 2,3-Butanediol (2,3-BD) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of 2,3-BD production.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low this compound (2,3-BD) yield. | - Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation.- High accumulation of inhibitory byproducts.- Inefficient microbial strain. | - Optimize fermentation parameters such as pH, temperature, and aeration rate. A pH of 6.0 is often optimal.[1]- Ensure the medium contains sufficient carbon, nitrogen, and essential minerals.[2]- Implement a feeding strategy (fed-batch) to maintain optimal substrate concentration and reduce byproduct formation.[3][4]- Consider metabolic engineering to enhance the 2,3-BD pathway and reduce byproduct synthesis.[5] |
| BYP-001 | High concentration of acetoin and low concentration of 2,3-BD. | - High dissolved oxygen levels favor acetoin production over 2,3-BD.- Suboptimal pH for the acetoin reductase enzyme.- NADH limitation, leading to the reverse reaction from 2,3-BD to acetoin. | - Reduce the aeration rate or agitation speed to create more oxygen-limited conditions, which favors the conversion of acetoin to 2,3-BD.[6]- Control the pH to the optimal range for acetoin reductase activity, which is typically around 6.5 for the reduction of acetoin to 2,3-BD.[7]- Overexpress genes encoding for NADH regeneration pathways or this compound dehydrogenase to drive the reaction towards 2,3-BD.[8] |
| BYP-002 | High levels of organic acid byproducts (e.g., lactate, acetate, succinate). | - Uncontrolled pH, leading to acidification of the medium.- Redox imbalance in the cell.- High substrate concentration leading to overflow metabolism. | - Maintain a stable pH through the addition of a base (e.g., NaOH). A two-stage pH control strategy can also be effective.[7][9]- Optimize aeration to balance the NADH/NAD+ ratio.[5]- Use a fed-batch strategy to avoid high initial substrate concentrations.[10] |
| CON-001 | Contamination of the fermentation broth. | - Inadequate sterilization of the fermenter, medium, or feed solutions.- Non-sterile air supply.- Leaks in the fermenter seals or connections.- Unsanitary sampling or inoculation procedures. | - Ensure thorough sterilization of the fermenter and all associated equipment using validated methods like steam-in-place (SIP).[11][12]- Use sterile filters (e.g., 0.22 µm) for the air inlet.[11]- Regularly inspect and maintain all seals and connections to ensure a closed system.[13]- Follow strict aseptic techniques for all manual interventions.[14] |
| DSP-001 | Difficulties in downstream purification of 2,3-BD. | - High water content in the fermentation broth.- Presence of multiple byproducts with similar physical properties to 2,3-BD.- High boiling point and hydrophilicity of 2,3-BD make distillation energy-intensive. | - Employ methods like solvent extraction, pervaporation, or reactive extraction to separate 2,3-BD from the aqueous broth.[15][16][17]- Optimize the fermentation to minimize byproduct formation, simplifying the purification process.- Consider a hybrid extraction-distillation process to improve efficiency and reduce energy consumption.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production?
A1: The optimal pH for 2,3-BD production is typically around 6.0. However, the ideal pH can vary depending on the microbial strain and substrate used.[1] It is crucial to experimentally determine the optimal pH for your specific process. Uncontrolled pH can lead to the accumulation of acidic byproducts and inhibit cell growth and product formation.[9] A two-stage pH control strategy, where the pH is maintained at one level during the growth phase and shifted to another during the production phase, can sometimes improve yields.[7][9]
Q2: How does aeration affect this compound production?
A2: Aeration is a critical parameter that needs to be carefully controlled. High oxygen levels tend to favor cell growth and the production of acetoin, a precursor to 2,3-BD.[6] Conversely, strictly anaerobic conditions can lead to the formation of other byproducts like ethanol and organic acids. Therefore, a micro-aerobic or oxygen-limited condition is often optimal for maximizing the conversion of acetoin to 2,3-BD. A two-stage aeration strategy, with higher aeration during the initial growth phase and lower aeration during the production phase, has been shown to be effective.[18][19]
Q3: What are the most common sources of contamination in large-scale fermentation and how can I prevent them?
A3: Common sources of contamination include the air supply, raw materials, the fermenter system itself (leaks in seals, valves), and manual interventions like inoculation and sampling.[11][14][20] Prevention strategies include:
-
Sterilization: Thorough sterilization of the fermenter, media, and feed solutions using validated methods like autoclaving or steam-in-place (SIP).[11]
-
Air Filtration: Using sterile-grade filters (e.g., 0.22 µm) for both inlet and outlet air.[11]
-
Aseptic Technique: Strict adherence to aseptic procedures for all additions, sampling, and other manual operations.[14]
-
System Integrity: Regular maintenance and inspection of all seals, gaskets, and connections to ensure a closed and sterile environment.[13]
Q4: What is a good starting point for developing a fed-batch feeding strategy?
A4: A good starting point is to monitor the substrate (e.g., glucose) concentration and initiate feeding when it drops to a predetermined low level (e.g., 10-20 g/L).[6][21] The feed rate can be constant or exponential to match the culture's consumption rate. A pH-stat fed-batch strategy is an advanced and effective method where the feed is triggered by a drop in pH due to the production of acidic byproducts, which correlates with substrate consumption.[3] This method helps maintain a stable substrate concentration and pH.
Q5: My 2,3-BD yield is high, but the productivity is low. How can I improve it?
A5: Low productivity can be due to a long fermentation time. To improve productivity, you can:
-
Optimize Inoculum: Ensure a healthy and appropriately sized inoculum for a shorter lag phase.
-
Increase Cell Density: Optimize media and growth conditions to achieve a higher cell density more quickly.
-
Fed-Batch Fermentation: A well-designed fed-batch strategy can maintain a high production rate for a longer period.[22]
-
Continuous Culture: For some processes, a continuous culture system can offer the highest productivity.[1]
Data Presentation
Table 1: Comparison of Fermentation Strategies on this compound Production
| Fermentation Strategy | Microorganism | Substrate | 2,3-BD Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Batch | Klebsiella sp. Zmd30 | Glucose | 57.17 | 0.82 | 1.59 | [1] |
| Fed-Batch | Klebsiella sp. Zmd30 | Glucose | 110 | 0.94 | 0.88 | [1] |
| Continuous Culture | Klebsiella sp. Zmd30 | Glucose | - | - | 2.81 | [1] |
| Fed-Batch with Acetate | Enterobacter aerogenes | Glucose | 126.10 | 0.38 | 2.10 | [10] |
| pH-Stat Fed-Batch | Klebsiella oxytoca | Glucose | 127.9 | 0.48 | 1.78 | [3] |
| Fed-Batch | Bacillus subtilis CS13 | Sucrose | 132.4 | 0.45 | 2.45 | [21] |
Experimental Protocols
Protocol 1: Optimization of Aeration and Agitation
This protocol outlines a general procedure for optimizing aeration and agitation speed in a lab-scale bioreactor.
-
Bioreactor Setup: Prepare and sterilize a 3-L bioreactor containing the optimized fermentation medium.[21]
-
Inoculation: Inoculate the bioreactor with a pre-cultured seed of the microbial strain.
-
Initial Conditions: Set the initial temperature and pH to their known optima.
-
Experimental Design:
-
Sampling: Take samples at regular intervals (e.g., every 6-12 hours) to measure cell density (OD600), substrate concentration, 2,3-BD concentration, and byproduct concentrations.
-
Analysis: Analyze the data to determine the conditions that result in the highest 2,3-BD titer, yield, and productivity.
-
Two-Stage Strategy (Optional): Based on the results, design a two-stage strategy where a higher agitation/aeration is used during the initial growth phase, followed by a lower rate during the production phase to favor the conversion of acetoin to 2,3-BD.[19]
Protocol 2: Analysis of this compound and Organic Acid Byproducts by HPLC
This protocol provides a general method for quantifying 2,3-BD and common organic acid byproducts.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove cells.
-
Filter the supernatant through a 0.45 µm syringe filter.[23]
-
-
HPLC System:
-
Column: A column suitable for organic acid analysis, such as a Shodex RSpak KC-811 or an Aminex HPX-87H.[23][24]
-
Mobile Phase: Typically a dilute acid solution, such as 0.01 N sulfuric acid or 0.1% perchloric acid.[23][25]
-
Detector: Refractive Index Detector (RID) for 2,3-BD and UV detector (e.g., 210 nm) for organic acids.[23][26]
-
-
Operating Conditions:
-
Calibration: Prepare standard solutions of 2,3-BD, acetoin, lactic acid, acetic acid, succinic acid, and other relevant byproducts at known concentrations to create a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Determine the concentration of each compound in the samples by comparing the peak areas to the calibration curves.
Visualizations
Caption: Simplified metabolic pathway for this compound production.
Caption: General workflow for microbial this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An effective and simplified fed-batch strategy for improved this compound production by Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Two-Stage pH Control Strategy Based on the pH Preference of Acetoin Reductase Regulates Acetoin and this compound Distribution in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of this compound Dehydrogenase To Reduce Acetoin Formation by Glycerol-Overproducing, Low-Alcohol Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced this compound production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors of bacterial contamination in fermenter and its prevention [innovabiomed.com]
- 12. amazonfilters.com [amazonfilters.com]
- 13. Possible Causes And Prevention Methods Of Bacterial Contamination In Fermentation Tanks - LABOAO [bioreactor-fermenter.com]
- 14. How to prevent contamination in fermenters? - Blog [twdistillery.com]
- 15. scispace.com [scispace.com]
- 16. bioesep.org [bioesep.org]
- 17. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced this compound production by Klebsiella oxytoca using a two-stage agitation speed control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. micetgroup.com [micetgroup.com]
- 21. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 3.12. Organic Acid Analysis [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. shimadzu.com [shimadzu.com]
Technical Support Center: Minimizing Impurities in 2,3-Butanediol for Polymer Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in purifying 2,3-Butanediol (2,3-BDO) for polymer applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in bio-based this compound and why are they problematic for polymerization?
Bio-based 2,3-BDO, typically produced via fermentation, contains several impurities that can interfere with polymerization reactions. The primary impurities of concern include:
-
Water: Due to 2,3-BDO's high affinity for water, its removal can be challenging.[1] In polyurethane synthesis, water readily reacts with isocyanates to form unstable carbamic acids, which then decompose into an amine and carbon dioxide. This side reaction consumes expensive isocyanate, disrupts the stoichiometry of the polymerization, and the resulting gas can cause undesirable foaming.[2][3]
-
Acetoin: As the direct precursor to 2,3-BDO in many fermentation pathways, acetoin is a common impurity.[4] Acetoin contains a ketone and a secondary alcohol. While the alcohol can potentially react, the ketone group does not participate in typical polyesterification or polyurethane reactions and can act as a chain-terminating agent, limiting the final molecular weight of the polymer.[5]
-
Unreacted Sugars and Polysaccharides: Residual carbon sources from the fermentation broth, such as glucose, xylose, and other sugars, can be present.[6] These molecules contain multiple hydroxyl groups that can react during polymerization, but their complex structures can lead to uncontrolled branching and cross-linking, negatively impacting the mechanical properties of the final polymer. They can also undergo side reactions at the high temperatures often used in polycondensation.[6]
-
Organic Acids: Acetic acid, lactic acid, and other organic acids are common metabolic byproducts.[7] These acidic impurities can neutralize the catalysts often used in polymerization, such as tin-based catalysts for polyesters, thereby slowing down or even halting the reaction.[8]
-
Other Alcohols and Diols: Fermentation can produce other alcohols like ethanol and glycerol. Monofunctional alcohols (e.g., ethanol) will act as chain terminators, while other diols can be incorporated into the polymer chain, altering its properties.[5]
Q2: What level of purity is required for this compound in polymer synthesis?
The required purity of 2,3-BDO is highly dependent on the specific polymer application and the desired properties of the final material. For high-performance polymers where high molecular weight is critical, a purity of >99.5% is often targeted.
| Impurity | Recommended Maximum Level | Rationale |
| Water | < 200 ppm (0.02%) | To prevent significant side reactions with isocyanates in polyurethane synthesis and to avoid hydrolysis in polyesterification. |
| Acetoin | < 500 ppm (0.05%) | To minimize chain termination and ensure high molecular weight polymers. |
| Total Organic Acids | < 100 ppm (0.01%) | To prevent catalyst deactivation and ensure consistent reaction kinetics. |
| Residual Sugars | Non-detectable | To avoid uncontrolled branching and side reactions that compromise polymer structure and properties. |
Q3: What are the most effective methods for purifying this compound from a fermentation broth?
Several methods can be employed, often in combination, to achieve high-purity 2,3-BDO. The choice of method depends on the initial concentration of 2,3-BDO, the types and levels of impurities, and the desired final purity.
| Purification Method | Principle | Typical Purity/Recovery | Advantages | Disadvantages |
| Distillation | Separation based on differences in boiling points. | >99% purity achievable. | Effective for removing non-volatile impurities like salts and sugars. | Energy-intensive due to the high boiling point of 2,3-BDO (177-184°C) and its affinity for water.[1] High temperatures can cause oligomerization.[1] |
| Solvent Extraction | Selective transfer of 2,3-BDO from the aqueous broth to an immiscible organic solvent. | Recovery of 91.39% with 99.99% purity has been reported with butyl acetate. | Can be more energy-efficient than direct distillation of dilute broths. | Requires an additional step to separate 2,3-BDO from the solvent; potential for solvent toxicity and loss. |
| Reactive Extraction | 2,3-BDO is reacted with an aldehyde or ketone to form a dioxolane, which is more easily separated from the aqueous phase. The reaction is then reversed. | High purity BDO recovery is possible.[3] | Can be highly selective for 2,3-BDO. | Involves additional reaction and separation steps, increasing process complexity. |
| Adsorption | Use of solid adsorbents, such as zeolites, to selectively bind 2,3-BDO. | Purity of ~93% with a 3-fold enrichment has been demonstrated. | Can be highly selective and operate at lower temperatures. | Requires regeneration of the adsorbent; potential for fouling. |
| Membrane Filtration (Nanofiltration/Reverse Osmosis) | Separation based on molecular size and charge. | Effective for removing salts, organic acids, and residual sugars.[9] | Can reduce the load on subsequent purification steps. | Membrane fouling can be a significant issue. |
Section 2: Troubleshooting Guides
Problem 1: Low Molecular Weight in Polyester Synthesis
| Symptom | Possible Cause | Troubleshooting Step |
| The final polyester has a low number-average molecular weight (Mn) and appears brittle. | Presence of monofunctional impurities: Residual ethanol or other monofunctional alcohols from the fermentation broth are acting as chain terminators. | 1. Analyze 2,3-BDO for Impurities: Use GC-MS to quantify the levels of monofunctional alcohols. 2. Improve Purification: Implement a multi-stage distillation or a solvent extraction step specifically designed to remove volatile impurities. |
| Residual Acetoin: The ketone functionality of acetoin is not participating in the esterification reaction, leading to chain termination. | 1. Quantify Acetoin: Use HPLC or GC-MS to determine the concentration of acetoin in the purified 2,3-BDO. 2. Optimize Fermentation: If possible, adjust fermentation conditions to minimize acetoin production. 3. Chemical Conversion: Consider a pre-treatment step to catalytically reduce residual acetoin to 2,3-BDO. | |
| Low Reactivity of Secondary Alcohols: The secondary hydroxyl groups of 2,3-BDO are inherently less reactive than primary hydroxyls, which can lead to incomplete polymerization.[8] | 1. Increase Reaction Temperature and Time: Carefully increase the polymerization temperature and extend the reaction time to drive the reaction to completion. 2. Use a More Active Catalyst: Evaluate different polymerization catalysts to improve the reaction rate. 3. Consider a Co-monomer: Incorporating a small amount of a primary diol can help to increase the overall reactivity and achieve higher molecular weights. |
Problem 2: Foaming and Inconsistent Curing in Polyurethane Synthesis
| Symptom | Possible Cause | Troubleshooting Step |
| The polyurethane reaction mixture is foaming excessively, and the final cured polymer has bubbles and a lower than expected density. | High Water Content in 2,3-BDO: Water is reacting with the isocyanate to produce carbon dioxide gas.[2][3] | 1. Measure Water Content: Use Karl Fischer titration to accurately determine the water content in the 2,3-BDO. 2. Dry the 2,3-BDO: Employ a drying agent or perform a final vacuum distillation step to reduce the water content to below 200 ppm. |
| The polyurethane does not cure properly or remains tacky. | Incorrect Stoichiometry: Impurities with hydroxyl groups (e.g., residual sugars, glycerol) are reacting with the isocyanate, disrupting the NCO:OH ratio. | 1. Comprehensive Impurity Analysis: Use GC-MS and HPLC to identify and quantify all hydroxyl-containing impurities. 2. Adjust Stoichiometry: If impurities cannot be completely removed, adjust the amount of isocyanate added to account for the reactive hydroxyl groups from the impurities. However, this may lead to a less defined polymer structure. 3. Improve Upstream Purification: Implement additional purification steps like nanofiltration or adsorption to remove these impurities. |
| Catalyst Inhibition: Residual organic acids from the fermentation are neutralizing the amine or tin catalysts used in the polyurethane reaction. | 1. Measure Acidity: Titrate the purified 2,3-BDO to determine the total acid number. 2. Ion Exchange Treatment: Pass the 2,3-BDO through a basic ion-exchange resin to remove acidic impurities. |
Section 3: Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
This protocol describes a lab-scale liquid-liquid extraction using butyl acetate.
-
Preparation:
-
Centrifuge the fermentation broth to remove cells and other solid debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Extraction:
-
In a separatory funnel, combine the filtered fermentation broth with an equal volume of butyl acetate.
-
Shake vigorously for 5-10 minutes.
-
Allow the phases to separate. The top layer will be the butyl acetate phase containing the extracted 2,3-BDO, and the bottom layer will be the aqueous phase.
-
Drain the aqueous phase.
-
Repeat the extraction on the aqueous phase with fresh butyl acetate to improve recovery.
-
-
Back Extraction (Optional, for higher purity):
-
Combine the butyl acetate extracts.
-
Add a smaller volume of fresh, deionized water and shake. This can help to remove any water-soluble impurities that were carried over into the organic phase.
-
-
Solvent Removal:
-
Dry the butyl acetate phase over anhydrous magnesium sulfate and filter.
-
Remove the butyl acetate using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude 2,3-BDO can be further purified by vacuum distillation.
-
Protocol 2: GC-MS Analysis of this compound Purity
This protocol provides a general method for quantifying impurities in purified 2,3-BDO.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., a wax column).
-
-
Sample Preparation:
-
Prepare a stock solution of your purified 2,3-BDO in a suitable solvent like methanol or ethanol.
-
Prepare calibration standards for expected impurities (e.g., acetoin, glycerol, acetic acid) in the same solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium
-
MS Detector: Scan mode from m/z 30 to 300.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra and retention times to your calibration standards and a mass spectral library.
-
Quantify the impurities by creating a calibration curve for each compound based on the peak areas of the standards.
-
Section 4: Visualizations
Caption: Workflow for 2,3-BDO purification and analysis.
Caption: Troubleshooting logic for polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farabi.university [farabi.university]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic conversion of this compound to jet fuel: Effect of impurities on catalytic performance - American Chemical Society [acs.digitellinc.com]
- 9. scientificlabs.ie [scientificlabs.ie]
Improving the catalytic conversion of 2,3-Butanediol to downstream products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic conversion of 2,3-Butanediol (BDO) to valuable downstream products such as 1,3-butadiene (BD), butene isomers, and methyl ethyl ketone (MEK).
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic conversion of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low BDO Conversion | Inadequate Reaction Temperature: The temperature may be too low for the specific catalyst being used. For instance, complete conversion of 2,3-BDO often requires temperatures above 330°C.[1] | Optimize Temperature: Gradually increase the reaction temperature in increments and monitor the conversion rate. Consult literature for the optimal temperature range for your catalyst system. For example, with some catalysts, BDO conversion rises significantly from 23% to 98% in the 300-325°C range.[1] |
| Catalyst Deactivation: The catalyst may have lost activity due to coking, poisoning by impurities in the feed, or sintering of active sites.[2][3][4] | Catalyst Regeneration: If deactivation is due to coking, regeneration by calcination in air or a controlled oxygen environment may restore activity. Feed Purification: Pre-treat the BDO feed to remove impurities like glycerol, acetoin, and sugars that can poison the catalyst.[5] Catalyst Modification: Consider using a catalyst with improved stability, such as those with hierarchical pore structures to mitigate coke formation.[4] | |
| Insufficient Residence Time: The weight hourly space velocity (WHSV) may be too high, not allowing enough time for the reactants to interact with the catalyst. | Adjust Flow Rate: Decrease the WHSV by reducing the feed flow rate to increase the residence time of 2,3-BDO in the reactor.[1] | |
| Low Selectivity to Desired Product (e.g., Butadiene) | Suboptimal Catalyst: The catalyst's acidic or basic properties may not be ideal for the desired reaction pathway. For example, Brønsted acid sites can favor MEK formation.[6][7] | Catalyst Selection: Choose a catalyst with properties tailored for your target product. For butadiene, catalysts with a balance of acid and base sites, such as certain metal oxides (e.g., Sc2O3), can be effective.[8][9] For butenes, bifunctional catalysts like Cu/ZSM-5 can be used.[8][10] |
| Incorrect Reaction Temperature: Temperature can significantly influence selectivity. For example, increasing temperature can enhance 1,3-BD selectivity while slightly decreasing MEK selectivity.[1] | Temperature Profiling: Perform experiments at various temperatures to determine the optimal point for maximizing the selectivity of your desired product. | |
| Presence of Undesired Side Reactions: Competing reactions, such as the formation of MEK when butadiene is the target, can lower selectivity.[11][12] | Reaction Condition Optimization: Adjusting parameters like temperature, pressure, and feed composition (e.g., co-feeding water or hydrogen) can help suppress side reactions. | |
| Rapid Catalyst Deactivation | Coke Formation: Polymerization of reactants or products on the catalyst surface can block active sites and pores. This is a common issue, especially at high temperatures and with high selectivity towards polymerizable products like 1,3-butadiene.[2][3] | Modify Catalyst Support: Using supports with larger pores or hierarchical structures can reduce pore blockage.[4] Optimize Reaction Conditions: Lowering the reaction temperature or the partial pressure of the reactants can sometimes reduce the rate of coke formation. |
| Impurity Poisoning: Impurities in the 2,3-BDO feed, especially from fermentation broths, can irreversibly poison the catalyst.[5] | Feedstock Purification: Implement an upstream purification step to remove contaminants before the catalytic reactor.[5][13] | |
| Active Site Sintering: High reaction temperatures can cause the agglomeration of active metal particles, leading to a loss of active surface area.[4] | Use Stabilized Catalysts: Employ catalysts with promoters or supports that inhibit the sintering of the active phase. Control Temperature: Operate within a temperature range that minimizes thermal degradation of the catalyst. | |
| Inconsistent Product Distribution | Fluctuations in Reaction Conditions: Variations in temperature, pressure, or feed flow rate can lead to changes in the product spectrum. | Improve Process Control: Ensure precise and stable control of all reaction parameters using calibrated instruments and control systems. |
| Catalyst Bed Hotspots: Localized areas of high temperature within the reactor can promote undesired side reactions. | Reactor Design: Use a reactor design that ensures good heat transfer and a uniform temperature profile across the catalyst bed. Diluting the catalyst with an inert material can also help.[14] |
Frequently Asked Questions (FAQs)
1. What are the primary downstream products from the catalytic conversion of this compound?
The main downstream products obtained from the catalytic conversion of this compound include:
-
1,3-Butadiene (BD): A key monomer for the production of synthetic rubbers.[9][11]
-
Methyl Ethyl Ketone (MEK): A versatile industrial solvent and a potential fuel additive.[7][13][15]
-
Butene Isomers: These can be used as intermediates for the production of fuels and other chemicals.[8][10]
-
Acetoin: A valuable flavoring agent and a precursor for other chemicals.[14][16]
2. What types of catalysts are commonly used for 2,3-BDO conversion?
A variety of catalysts are employed, depending on the desired product:
-
For 1,3-Butadiene: Acid-base catalysts, such as rare earth metal oxides (e.g., Sc2O3, Yb2O3) and phosphate catalysts, are often used.[11][12][17]
-
For Methyl Ethyl Ketone (MEK): Solid acid catalysts, including zeolites (e.g., ZSM-5), alumina, and sulfonic acid-functionalized materials, are typically employed.[6][7][13]
-
For Butenes: Bifunctional catalysts possessing both metal and acid sites, such as copper-loaded zeolites (Cu/ZSM-5), are effective.[2][8][10]
-
For Acetoin: Dehydrogenation catalysts like copper-supported alumina (Cu-Al2O3) or zirconia (Cu-ZrO2) are used.[14][16]
3. What are the typical reaction conditions for 2,3-BDO dehydration?
Reaction conditions vary depending on the catalyst and target product, but generally fall within the following ranges:
-
Temperature: 250°C to 400°C.[12] Higher temperatures often favor butadiene formation, while lower temperatures may favor MEK.[1][17]
-
Pressure: The reaction is typically carried out at or near atmospheric pressure.[14]
-
Weight Hourly Space Velocity (WHSV): Commonly ranges from 0.3 to 12 h⁻¹.[12]
4. How does catalyst acidity/basicity influence product selectivity?
The acid-base properties of the catalyst play a crucial role in directing the reaction pathway:
-
Acidic catalysts (especially those with Brønsted acid sites) tend to promote the pinacol rearrangement of 2,3-BDO, leading to the formation of MEK.[6][7]
-
Basic or bifunctional acid-base catalysts can favor the dehydration pathway that leads to unsaturated alcohols like 3-buten-2-ol, which is an intermediate in the formation of 1,3-butadiene.[8][9]
5. What are the main causes of catalyst deactivation in this process?
The primary causes of catalyst deactivation are:
-
Coke formation: The polymerization of reactants and/or products on the catalyst surface, which blocks active sites and pores.[2][3]
-
Poisoning: Impurities present in the 2,3-BDO feed, particularly from fermentation processes, can irreversibly bind to and deactivate the catalyst.[5]
-
Sintering: At high temperatures, the active components of the catalyst can agglomerate, reducing the active surface area.[4]
Data Presentation
Table 1: Performance of Various Catalysts in the Conversion of this compound
| Catalyst | Target Product | Temperature (°C) | BDO Conversion (%) | Selectivity (%) | Reference |
| Amorphous Calcium Phosphate | 1,3-Butadiene & MEK | 330 | 100 | 33 (1,3-BD), 34 (MEK) | [2] |
| Cu/ZSM-5 (SiO2/Al2O3 = 280) | Butenes | 250 | >95 | 71 (Butenes) | [2][10] |
| Sc2O3 | 1,3-Butadiene | 385 | 100 | 40 (1,3-BD) | [8][18] |
| 15% Cu-Al2O3 | Acetoin | 170 | 63 | 96 (Acetoin) | [14][16] |
| H-ZSM-5 (SiO2/Al2O3 = 260) | 1,3-Butadiene | 300 | 100 | ~60 (1,3-BD) | [19] |
| Boric acid-modified HZSM-5 | MEK | Not specified | Not specified | 97.2 (MEK) | [1] |
Experimental Protocols
1. General Protocol for Gas-Phase Catalytic Conversion of this compound
This protocol describes a typical setup for the gas-phase conversion of 2,3-BDO in a fixed-bed reactor.
-
Reactor Setup: A continuous flow fixed-bed reactor, often made of stainless steel, is used. The catalyst is placed in the reactor, usually mixed with an inert material like quartz sand to ensure uniform temperature distribution.[14]
-
Catalyst Activation/Reduction: Before the reaction, the catalyst is typically pre-treated in situ. For example, copper-based catalysts are reduced in a hydrogen flow at around 300-350°C for 1-2 hours to activate the copper species.[4][14]
-
Reaction Procedure:
-
The reactor is heated to the desired reaction temperature under an inert gas flow (e.g., nitrogen or argon).[20]
-
This compound is fed into the reactor using a high-performance liquid chromatography (HPLC) pump. The liquid feed is vaporized before entering the reactor.[20]
-
A carrier gas (e.g., nitrogen or hydrogen) is co-fed with the BDO vapor through the catalyst bed.[4][20]
-
The reaction products exit the reactor and are cooled, often using a condenser with a dry ice-acetone trap, to collect the liquid products.[21]
-
The gaseous products are analyzed online using a gas chromatograph (GC) equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID). Liquid products are also analyzed by GC.
-
2. Catalyst Characterization
To understand catalyst properties and deactivation mechanisms, the following characterization techniques are commonly employed for fresh and spent catalysts:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst and support, and to estimate crystallite size.[4]
-
N2 Physisorption (BET analysis): To determine the specific surface area, pore volume, and pore size distribution.[4]
-
Temperature-Programmed Desorption (TPD) of NH3 or CO2: To quantify the total number and strength of acid or base sites, respectively.
-
Pyridine Adsorption followed by Infrared (IR) Spectroscopy: To differentiate between Brønsted and Lewis acid sites.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of active metal particles on the support.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on spent catalysts.[19]
Visualizations
Caption: Experimental workflow for the catalytic conversion of this compound.
Caption: Simplified reaction pathways for this compound conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of this compound to Butenes | MDPI [mdpi.com]
- 5. Catalytic conversion of this compound to jet fuel: Effect of impurities on catalytic performance - American Chemical Society [acs.digitellinc.com]
- 6. hindustanuniv.ac.in [hindustanuniv.ac.in]
- 7. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. labpartnering.org [labpartnering.org]
- 12. WO2015116695A1 - Conversion of this compound to butadiene - Google Patents [patents.google.com]
- 13. The dehydration of fermentative this compound into methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation [mdpi.com]
Validation & Comparative
A Comparative Guide to 2,3-Butanediol Production in Microbial Hosts
For Researchers, Scientists, and Drug Development Professionals
The microbial production of 2,3-butanediol (2,3-BDO), a versatile platform chemical with applications in the synthesis of polymers, solvents, and fuels, has garnered significant interest as a sustainable alternative to petroleum-based methods. A variety of microbial hosts, including bacteria and yeast, have been engineered and optimized for high-titer production of this valuable diol. This guide provides an objective comparison of 2,3-BDO production in several key microbial systems, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the most suitable host for their specific applications.
Performance Comparison of Microbial Hosts
The efficiency of 2,3-BDO production varies significantly among different microbial hosts and is influenced by genetic modifications and fermentation strategies. The following tables summarize key production parameters—titer, yield, and productivity—achieved in prominent bacterial and yeast systems under fed-batch fermentation conditions, which are commonly employed to reach high product concentrations.
Bacterial Production of this compound
Bacteria, particularly species from the genera Klebsiella, Bacillus, Paenibacillus, and Enterobacter, are natural producers of 2,3-BDO and have been extensively studied and engineered for enhanced production.
| Microbial Host | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | SDM | Glucose | 150 | - | 4.21 | [1][2] |
| Klebsiella pneumoniae | KCTC 2242 (Engineered) | Glucose | - | 0.46 | - | [3] |
| Klebsiella oxytoca | FMCC-197 | Sucrose & Molasses | ~115 | 0.40 | 1.80 | [cite: ] |
| Bacillus subtilis | CS13 | Sucrose | 132.4 | 0.45 | 2.45 | [4][5] |
| Bacillus amyloliquefaciens | GAR (Engineered) | Glycerol & Molasses | 102.3 | 0.44 | 1.16 | [6] |
| Paenibacillus polymyxa | DSM 365 | Glucose | 68.54 | 0.34 | 0.70 | [5][7] |
| Enterobacter aerogenes | IAM1183 (Engineered) | Sucrose | 22.93 | 0.49 | - | [8] |
Yeast Production of this compound
Yeast, particularly the industrially robust Saccharomyces cerevisiae, is a promising host for 2,3-BDO production due to its tolerance to low pH and industrial inhibitors. However, as it is not a natural high-producer, significant metabolic engineering is often required.
| Microbial Host | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Saccharomyces cerevisiae | Engineered | Glucose | 96.2 | - | - | [9] |
| Saccharomyces cerevisiae | L7 | Glucose & Acetic Acid | 21.83 | 0.15 | - | [9][10][11] |
| Saccharomyces cerevisiae | Engineered | Glucose | - | 0.42 | - | [12] |
Metabolic Pathways for this compound Synthesis
The biosynthesis of 2,3-BDO from pyruvate, a central metabolite of glycolysis, proceeds through a short series of enzymatic reactions. While the core pathway is similar across many microorganisms, the specific enzymes and their regulation can differ.
Bacterial this compound Pathway
In bacteria like Klebsiella pneumoniae and Bacillus subtilis, the pathway involves three key enzymes: α-acetolactate synthase, α-acetolactate decarboxylase, and this compound dehydrogenase.[3][13][14][15]
Engineered this compound Pathway in Saccharomyces cerevisiae
Saccharomyces cerevisiae can be engineered to produce 2,3-BDO by introducing the bacterial pathway genes. A common strategy involves expressing α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD) from a bacterial source, such as Bacillus subtilis, and utilizing the native butanediol dehydrogenase (BDH1).
References
- 1. researchgate.net [researchgate.net]
- 2. savonia.fi [savonia.fi]
- 3. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced this compound production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systemic metabolic engineering of Enterobacter aerogenes for efficient this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production of this compound by S. cerevisiae L7 in Fed-Batch Fermentation with Optimized Culture Conditions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved this compound Production Rate of Metabolically Engineered Saccharomyces cerevisiae by Deletion of RIM15 and Activation of Pyruvate Consumption Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 2,3-Butanediol and 1,4-Butanediol as Polymer Precursors
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer chemistry is continually evolving, driven by the dual demands for performance and sustainability. Butanediols are fundamental building blocks in the synthesis of a wide array of polymers, including polyesters and polyurethanes. This guide provides an objective comparison of two key butanediol isomers: 2,3-Butanediol (2,3-BDO) and 1,4-Butanediol (1,4-BDO), as precursors for polymer synthesis. This analysis is supported by experimental data on the resulting polymer properties and detailed methodologies for their synthesis.
Executive Summary
1,4-Butanediol, a linear diol with primary hydroxyl groups, is a well-established monomer in the production of high-performance semi-crystalline polymers like poly(butylene terephthalate) (PBT). In contrast, this compound, which possesses secondary hydroxyl groups and a chiral center, offers a unique branched structure that significantly influences polymer properties. The key distinctions are summarized below:
-
Reactivity: 1,4-BDO exhibits significantly higher reactivity in polycondensation reactions due to its primary hydroxyl groups, leading to the easier attainment of high molecular weight polymers.[1] The secondary hydroxyl groups of 2,3-BDO result in slower esterification rates, which can be 6 to 10 times lower than those of 1,4-BDO.[1][2]
-
Polymer Structure and Crystallinity: The linear structure of 1,4-BDO allows for efficient chain packing, resulting in semi-crystalline polymers with distinct melting points. The methyl side groups in 2,3-BDO disrupt this regularity, leading to amorphous or semi-crystalline polymers with reduced crystallinity.
-
Thermal Properties: Polymers derived from 2,3-BDO generally exhibit a higher glass transition temperature (Tg) and a lower melting temperature (Tm) compared to their 1,4-BDO counterparts. The increased Tg is attributed to the reduced chain mobility imposed by the methyl branches.
-
Mechanical Properties: The semi-crystalline nature of 1,4-BDO-based polymers like PBT contributes to their high strength and stiffness. The properties of 2,3-BDO-based polymers are more varied and depend significantly on the chosen co-monomer and the resulting molecular weight.
Comparative Data
The following tables summarize the quantitative differences in the properties of polymers synthesized from 2,3-BDO and 1,4-BDO.
Table 1: Comparison of Polyester Properties
| Property | Polyester from this compound | Polyester from 1,4-Butanediol | Diacid Co-monomer | Reference |
| Molecular Weight (Mn, g/mol ) | 5,600 | 31,200 | Adipic Acid | [1] |
| Glass Transition Temp. (Tg, °C) | -25 | -64 | Adipic Acid | |
| Melting Temperature (Tm, °C) | Amorphous | 50 | Adipic Acid | |
| Molecular Weight (Mn, g/mol ) | 9,800 | Not Reported | Terephthalic Acid | [2] |
| Glass Transition Temp. (Tg, °C) | 104 | Not Reported | Terephthalic Acid | [2] |
| Melting Temperature (Tm, °C) | Amorphous | Not Reported | Terephthalic Acid | [2] |
| Molecular Weight (Mw, g/mol ) | Not Reported | 47,655 | Succinic Acid | [3] |
| Melting Temperature (Tm, °C) | Not Reported | 114 | Succinic Acid | [4] |
Table 2: Comparison of Thermoplastic Polyurethane (TPU) Properties with Different Chain Extenders
| Property | TPU with meso-2,3-BDO | TPU with (±)-2,3-BDO | TPU with 1,4-BDO | Diisocyanate | Polyol | Reference | | --- | --- | --- | --- | --- | --- | | Tensile Strength (MPa) | ~35 | ~20 | Not directly compared in the same study | MDI | Fatty acid-based diol | | | Elongation at Break (%) | ~500 | ~450 | Not directly compared in the same study | MDI | Fatty acid-based diol | | | Young's Modulus (MPa) | ~40 | ~15 | Not directly compared in the same study | MDI | Fatty acid-based diol | |
Note: A direct side-by-side comparison of mechanical properties for TPUs with 2,3-BDO and 1,4-BDO from the same study is limited. The provided data for 2,3-BDO TPUs highlights the significant influence of stereochemistry.
Experimental Protocols
Synthesis of Poly(2,3-butylene octadecanedioate)
This protocol describes the synthesis of a polyester from this compound and a long-chain diacid.
Materials:
-
Dimethyl 1,18-octadecanedioate
-
This compound (2,3-BD)
-
Dibutyltin oxide (DBTO)
Procedure:
-
Degas Dimethyl 1,18-octadecanedioate (1.0 equivalent) and DBTO (1.0 mol %) in a 250 mL round-bottom flask.
-
Add 2,3-BD (2.5 equivalents) to the flask.
-
Stir the mixture at 150 °C for 2 hours and then at 180 °C for 19 hours.
-
To remove residual 2,3-BD, gradually reduce the pressure:
-
800 mbar for 2.5 hours
-
100 mbar for 0.5 hours
-
10 mbar for 1.5 hours
-
-
Continue the polymerization at 0.05 mbar for 32 hours at 180 °C, followed by 3 hours at 220 °C.
-
The resulting white poly(2,3-butylene octadecanedioate) can be used without further purification.
Synthesis of Poly(butylene succinate) from 1,4-Butanediol
This protocol details the synthesis of a polyester from 1,4-butanediol and succinic acid.[3]
Materials:
-
Succinic acid
-
1,4-Butanediol
-
Tetrabutyl titanate (TBT) catalyst supported on activated carbon (AC-DS)
-
Triphenyl phosphite
Procedure:
-
In a nitrogen atmosphere, charge a 500 mL four-neck flask equipped with a stirrer and a water separator with succinic acid (0.15 mol), 1,4-butanediol (0.18 mol), and the AC-DS catalyst.
-
Heat the mixture to 165 °C and stir for 3 hours to carry out the esterification, collecting the water byproduct.
-
Add triphenyl phosphite (0.3 g) as a thermal stabilizer.
-
Increase the temperature to 230 °C and reduce the pressure to -0.1 MPa.
-
Continue the polycondensation for an additional 3 hours to obtain the crude poly(butylene succinate).
Synthesis of a Thermoplastic Polyurethane (TPU) using 1,4-Butanediol as a Chain Extender
This protocol describes a one-shot method for synthesizing a TPU.[5][6][7]
Materials:
-
Polytetramethylene ether glycol (PTMEG, Mn = 1000 g/mol )
-
1,4-Butanediol (BDO)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Pre-dry the PTMEG and BDO in a vacuum oven at 80 °C for at least 4 hours. Melt the MDI in an oven at 60-80 °C.
-
In a reaction vessel, thoroughly mix the pre-dried PTMEG and BDO. Heat the mixture to 70-80 °C while stirring.
-
Add the DBTDL catalyst (approximately 0.03 wt%) to the mixture and stir.
-
Slowly add the molten MDI to the reaction mixture under vigorous stirring. The molar ratio of NCO groups (from MDI) to the total OH groups (from PTMEG and BDO) is typically maintained at around 1.02 to 1.05.
-
Continue stirring for 1-2 minutes. As the polymerization proceeds, the viscosity of the mixture will increase, and it may become opaque.
-
Pour the viscous liquid into a preheated mold and cure in an oven at 100-110 °C for several hours to complete the reaction and obtain the TPU sheet.
Visualizing the Synthesis Pathways
The following diagrams illustrate the generalized synthetic pathways for polyesters and polyurethanes from butanediols.
Caption: Generalized Polyester Synthesis Pathway.
Caption: Two-Step Polyurethane Synthesis Pathway.
Conclusion
The choice between this compound and 1,4-Butanediol as a polymer precursor is contingent on the desired properties of the final material. 1,4-Butanediol is the industry standard for producing strong, semi-crystalline polyesters and polyurethanes with excellent mechanical performance. Its high reactivity and linear structure are advantageous for achieving high molecular weights and ordered polymer chains.
Conversely, this compound, particularly from bio-based sources, presents an interesting alternative for creating amorphous or low-crystallinity polymers with higher glass transition temperatures. This can be beneficial for applications requiring transparency, flexibility, and a higher use temperature for non-crystalline materials. The lower reactivity of 2,3-BDO necessitates more rigorous polymerization conditions to achieve high molecular weights. Furthermore, the stereochemistry of 2,3-BDO has a profound impact on the properties of the resulting polymers, offering an additional level of control over the final material characteristics. For researchers and professionals in drug development, the biodegradability and potential for creating novel polymer architectures with tailored thermal properties make 2,3-BDO an intriguing monomer for further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Economic analysis of bio-based vs. petroleum-based 2,3-Butanediol
An Economic Showdown: Bio-Based vs. Petroleum-Based 2,3-Butanediol
The global shift towards sustainable manufacturing has intensified the search for green alternatives to petroleum-derived chemicals. One such platform chemical, this compound (BDO), a versatile compound with applications ranging from pharmaceuticals and cosmetics to the production of synthetic rubber and biofuels, stands at a crossroads.[1][2][3] Traditionally produced via energy-intensive petrochemical routes, BDO can now be synthesized through microbial fermentation, offering a renewable pathway.[2][3][4]
This guide provides an objective economic analysis of bio-based versus petroleum-based 2,3-BDO production, tailored for researchers, scientists, and drug development professionals. By presenting comparative quantitative data, detailed experimental protocols, and process visualizations, this document aims to illuminate the economic viability and operational landscape of each production route.
Petroleum-Based Synthesis: The Conventional Route
The dominant industrial method for producing 2,3-BDO is a petrochemical process.[5][6] This route typically involves the catalytic hydrolysis of butene oxide, which is derived from crude oil. The process is characterized by high-temperature (160–220 °C) and high-pressure (50 bar) conditions, leading to significant energy consumption.[4] While the infrastructure for this process is well-established, its economic feasibility is intrinsically linked to the volatile price of crude oil, and it poses considerable environmental concerns.[1][7]
Figure 1: Petroleum-based synthesis of this compound.
Bio-Based Synthesis: The Fermentative Alternative
The bio-based route utilizes microbial fermentation to convert renewable feedstocks into 2,3-BDO.[8] A wide array of microorganisms, including species of Klebsiella, Enterobacter, and Bacillus, can produce 2,3-BDO from various sugars.[8][9] The core metabolic pathway involves the conversion of pyruvate, a key intermediate from glycolysis, into 2,3-BDO through three enzymatic steps catalyzed by α-acetolactate synthase (ALS), α-acetolactate decarboxylase (α-ALD), and this compound dehydrogenase (BDH).[8][10] The economic viability of this route is heavily dependent on feedstock cost, fermentation efficiency (titer, yield, and productivity), and the cost of downstream recovery and purification processes.[9][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Techno-Economic Analysis of this compound Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renewable-carbon.eu [renewable-carbon.eu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Techno-economic evaluation of a complete bioprocess for this compound production from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different downstream processing techniques for 2,3-Butanediol
The efficient recovery and purification of 2,3-Butanediol (2,3-BDO) from fermentation broth is a critical bottleneck in its bio-based production, often accounting for over 50% of the total production costs.[1] The high boiling point of 2,3-BDO, its hydrophilicity, and the complex nature of the fermentation broth present significant challenges to conventional separation methods.[2] This guide provides a comparative analysis of various downstream processing techniques, offering researchers and process development scientists a comprehensive overview of the available methods, their performance metrics, and detailed experimental protocols.
Comparative Performance of Downstream Processing Techniques
The selection of an appropriate downstream processing strategy depends on several factors, including the desired product purity, recovery yield, energy consumption, and economic viability. The following tables summarize the performance of key techniques based on data from recent studies.
| Technique | Recovery Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | References |
| Distillation | |||||
| Vacuum Distillation | 76.2 | 96.1 | Well-established, high purity achievable | Energy-intensive, potential for oligomer formation at high temperatures | [3] |
| Hybrid Extraction-Distillation (HED) | 91.39 | 99.99 | Reduced energy consumption compared to conventional distillation | Higher capital cost | [4][5] |
| Solvent Extraction | |||||
| Liquid-Liquid Extraction (LLE) | 95.2 | 97.1 | Low energy requirement, operational simplicity | Potential for emulsion formation, solvent toxicity and loss | [6][7] |
| Aqueous Two-Phase Extraction (ATPE) | 97.9 - 98.13 | >99 (after further processing) | High recovery, can remove cells and proteins simultaneously | Cost of phase-forming components, requires solvent recovery | [8][9] |
| Reactive Extraction | >90 | >99 | High recovery and purity, overcomes low partition coefficients | Requires additional reaction and separation steps, potential for side reactions | [5][10][11] |
| Membrane Separation | |||||
| Reverse Osmosis | - | - | Potential for initial concentration | Fouling of membranes | [4] |
| Pervaporation | - | 98 | Can be integrated with fermentation (in-situ) | Lower flux, membrane stability and cost | [5] |
| Vacuum Membrane Distillation | - | - | Can concentrate 2,3-BDO significantly | Energy-intensive, flux reduction at high concentrations | [12] |
| Adsorption/Chromatography | |||||
| Simulated Moving Bed (SMB) | 95 | 97 | Continuous process, high purity and recovery | Complex operation, adsorbent cost and lifetime | [13][14] |
| Hybrid Processes | |||||
| Salting-out followed by Solvent Extraction | 99 | - | Very high recovery | High salt concentration in waste stream | [4] |
| Alcohol Precipitation and Vacuum Distillation | 76.2 | 96.1 | Effective removal of impurities | Multi-step process, use of organic solvents | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing different downstream processing techniques. The following sections provide outlines of experimental protocols for key methods.
Vacuum Distillation
This method separates 2,3-BDO from the fermentation broth based on the difference in boiling points under reduced pressure, which lowers the boiling temperature and minimizes thermal degradation.
Experimental Protocol:
-
Pre-treatment: Centrifuge the fermentation broth to remove cells and other solid impurities. The supernatant can be further filtered for higher purity.
-
Concentration (Optional): The clarified broth can be initially concentrated using vacuum evaporation at a relatively low temperature (e.g., 50°C) to reduce the volume of water to be distilled.
-
Vacuum Distillation Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a distillation column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Distillation:
-
Place the concentrated broth into the round-bottom flask.
-
Reduce the pressure of the system to the desired level (e.g., 50 mbar).
-
Gradually heat the flask. Water will distill off first.
-
Monitor the temperature at the top of the distillation column. After the water has been removed, the temperature will rise, indicating the distillation of 2,3-BDO.
-
Collect the 2,3-BDO fraction in the receiving flask. The boiling point of 2,3-BDO under vacuum will be significantly lower than its atmospheric boiling point of ~180°C.
-
-
Analysis: Analyze the purity of the collected 2,3-BDO using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Solvent Extraction (Aqueous Two-Phase Extraction - ATPE)
ATPE utilizes the partitioning of 2,3-BDO between two immiscible aqueous phases, often formed by a polymer and a salt, or an alcohol and a salt. This method can simultaneously separate 2,3-BDO and remove biomass.
Experimental Protocol:
-
Phase System Preparation:
-
Prepare stock solutions of the phase-forming components (e.g., 50% w/w ethanol and 40% w/w dipotassium hydrogen phosphate).
-
-
Extraction:
-
In a centrifuge tube, mix the fermentation broth with the appropriate amounts of the stock solutions to achieve the desired final concentrations (e.g., 24% w/w ethanol and 25% w/w dipotassium hydrogen phosphate).[9]
-
Vortex the mixture thoroughly for a set period (e.g., 5-10 minutes) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to facilitate the separation of the two phases.
-
-
Analysis:
-
Carefully separate the top (ethanol-rich) and bottom (salt-rich) phases.
-
Measure the volume of each phase.
-
Determine the concentration of 2,3-BDO in each phase using GC or HPLC.
-
Calculate the partition coefficient (K) and the recovery yield in the desired phase.
-
-
Further Purification: The 2,3-BDO-rich phase can be subjected to further purification steps like distillation to remove the solvent and achieve high purity.
Membrane Separation (Pervaporation)
Pervaporation is a membrane-based process where a liquid mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side. It is particularly useful for separating azeotropic mixtures or removing volatile components from a less volatile solvent.
Experimental Protocol:
-
Membrane Selection: Choose a suitable membrane with high selectivity for water over 2,3-BDO (for concentrating the broth). Polydimethylsiloxane (PDMS) based membranes are commonly investigated.
-
Pervaporation Setup:
-
The setup consists of a feed tank, a pump to circulate the feed solution across the membrane module, the membrane module itself, a vacuum pump to maintain a low pressure on the permeate side, and a cold trap (e.g., liquid nitrogen) to condense the permeate vapor.
-
-
Operation:
-
Heat the fermentation broth to the desired operating temperature.
-
Circulate the heated broth across the feed side of the membrane.
-
Apply a vacuum to the permeate side of the membrane.
-
Water will preferentially permeate through the membrane and be collected as ice in the cold trap.
-
The concentration of 2,3-BDO in the retentate will increase over time.
-
-
Analysis:
-
Periodically take samples from the feed (retentate) and the collected permeate.
-
Analyze the concentration of 2,3-BDO and water in the samples to determine the separation factor and the flux.
-
Experimental Workflow and Logical Relationships
The downstream processing of 2,3-BDO often involves a series of steps to gradually increase the purity and concentration of the product. A generalized workflow is depicted below.
Caption: Generalized workflow for the downstream processing of this compound.
Conclusion
The downstream processing of 2,3-BDO is a multi-faceted challenge requiring careful consideration of various techniques. While conventional distillation is a proven method for achieving high purity, its high energy consumption is a significant drawback.[2] Emerging technologies like solvent extraction, particularly aqueous two-phase extraction, and hybrid methods show great promise in improving the economic feasibility of bio-based 2,3-BDO production by reducing energy consumption and increasing recovery yields.[2][15] Membrane-based separations and adsorption chromatography offer potential for continuous and highly selective purification.[13][14] The optimal downstream processing strategy will likely involve an integrated approach, combining several of these techniques to maximize efficiency and minimize costs. Further research focusing on process integration, solvent recycling, and the development of more robust and cost-effective membranes and adsorbents will be crucial for the industrial-scale production of sustainable this compound.
References
- 1. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blogs.anl.gov [blogs.anl.gov]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of this compound from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Performance Validation of Genetically Engineered Strains for 2,3-Butanediol Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The microbial production of 2,3-Butanediol (2,3-BDO), a versatile platform chemical with applications ranging from the synthesis of synthetic rubber to food additives, has garnered significant interest as a sustainable alternative to petroleum-based processes. Advances in metabolic engineering have enabled the development of robust microbial cell factories capable of high-titer, high-yield 2,3-BDO production. This guide provides a comparative analysis of the performance of several key genetically engineered microbial strains, supported by experimental data and detailed methodologies, to aid researchers in selecting and developing optimal production systems.
Comparative Performance of Engineered Strains
The performance of genetically engineered microorganisms for 2,3-BDO production is typically evaluated based on three key metrics: titer (the final concentration of 2,3-BDO produced), yield (the amount of 2,3-BDO produced per unit of substrate consumed), and productivity (the rate of 2,3-BDO production). The following tables summarize the performance of prominent engineered strains of Escherichia coli, Saccharomyces cerevisiae, Bacillus subtilis, and Klebsiella pneumoniae.
| Engineered Strain | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli BL21(DE3) | Overexpression of budA, budB, budC from Enterobacter cloacae; Deletion of ldhA, adhE, pta-ackA | Glucose | 112.3 | 0.45 | 2.34 | [1] |
| Escherichia coli | Co-expression of α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase from Enterobacter cloacae | Glucose | 2.2 ((2S,3S)-2,3-BD) | 0.08 | Not Reported | |
| Escherichia coli | Introduction of 2,3-BDO synthesis pathway, engineering of electron transport chain | Glucose | - | 53% improvement in specific yield | - |
Table 1: Performance of Genetically Engineered Escherichia coli Strains for 2,3-BDO Production.
| Engineered Strain | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae | Deletion of PDC1, PDC5, PDC6; Overexpression of alsS, alsD from B. subtilis and endogenous BDH1 | Glucose | 96.2 | 0.28 | 0.39 | [1][2][3][4] |
| Saccharomyces cerevisiae HGS37 | Engineered bacterial 2,3-BDO pathway, overexpression of NoxE and STL1, downregulation of GPD1, deletion of GPD2 | Glucose | 130.64 | - | 1.58 | [5] |
| Saccharomyces cerevisiae HGS50 | Engineered bacterial 2,3-BDO pathway, overexpression of NDE1 and AOX1, downregulation of GPD1, deletion of GPD2 | Glucose | 121.04 | 0.48 | 1.57 | [5] |
| Saccharomyces cerevisiae | Deletion of ADH1, ADH3, ADH5; Introduction of B. subtilis and E. aerogenes 2,3-BDO pathway | Glucose | 2.29 | 0.113 | Not Reported | [6] |
Table 2: Performance of Genetically Engineered Saccharomyces cerevisiae Strains for 2,3-BDO Production.
| Engineered Strain | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Bacillus subtilis CS13 | Not specified (strain isolated and optimized) | Sucrose | 132.4 | 0.45 | 2.45 | [7] |
| Bacillus subtilis | Overexpression of bdhA under P(alsSD) promoter | Glucose | 6.1 | Not Reported | 0.4 | [8] |
| Bacillus subtilis | Knockout of lctE and mmgA | Glycerol | Increased production | - | - | [9] |
Table 3: Performance of Genetically Engineered Bacillus subtilis Strains for 2,3-BDO Production.
| Engineered Strain | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Deletion of wabG, ldhA, pflB | Glucose | - | 0.461 | - | [10] |
| Klebsiella pneumoniae | Adaptive laboratory evolution | Cotton stalk hydrolysate | 35.5 | 0.43 | Not Reported | [11] |
| Klebsiella pneumoniae | Redistribution of carbon flux by metabolic engineering | Glucose | 90 | 0.38 | 2.75 | [5] |
Table 4: Performance of Genetically Engineered Klebsiella pneumoniae Strains for 2,3-BDO Production.
Metabolic Pathways and Engineering Strategies
The core of 2,3-BDO production lies in the metabolic pathway converting pyruvate to 2,3-BDO via the intermediates α-acetolactate and acetoin. Metabolic engineering efforts focus on enhancing the carbon flux through this pathway while minimizing the formation of competing byproducts such as ethanol, lactate, and acetate.
Central this compound Biosynthetic Pathway
Core metabolic pathway for the microbial production of this compound.
Experimental Workflow for Strain Development and Validation
The development and validation of high-performance strains typically follow a systematic workflow involving genetic modification, fermentation, and analytical validation.
A typical workflow for engineering and validating microbial strains.
Experimental Protocols
Strain Construction: Gene Knockout in E. coli using λ-Red Recombination
This protocol describes a common method for creating gene deletions in E. coli.
Materials:
-
E. coli strain harboring the pKD46 plasmid (temperature-sensitive replication, expresses λ-Red recombinase).
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends homologous to a selectable marker cassette.
-
Template plasmid containing the selectable marker (e.g., kanamycin resistance).
-
L-arabinose solution.
-
SOC medium.
-
LB agar plates with appropriate antibiotics.
Procedure:
-
Prepare Electrocompetent Cells:
-
Grow E. coli harboring pKD46 at 30°C in LB medium to an OD600 of 0.1.
-
Add L-arabinose to a final concentration of 10 mM and continue to grow to an OD600 of 0.4-0.5 to induce the λ-Red system.
-
Make the cells electrocompetent by washing with ice-cold sterile 10% glycerol.
-
-
Generate Deletion Cassette:
-
Amplify the selectable marker cassette using PCR with the designed primers.
-
Purify the PCR product.
-
-
Electroporation:
-
Electroporate the purified PCR product into the prepared electrocompetent cells.
-
-
Selection and Verification:
-
Recover the cells in SOC medium at 37°C for 1 hour.
-
Plate the cells on LB agar containing the appropriate antibiotic to select for transformants.
-
Verify the gene knockout by colony PCR using primers flanking the target gene and by sequencing.
-
-
Curing of Helper Plasmid:
-
Cure the temperature-sensitive pKD46 plasmid by incubating the verified mutant at 37°C.
-
Fed-Batch Fermentation of Engineered S. cerevisiae
This protocol outlines a general procedure for fed-batch fermentation to achieve high-titer 2,3-BDO production.
Materials:
-
Engineered S. cerevisiae strain.
-
Seed culture medium (e.g., YPD).
-
Fermentation medium (defined minimal medium with a limiting concentration of the carbon source).
-
Concentrated feed solution (e.g., glucose, yeast extract).
-
Bioreactor with pH, temperature, and dissolved oxygen (DO) control.
Procedure:
-
Inoculum Preparation:
-
Grow a seed culture of the engineered S. cerevisiae strain in YPD medium to the mid-exponential phase.
-
-
Batch Phase:
-
Inoculate the bioreactor containing the initial fermentation medium with the seed culture.
-
Maintain the temperature and pH at optimal levels (e.g., 30°C, pH 5.5).
-
Run the batch phase until the initial carbon source is nearly depleted, which can be monitored by off-gas analysis or periodic sampling.
-
-
Fed-Batch Phase:
-
Start the feeding of the concentrated nutrient solution at a predetermined rate to maintain a low substrate concentration, avoiding overflow metabolism.[4]
-
The feeding strategy can be a constant feed rate, an exponential feed rate to match cell growth, or a feedback control strategy based on a parameter like DO or pH.
-
-
Monitoring and Sampling:
-
Periodically take samples to measure cell density (OD600) and the concentrations of 2,3-BDO, substrate, and major byproducts.
-
-
Harvest:
-
Terminate the fermentation when 2,3-BDO production ceases or reaches a plateau.
-
Quantification of this compound and Byproducts by HPLC
This protocol describes a common analytical method for determining the concentration of 2,3-BDO and other metabolites in the fermentation broth.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Aminex HPX-87H column or equivalent.
-
Mobile phase: Dilute sulfuric acid (e.g., 5 mM).
-
Standards for this compound, glucose, acetoin, ethanol, and organic acids.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 60°C) and the RI detector temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify and quantify the compounds based on the retention times and peak areas of the standards.
-
Generate a standard curve for each compound to calculate the concentrations in the samples.[10]
-
Conclusion
The selection of a microbial chassis for 2,3-BDO production depends on various factors, including the desired product stereoisomer, the feedstock to be utilized, and the scalability of the fermentation process. E. coli and S. cerevisiae are well-characterized and easily engineered hosts that have demonstrated high-titer production. B. subtilis, being a GRAS (Generally Recognized as Safe) organism, offers advantages for applications in the food and pharmaceutical industries. K. pneumoniae is a natural producer of 2,3-BDO and has shown excellent performance, although its pathogenic nature requires careful consideration for industrial applications. The data and protocols presented in this guide provide a foundation for researchers to compare and select the most suitable genetically engineered strains and methodologies for their specific 2,3-BDO production goals. Continued research in systems and synthetic biology will undoubtedly lead to the development of even more efficient and economically viable microbial production platforms.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. A Simplified Method for CRISPR-Cas9 Engineering of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of an industrial yeast strain for efficient production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biosynsis.com [biosynsis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Sustainable 2,3-Butanediol Production from Diverse Feedstocks
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainably sourced platform chemicals has positioned 2,3-Butanediol (2,3-BDO) as a key bio-based product with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. The economic viability of microbial 2,3-BDO production is intrinsically linked to the availability and cost of the feedstock. This guide provides an objective comparison of different renewable feedstocks for 2,3-BDO production, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the most suitable substrate for their applications.
Performance Comparison of Feedstocks
The selection of a feedstock for 2,3-BDO production is a critical factor influencing the overall process efficiency and economic feasibility. A variety of renewable resources, including lignocellulosic biomass, food waste, and industrial by-products, have been investigated. The following table summarizes the key performance indicators for 2,3-BDO production from several promising feedstocks.
| Feedstock | Microorganism | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Food Waste (Bread Waste) | Enterobacter ludwigii | Fed-batch | 138.8 | 0.48 | 1.45 | [1][2][3] |
| Food Waste | Bacillus licheniformis YNP5-TSU | Batch | 36.7 | 0.47 | 0.99 | [4][5] |
| Crude Glycerol | Klebsiella oxytoca M3 (engineered) | Fed-batch | 131.5 | 0.44 | 0.84 | [6][7] |
| Whey Powder | Klebsiella oxytoca PDL-K5 (engineered) | Fed-batch | 65.5 | 0.44 | 2.73 | [8] |
| Sugarcane Bagasse | Enterobacter aerogenes (engineered) | Fed-batch | - | - | - | [3][9][10] |
| Oat Hull Hydrolysate | Enterobacter cloacae SG1 | Batch | 37.59 | - | - | [10] |
| Spruce Bark Hydrolysate | Enterobacter cloacae SG1 | Batch | 26.74 | - | - | [10] |
| Sucrose | Bacillus subtilis CS13 | Fed-batch | 132.4 | 0.45 | 2.45 | [11][12] |
| Molasses | Bacillus subtilis CS13 | Fed-batch | 89.6 | 0.42 | 2.13 | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols for key feedstocks.
Food Waste (Bread Waste) Fermentation
-
Feedstock Pretreatment and Hydrolysis:
-
Acid Hydrolysis: Bread waste is mixed with dilute sulfuric acid and autoclaved. The hydrolysate is then neutralized with calcium carbonate.
-
Enzymatic Hydrolysis: The pH of the bread waste slurry is adjusted, and a cocktail of enzymes, including α-amylase and glucoamylase, is added. The mixture is incubated at a specific temperature and agitation for a set duration to release fermentable sugars.[1][13] A glucose yield of 330–530 g/kg of bread waste can be obtained.[1]
-
-
Microorganism and Inoculum Preparation: Enterobacter ludwigii is cultivated in a nutrient-rich medium. The culture is grown to a specific optical density before being used to inoculate the fermentation medium.
-
Fermentation Conditions:
-
Mode: Fed-batch cultivation is often employed to achieve high cell densities and product titers.[1]
-
Medium: The hydrolysate is supplemented with a nitrogen source like yeast extract and other essential nutrients.
-
Parameters: The pH is controlled, and the temperature and agitation are maintained at optimal levels for the specific strain. The fermentation is carried out for a specified duration, typically 96 hours.[1]
-
Crude Glycerol Fermentation
-
Feedstock Pretreatment: Crude glycerol, a byproduct of biodiesel production, may require a purification step to remove impurities that could inhibit microbial growth.[13]
-
Microorganism: Genetically engineered strains of Klebsiella oxytoca are commonly used due to their ability to efficiently metabolize glycerol.[6][7] Metabolic engineering strategies often focus on deleting genes responsible for byproduct formation, such as 1,3-propanediol and lactic acid.[6]
-
Fermentation Conditions:
-
Mode: Fed-batch fermentation is utilized to maintain a controlled concentration of glycerol and other nutrients.
-
Medium: A defined mineral salt medium supplemented with a nitrogen source is typically used.
-
Parameters: The pH is maintained at a specific level, and the temperature and aeration are controlled to ensure optimal conditions for 2,3-BDO production.
-
Whey Permeate Fermentation
-
Feedstock: Whey permeate, a byproduct of the dairy industry, is rich in lactose and can be directly used as a carbon source.[14]
-
Microorganism: Genetically modified strains of Escherichia coli or Klebsiella oxytoca capable of fermenting lactose are employed.[8][14]
-
Fermentation Conditions:
-
Mode: Both batch and fed-batch fermentations have been successfully applied.
-
Medium: The whey permeate can be used directly or diluted with a minimal salts medium.[14]
-
Parameters: The initial pH, inoculum size, and agitation rate are optimized to maximize the 2,3-BDO yield.[14] For instance, an agitation rate of 100 rpm has been found to be more effective than 50 or 200 rpm.[14]
-
Visualizing the Pathways and Processes
To better understand the conversion of different feedstocks into 2,3-BDO, the following diagrams illustrate the general experimental workflow and the core metabolic pathway.
Caption: From Feedstock to Final Product.
Caption: Key steps in 2,3-BDO synthesis.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Techno-Economic Analysis of this compound Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. High production of this compound from biodiesel-derived crude glycerol by metabolically engineered Klebsiella oxytoca M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient this compound production from whey powder using metabolically engineered Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved this compound yield and productivity from lignocellulose biomass hydrolysate in metabolically engineered Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
The Ascendancy of 2,3-Butanediol: A Comparative Benchmark Against Leading Bio-Based Platform Chemicals
The global shift towards a sustainable bioeconomy has catalyzed the development of microbial factories for the production of valuable platform chemicals. Among these, 2,3-butanediol (2,3-BDO) is emerging as a versatile building block with a wide array of applications, from synthetic rubber to plastics and biofuels. This guide provides an objective comparison of 2,3-BDO production metrics with other key bio-based platform chemicals, namely succinic acid, lactic acid, and bio-isobutanol. The data presented herein, supported by detailed experimental protocols and metabolic pathway visualizations, offers a comprehensive resource for researchers and professionals in the field.
Performance Metrics: A Side-by-Side Comparison
The economic viability of any bio-based chemical is largely determined by the efficiency of its production process. The key performance indicators are titer (the final product concentration), yield (the amount of product generated per unit of substrate), and productivity (the rate of product formation). The following table summarizes these metrics for this compound and its counterparts, showcasing the current state-of-the-art in microbial production.
| Platform Chemical | Microorganism | Titer (g/L) | Yield (g/g or % of theoretical) | Productivity (g/L/h) | Reference |
| This compound | Klebsiella pneumoniae | 150 | - | 3.95 | [1] |
| Klebsiella oxytoca M1 | 142.5 | 0.42 g/g | 1.47 | [2] | |
| Engineered Zymomonas mobilis | 150 | - | - | [3][4] | |
| Succinic Acid | Actinobacillus succinogenes | 109 | 0.96 g/g | 2.0 | [5] |
| A. succiniciproducens | 83 | 1.35 mol/mol | 10.4 | [6][7] | |
| Lactic Acid | Bacillus coagulans arr4 | 206.81 | 97% | 5.3 | [8][9] |
| Pediococcus acidilactici PA204 | 104.11 | 0.69 g/g stover | 1.24 | [10] | |
| Bio-isobutanol | Engineered E. coli | 50 | 68% of theoretical | 0.7 | [11][12] |
| Cell-free system | 275 | 95% | 4.0 | [13][14] |
Visualizing the Metabolic Pathways
Understanding the underlying biochemical routes is fundamental to optimizing the production of these platform chemicals. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involved in the synthesis of this compound, succinic acid, and lactic acid.
Experimental Protocols
The following provides a generalized methodology for the production and quantification of bio-based platform chemicals, based on common practices reported in the literature.
Microbial Strain and Inoculum Preparation
A suitable production strain (e.g., Klebsiella pneumoniae for 2,3-BDO, Actinobacillus succinogenes for succinic acid, or Lactobacillus species for lactic acid) is selected. A seed culture is prepared by inoculating a single colony into a sterile nutrient-rich medium and incubating it under optimal growth conditions (e.g., 37°C, 200 rpm) for 12-24 hours.
Fermentation Process
The main fermentation is carried out in a bioreactor with a defined production medium containing a primary carbon source (e.g., glucose, glycerol, or lignocellulosic hydrolysate), nitrogen sources, salts, and trace elements. The inoculum is transferred to the bioreactor, and fermentation is conducted under controlled conditions of temperature, pH, and aeration. For anaerobic or microaerobic processes, the dissolved oxygen level is maintained at a low setpoint. Fed-batch strategies are often employed to achieve high product titers by feeding a concentrated substrate solution to the culture.
Analytical Methods
Samples are periodically withdrawn from the bioreactor to monitor cell growth (optical density at 600 nm) and the concentrations of substrates and products. The concentrations of the target platform chemical, residual sugars, and major byproducts are typically quantified using High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or ultraviolet (UV) detector is commonly used.
Concluding Remarks
The data and pathways presented underscore the significant progress made in the microbial production of this compound and other platform chemicals. While lactic acid production currently demonstrates some of the highest titers and productivities, advancements in metabolic engineering and process optimization are rapidly closing the gap for 2,3-BDO. The development of robust, engineered strains and innovative fermentation strategies, such as cell-free systems for isobutanol, highlights the dynamic nature of this field. For researchers and developers, the choice of a target platform chemical will depend on a holistic assessment of production efficiency, downstream processing costs, and the market value of the final products. This compound, with its competitive production metrics and broad application spectrum, represents a compelling candidate in the expanding portfolio of sustainable bio-based chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new process for the continuous production of succinic acid from glucose at high yield, titer, and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-titer and productivity of l-(+)-lactic acid using exponential fed-batch fermentation with Bacillus coagulans arr4, a new thermotolerant bacterial strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Titer Lactic Acid Production by Pediococcus acidilactici PA204 from Corn Stover through Fed-Batch Simultaneous Saccharification and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent progress in synthetic biology for microbial production of C3–C10 alcohols [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Isobutanol production freed from biological limits using synthetic biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Life Cycle Assessment of 2,3-Butanediol Derived Biofuels: A Comparative Guide
The imperative to mitigate climate change and reduce reliance on fossil fuels has catalyzed research into sustainable alternatives. Among the promising candidates, 2,3-Butanediol (2,3-BDO) derived biofuels are gaining significant attention. This guide provides a comprehensive life cycle assessment (LCA) of 2,3-BDO biofuels, comparing their environmental performance with other alternatives, supported by experimental data and detailed methodologies.
Comparative Life Cycle Assessment Data
The environmental footprint of a biofuel is a critical determinant of its sustainability. Life cycle assessment provides a framework to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to end-of-life.
Greenhouse Gas Emissions
A key metric in LCA is the global warming potential (GWP), which is often measured in kilograms of CO2 equivalent per functional unit (e.g., per kg of biofuel produced).
| Biofuel Production Pathway | Feedstock | GHG Emissions (kg CO2 eq/kg of product) | Key Findings & References |
| This compound (Bio-based) | Wood Residues | A net reduction of 3.33 kg of CO2 eq/kg BDO | Utilizing wood in a biorefinery for BDO production showed significantly better environmental performance regarding climate change compared to fossil-based BDO production.[1] |
| This compound (Bio-based) | Brewer's Spent Grain | 7.25 | This value includes biogenic carbon emissions. The pretreatment and fermentation stages were the largest contributors to adverse environmental impacts.[2][3] |
| This compound (Fossil-based) | Fossil Resources | Higher than bio-based alternatives | Conventional production from fossil resources leads to a significant carbon footprint and depletion of finite resources.[1] |
| Petroleum-based Jet Fuel | Crude Oil | Higher than 2,3-BDO from LLE | GHG emissions from 2,3-BDO production using liquid-liquid extraction are 62% lower than petroleum-based jet fuel.[4][5] |
| Ethanol (Cellulosic) | Lignocellulosic Biomass | ~80% lower than gasoline | Advanced cellulosic ethanol demonstrates a significant advantage over starch-based ethanol in terms of GHG emissions.[6] |
Energy Consumption in Production
The energy required for biofuel production, particularly for separation and purification, is a crucial factor influencing its overall sustainability.
| Separation/Production Technology | Feedstock/Process | Energy Consumption | Key Findings & References |
| Liquid-Liquid Extraction (LLE) for 2,3-BDO | Fermentation Broth | 4.57 MJ/kg BDO | This method consumes 81% less energy than conventional cascade distillation.[4][5] |
| Cascade Distillation for 2,3-BDO | Fermentation Broth | Significantly higher than LLE | Conventional distillation is an energy-intensive process for separating 2,3-BDO from dilute fermentation broths.[4][5] |
| Pervaporation for 2,3-BDO | Fermentation Broth | Did not show superior energy savings compared to evaporation/distillation for dilute streams. | The total energy usage for BDO separation is a critical factor for its feasibility as a biofuel intermediate.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols employed in the life cycle assessment of 2,3-BDO biofuels.
Life Cycle Assessment (LCA) Methodology
A standardized approach is essential for conducting a comprehensive LCA.
-
Goal and Scope Definition : The primary goal is to evaluate the environmental footprint of 2,3-BDO production. The system boundary is typically "cradle-to-gate," encompassing feedstock transportation, pretreatment, fermentation, and purification.[2] The functional unit is defined as 1 kg of 2,3-BDO produced.[2]
-
Life Cycle Inventory (LCI) : This stage involves compiling the inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each process within the system boundary. Data is often sourced from process modeling software like Aspen Plus and life cycle inventory databases such as GREET (Greenhouse gases, Regulated Emissions, and Energy use in Technologies).[8]
-
Life Cycle Impact Assessment (LCIA) : The LCI data is translated into potential environmental impacts. Common impact categories include global warming potential, eutrophication, and resource scarcity.[1]
This compound Production via Fermentation
The biological production of 2,3-BDO is a core component of its bio-based manufacturing process.
-
Feedstock Pretreatment : Lignocellulosic biomass, such as wood residues or brewer's spent grain, undergoes pretreatment to break down its rigid structure and release fermentable sugars.
-
Fermentation : Microorganisms, such as Klebsiella pneumoniae or genetically engineered Saccharomyces cerevisiae, are used to convert the sugars into 2,3-BDO under controlled conditions (e.g., temperature, pH, oxygen levels).[9]
-
Downstream Processing : After fermentation, the 2,3-BDO is separated from the fermentation broth. This is a critical and often energy-intensive step.[4][5]
Separation and Purification: Liquid-Liquid Extraction (LLE)
LLE is an energy-efficient alternative to distillation for recovering 2,3-BDO.
-
Solvent Selection : An appropriate solvent, such as oleyl alcohol, is chosen for its ability to selectively extract 2,3-BDO from the aqueous fermentation broth.[4][5]
-
Extraction : The fermentation broth is brought into contact with the solvent in a membrane extractor. The 2,3-BDO partitions into the solvent phase.
-
Solvent Recovery : The 2,3-BDO is then separated from the solvent, often through distillation, and the solvent is recycled back into the process. Heat integration is used to minimize energy consumption.[4][5]
Visualizing the Pathways
Diagrams illustrating the key processes provide a clear overview of the production and assessment workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. transportationenergy.org [transportationenergy.org]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Evaluating the effectiveness of different metabolic engineering strategies for 2,3-Butanediol
An Objective Comparison of Metabolic Engineering Strategies for Enhanced 2,3-Butanediol Production
The microbial synthesis of this compound (2,3-BDO), a high-value platform chemical, offers a sustainable alternative to petroleum-based production.[1][2] Metabolic engineering has been instrumental in developing high-performance microbial cell factories for 2,3-BDO production by optimizing native pathways and constructing novel ones in various host organisms.[3] This guide provides a comparative evaluation of different metabolic engineering strategies, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting and designing effective production systems.
The Core this compound Biosynthetic Pathway
The central metabolic route for 2,3-BDO production in most native and engineered microorganisms begins with pyruvate, a key intermediate of glycolysis.[4][5] The pathway involves three key enzymes: α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and this compound dehydrogenase (BDH), also known as acetoin reductase (AR).[4][5] Two molecules of pyruvate are first condensed to form α-acetolactate, which is then decarboxylated to acetoin. Finally, acetoin is reduced to 2,3-BDO, a step that consumes NADH.[4]
Caption: The central metabolic pathway for this compound synthesis from glucose.
Comparative Analysis of Engineered Microorganisms
The selection of a microbial host is critical for industrial-scale 2,3-BDO production. Engineering efforts have focused on both native producers like Klebsiella pneumoniae and non-native hosts such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.[1][2]
Klebsiella pneumoniae
K. pneumoniae is a natural and efficient producer of 2,3-BDO.[6] However, its pathogenic nature necessitates engineering of safer strains for industrial applications.[7] Metabolic engineering strategies primarily focus on channeling carbon flux away from competing by-products like lactate, ethanol, and acetate.[6][8]
Key Strategies:
-
Deletion of By-product Pathways: Knocking out the lactate dehydrogenase gene (ldhA) is a common strategy to prevent pyruvate conversion to lactic acid, thereby increasing its availability for the 2,3-BDO pathway.[6][7][8] Similarly, deleting the pyruvate formate-lyase gene (pflB) reduces the formation of formate and acetyl-CoA, which leads to ethanol and acetate.[7]
-
Overexpression of 2,3-BDO Pathway Genes: Increasing the expression of the budABC operon (encoding ALS, ALDC, and BDH) enhances the conversion of pyruvate to 2,3-BDO.[6][9]
-
Combined Approach: The most effective results are achieved by combining the deletion of competing pathways with the overexpression of the 2,3-BDO synthesis pathway.[6][8] An engineered strain with ldhA deletion and overexpression of budA and budB showed a 40% increase in 2,3-BDO production compared to the host strain.[8][9]
| Strain / Strategy | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| K. pneumoniae (Wild Type) | Glucose | - | - | - | [6] |
| ΔldhA | Glucose | - | - | - | [6] |
| Overexpress budA, budB | Glucose | - | - | - | [6] |
| ΔldhA + Overexpress budA, budB | Glucose | 85.5 | 0.43 | 7.23 | [6] |
| Klebsiella sp. Zmd30 (Fed-batch) | Glucose | 110 | 0.47 | 0.88 | [10] |
Escherichia coli
E. coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. While it does not naturally produce 2,3-BDO, the biosynthetic pathway can be introduced heterologously.
Key Strategies:
-
Pathway Introduction: The 2,3-BDO pathway gene cluster (budA, budB, budC) from organisms like Enterobacter cloacae or Bacillus subtilis is cloned and expressed in E. coli.[11][12]
-
Elimination of Fermentative By-products: To maximize the carbon flux towards pyruvate and subsequently 2,3-BDO, genes involved in mixed-acid fermentation (ldhA, adhE, pta, frdA) are often deleted.[13]
-
Promoter and Expression Optimization: The expression of the introduced pathway is optimized by testing different promoters to balance enzyme levels and metabolic load.[11][12]
-
Redox Balance Engineering: Inactivating components of the electron transport chain can increase the NADH/NAD+ ratio, favoring the final reductive step from acetoin to 2,3-BDO.[14]
Caption: A systematic workflow for engineering E. coli for 2,3-BDO production.
| Strain / Strategy | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli BL21/pET-RABC (Fed-batch) | Glucose | 73.8 | 0.38 | 1.19 | [11][12] |
| E. coli with glucose-inducible system | Empty Palm Fruit Bunch Hydrolysate | 11.0 | 0.48 | - | [15] |
| E. coli WΔ4 (ΔldhA, ΔadhE, Δpta, ΔfrdA) | Acetate | 1.16 | - | - | [13] |
Saccharomyces cerevisiae
The yeast S. cerevisiae is a robust industrial microorganism, particularly valued for its tolerance to low pH and inhibitors. It produces very small amounts of 2,3-BDO naturally.[16][17]
Key Strategies:
-
Redirecting Carbon Flux from Ethanol: The primary strategy involves blocking ethanol production by deleting pyruvate decarboxylase genes (PDC1, PDC5, PDC6). This significantly increases the pyruvate pool available for other pathways.[18][19]
-
Eliminating Glycerol Production: Deletion of glycerol-3-phosphate dehydrogenase (GPD2) can reduce glycerol formation, another major by-product.[16]
-
Amplifying the 2,3-BDO Pathway: The native pathway is often insufficient. Overexpressing native genes like BDH1 or introducing heterologous bacterial pathways (alsS, alsD from B. subtilis) is crucial for high yields.[16][17][18]
-
Improving Redox Balance: Deleting genes for major alcohol dehydrogenases (ADH1, ADH3, ADH5) can alter the cellular redox state to favor 2,3-BDO production.[16][17] A triple deletion of ADH1, ADH3, and ADH5 increased 2,3-BDO production 55-fold under microaerobic conditions.[16][17]
| Strain / Strategy | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Δadh1 Δadh3 Δadh5 + bacterial pathway | Glucose | 2.29 | 0.113 | - | [16][17] |
| Engineered industrial strain (YG01_SDBN) | Glucose | 178 | - | 2.64 | [20] |
| Engineered industrial strain (YG01_SDBN) | Cassava Hydrolysate | 132 | - | 1.92 | [20] |
| ΔRIM15 + pathway activation | Glucose | 5.98 (66.4 mM) | 0.35 | 0.105 | [21] |
Bacillus subtilis
As a "Generally Recognized As Safe" (GRAS) organism, B. subtilis is an attractive host for producing food and pharmaceutical-grade chemicals. It naturally produces 2,3-BDO.
Key Strategies:
-
In Silico-Guided Gene Knockouts: Flux Balance Analysis (FBA) is used to predict gene deletion targets to enhance 2,3-BDO production from substrates like glycerol.[22][23] Deletion of genes involved in acetate (ackA), lactate (lctE), and other competing pathways has been shown to increase yields.[22][23][24]
-
Promoter Engineering: Placing the butanediol dehydrogenase gene (bdhA) under the control of an early-log phase promoter (like P(alsSD)) can initiate 2,3-BDO production earlier in the growth cycle, improving overall productivity.[25]
-
Process Optimization: Production in B. subtilis is highly sensitive to aeration. Optimizing dissolved oxygen (DO) levels is a key strategy; often, uncontrolled DO or a two-stage aerobic-anaerobic process yields the best results.[25][26]
| Strain / Strategy | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Engineered P(alsSD)-bdhA | Glucose | 6.1 | - | 0.4 | [25] |
| ΔackA Δpta ΔlctE ΔmmgA (LM01) | Glycerol | 1.63 | 0.14 (0.28 mol/mol) | - | [27] |
| B. subtilis GD5 (Fed-batch, uncontrolled DO) | Sucrose | 42.31 | 0.52 | 0.33 | [26][28] |
Key Experimental Protocols
Reproducibility and comparison of results depend on standardized methodologies. Below are outlines of common protocols cited in the literature.
General Strain Construction
-
Gene Deletion: Gene knockouts are typically performed using homologous recombination. A deletion cassette, often containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene, is constructed. This cassette is introduced into the host cell via transformation and integrated into the chromosome, replacing the target gene.
-
Gene Overexpression: Target genes (e.g., budA, budB, budC) are cloned into an expression vector under the control of a suitable promoter (e.g., T7, tac). The recombinant plasmid is then transformed into the host strain.
Fed-Batch Fermentation for 2,3-BDO Production
-
Seed Culture: A single colony of the engineered strain is inoculated into a seed medium (e.g., LB or YPD) and grown overnight at the optimal temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) with shaking.[29]
-
Bioreactor Inoculation: The seed culture is used to inoculate a bioreactor containing a defined fermentation medium. A typical medium contains a carbon source (e.g., 80 g/L glucose), nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate), phosphate salts, and trace elements.[29]
-
Process Control: The pH is controlled at an optimal value (e.g., 6.0) by the automated addition of an acid/base solution.[10] Dissolved oxygen (DO) is controlled by adjusting the agitation speed and aeration rate. A two-stage strategy (aerobic for growth, then microaerobic for production) is often employed.
-
Feeding Strategy: A concentrated solution of the carbon source (e.g., 500 g/L glucose or sucrose) is fed into the bioreactor to maintain its concentration within a desired range (e.g., above 10 g/L), preventing substrate limitation and the Crabtree effect in yeast.[26][29]
-
Sampling: Samples are withdrawn at regular intervals to measure cell density (OD600), substrate concentration, and metabolite concentrations.
Analytical Methods
-
Cell Density: Measured as optical density (OD) at 600 nm using a spectrophotometer.
-
Metabolite Quantification: The concentrations of 2,3-BDO, acetoin, glucose, and organic acid by-products in the culture supernatant are typically quantified using High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., Aminex HPX-87H) is commonly used. A dilute sulfuric acid solution is often used as the mobile phase.
References
- 1. Metabolic engineering of non-pathogenic microorganisms for this compound production (Journal Article) | OSTI.GOV [osti.gov]
- 2. Metabolic engineering of non-pathogenic microorganisms for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering for efficient microbial production of this compound - Nanjing Tech University [pure.njtech.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Redistribution of Carbon Flux toward this compound Production in Klebsiella pneumoniae by Metabolic Engineering | PLOS One [journals.plos.org]
- 7. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redistribution of carbon flux toward this compound production in Klebsiella pneumoniae by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic metabolic engineering of Escherichia coli for high-yield production of fuel bio-chemical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improved production of 2,3‐butanediol and isobutanol by engineering electron transport chain in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Escherichia coli for this compound production from cellulosic biomass by using glucose-inducible gene expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production of this compound in Saccharomyces cerevisiae by in silico aided metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic engineering of Saccharomyces cerevisiae for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Improved this compound Production Rate of Metabolically Engineered Saccharomyces cerevisiae by Deletion of RIM15 and Activation of Pyruvate Consumption Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metabolic engineering design to enhance (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis based on flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation of two metabolic engineering approaches for (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhanced production of this compound by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Investigation of two metabolic engineering approaches for (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
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